4-(Propylsulfonyl)phenylboronic acid
Description
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Properties
IUPAC Name |
(4-propylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRPDLRKXOTPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681577 | |
| Record name | [4-(Propane-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-34-2 | |
| Record name | B-[4-(Propylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Propane-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Propylsulfonyl)phenylboronic acid synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Propylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a valuable building block in modern organic chemistry. As a bifunctional reagent, it incorporates both a versatile boronic acid moiety and an electron-withdrawing propylsulfonyl group, making it a significant substrate for creating complex molecules, particularly through palladium-catalyzed cross-coupling reactions.
Introduction and Significance
Phenylboronic acids are foundational reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms carbon-carbon bonds with exceptional functional group tolerance and stereospecificity, rendering it indispensable in pharmaceutical discovery and materials science.
This compound belongs to a class of substituted arylboronic acids where the electronic properties of the aromatic ring are modulated by a powerful electron-withdrawing sulfonyl group. This modification significantly influences the compound's reactivity and physical properties. The sulfonyl moiety can lower the pKa of the boronic acid, which can be advantageous for specific applications like boronate affinity chromatography at physiological pH.[3] Furthermore, the sulfone group is a common pharmacophore in medicinal chemistry, valued for its ability to act as a hydrogen bond acceptor and to improve metabolic stability and pharmacokinetic profiles. This makes this compound a highly sought-after intermediate for the synthesis of novel drug candidates.[4][5]
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is most effectively achieved through the borylation of an organometallic intermediate derived from a suitable halogenated precursor. The following protocol outlines a robust and widely applicable method starting from 4-bromo-1-(propylsulfonyl)benzene.
Rationale of the Synthetic Approach
The chosen pathway involves a lithium-halogen exchange to generate a highly reactive aryllithium species. This nucleophile then attacks an electrophilic boron source, typically a trialkyl borate. The final step is a hydrolytic workup under acidic conditions to yield the target boronic acid.
-
Causality of Low Temperature: The lithium-halogen exchange using reagents like n-butyllithium is extremely rapid and exothermic. Performing the reaction at very low temperatures (-78 °C) is critical to prevent side reactions, such as the aryllithium intermediate reacting with the starting halide or undergoing decomposition.
-
Choice of Borylating Agent: Triisopropyl borate is often preferred over trimethyl borate. Its bulkier isopropyl groups can help minimize the formation of undesired over-arylated borane species (di- and tri-arylboranes) by sterically hindering multiple additions of the aryllithium reagent to the boron center.
-
Importance of Acidic Workup: The initial reaction product is a boronate ester. Acidic hydrolysis is required to cleave the B-O alkyl bonds and form the B(OH)₂ group of the final boronic acid.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Bromo-1-(propylsulfonyl)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 4-bromo-1-(propylsulfonyl)benzene (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.
-
Add the solution of triisopropyl borate to the aryllithium solution dropwise at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the pH is ~1-2. Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Handling
Crude this compound often exists in equilibrium with its cyclic anhydride trimer, known as a boroxine. This can complicate characterization and affect reactivity.
-
Purification: The most common method for purification and breaking up the boroxine is recrystallization. A mixture of water and a co-solvent like isopropanol or acetone is often effective. Trituration with a non-polar solvent like hexanes can also be used to remove organic impurities. Commercially available arylboronic acids often contain boroximes, and recrystallization is crucial to maximize yield in subsequent reactions.[6]
-
Handling and Storage: Arylboronic acids are susceptible to protodeboronation, especially under harsh conditions. The solid product should be stored in a cool, dry place. For enhanced stability, boronic acids can be converted to MIDA (N-methyliminodiacetic acid) boronates or diethanolamine complexes, which are robust, crystalline solids that can often be used directly in coupling reactions.[7]
Comprehensive Characterization
A combination of spectroscopic and physical methods is essential to confirm the identity, structure, and purity of the synthesized this compound.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the δ 7.8-8.2 ppm range, characteristic of a para-substituted benzene ring (AA'BB' system). Propyl Protons: A triplet (CH₃) around δ 1.0 ppm, a multiplet (sextet, CH₂) around δ 1.7 ppm, and a triplet (SO₂CH₂) around δ 3.1 ppm. Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is D₂O exchangeable and may not always be observed. |
| ¹³C NMR | Aromatic Carbons: Four distinct signals in the aromatic region (δ 125-145 ppm). The carbon atom attached to the boron (C-B) may show a broad signal or be unobserved due to quadrupolar relaxation. Propyl Carbons: Three signals in the aliphatic region (δ 10-60 ppm). |
| ¹¹B NMR | A single, relatively sharp signal between δ 28-32 ppm is characteristic of the sp²-hybridized trigonal planar boronic acid.[8][9] This technique is definitive for confirming the presence of the boronic acid moiety. |
| IR (Infrared) | O-H Stretch: A broad band around 3200-3400 cm⁻¹ (boronic acid). C-H Stretch: Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).[10] S=O Stretch: Two strong, characteristic bands at ~1320 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric) for the sulfone group. B-O Stretch: A strong band around 1350-1380 cm⁻¹.[11] |
| HRMS (High-Res MS) | Calculation of the exact mass of the molecular ion [M+H]⁺ or [M-H]⁻ confirms the elemental formula (C₉H₁₃BO₄S). |
Physical Properties
-
Appearance: Typically a white to off-white crystalline solid.
-
Melting Point: A sharp melting point is a key indicator of purity. For comparison, the related 4-(methylsulfonyl)phenylboronic acid has a melting point of 289-293 °C.[4] The propyl analogue is expected to have a slightly lower but still high melting point.
Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures.[1][] The reaction is catalyzed by a palladium(0) species and requires a base.
Catalytic Cycle Overview
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X).
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is base-mediated.
-
Reductive Elimination: The two organic fragments (Ar and Ar') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]
The electron-withdrawing nature of the propylsulfonyl group makes the boron atom more Lewis acidic, which can facilitate the transmetalation step under certain conditions.
Conclusion
This compound is a sophisticated chemical building block whose synthesis and purification require careful control of reaction conditions. Its true value is realized in its application, particularly in constructing the complex molecular architectures central to modern drug discovery and materials science. The robust characterization protocol outlined herein provides a self-validating system, ensuring that researchers can proceed with confidence in the quality and identity of this versatile reagent.
References
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PubChem. 4-(Isopropylsulphonyl)benzeneboronic acid. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supplementary Material. [Link]
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PubChem. (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]
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ChemBK. 4-(1-PYRROLIDINYLSULFONYL)PHENYLBORONIC ACID. [Link]
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Gehrke, J. B., et al. (2009). Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. [Link]
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Organic Syntheses. Procedure for the Rhodium-Catalyzed Enantioselective Addition of 4-Chlorophenylboronic Acid to an N-tert-Butoxycarbonyl-Protected Iminothiophene. [Link]
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Prisyna. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. [Link]
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Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
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ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]
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Li, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. [Link]
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The Royal Society of Chemistry. Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. [Link]
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Bull, J. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]
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ResearchGate. 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c).... [Link]
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Popa, G., et al. (2009). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. [Link]
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Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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4-(Propylsulfonyl)phenylboronic acid chemical properties
An In-Depth Technical Guide to 4-(Propylsulfonyl)phenylboronic Acid: Properties, Synthesis, and Applications
Introduction
Arylboronic acids are a cornerstone of modern organic synthesis, renowned for their versatility, stability, and relatively low toxicity. Their significance is most prominently highlighted by their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][2] Within this vital class of reagents, this compound emerges as a particularly valuable building block.
Characterized by a phenylboronic acid moiety substituted with a propylsulfonyl group at the para-position, this compound uniquely combines the reactive potential of the boronic acid with the strong electron-withdrawing and hydrogen-bond accepting capabilities of the sulfone group. This electronic nature significantly influences its reactivity and imparts specific physicochemical properties to the molecules it helps construct. This guide offers a comprehensive technical overview of this compound, intended for researchers and scientists in drug development and materials science, covering its chemical properties, a robust synthetic pathway, its reactivity profile in key transformations, and essential safety protocols.
Section 1: Physicochemical and Spectroscopic Profile
The precise physicochemical properties of this compound are not extensively documented in publicly available literature. However, a reliable profile can be constructed by examining its closest structural analogs, 4-(Methanesulfonyl)phenylboronic acid and 4-(Isopropylsulfonyl)phenylboronic acid. The data presented below provides a strong predictive foundation for the behavior of the target compound.
| Property | Value | Reference Compound | Source |
| Molecular Formula | C₉H₁₃BO₄S | This compound | - |
| Molecular Weight | 228.07 g/mol | 4-(Isopropylsulfonyl)phenylboronic acid | [3] |
| Appearance | White to off-white solid | General observation for arylboronic acids | [4] |
| Melting Point | 289-293 °C | 4-(Methanesulfonyl)phenylboronic acid | [4] |
| Solubility | Soluble in organic solvents like DMSO and ether | (2-Methyl-4-(N-propylsulfamoyl)phenyl)boronic acid | [5] |
| Hydrogen Bond Donors | 2 | 4-(Isopropylsulfonyl)phenylboronic acid | [6] |
| Hydrogen Bond Acceptors | 4 | 4-(Isopropylsulfonyl)phenylboronic acid | [6] |
| Rotatable Bonds | 3 | 4-(Isopropylsulfonyl)phenylboronic acid | [6] |
Spectroscopic Characterization: While specific spectra are not provided, standard analytical techniques would confirm the structure.
-
¹H NMR: Would show characteristic aromatic proton signals in the 7-8 ppm region, with splitting patterns indicative of para-substitution. Aliphatic protons of the propyl group would appear upfield (typically 1-3 ppm). The acidic protons of the boronic acid group (B(OH)₂) are often broad and may exchange with solvent.
-
¹³C NMR: Would display distinct signals for the aromatic carbons, with the carbon attached to the boron atom being significantly deshielded. Signals for the three carbons of the propyl chain would also be present.
-
IR Spectroscopy: Key stretches would include those for O-H (broad, ~3200-3500 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), and the strong, characteristic asymmetric and symmetric stretches for the S=O bonds of the sulfone group (~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹, respectively).
Section 2: Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from a readily available halogenated precursor. The following pathway is a robust and logical approach based on established organometallic and oxidation methodologies.[7]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 2.1: Synthesis of (4-Bromophenyl)(propyl)sulfide Causality: This step involves a standard Williamson ether-like synthesis, adapted for a thiol. A base is used to deprotonate the acidic thiol proton, generating a highly nucleophilic thiolate anion that readily displaces the bromide from propyl bromide in an Sₙ2 reaction.
-
To a stirred solution of 4-bromothiophenol (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Add 1-bromopropane (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting thiol is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude sulfide, which can be purified by column chromatography if necessary.
Step 2.2: Synthesis of 1-Bromo-4-(propylsulfonyl)benzene Causality: The sulfide is oxidized to a sulfone using a strong oxidizing agent. 3-Chloroperoxybenzoic acid (m-CPBA) is highly effective for this transformation, with two equivalents required for the complete oxidation of the sulfur atom.[7]
-
Dissolve the (4-bromophenyl)(propyl)sulfide (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add m-CPBA (minimum 2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, quench the excess peroxyacid by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Separate the organic layer, wash sequentially with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the sulfone.
Step 2.3: Synthesis of this compound Causality: This final step is a classic conversion of an aryl bromide to a boronic acid. A strong organolithium base (n-BuLi) at low temperature performs a lithium-halogen exchange. The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of triisopropyl borate. Subsequent acidic workup hydrolyzes the boronate ester to the final boronic acid.[7]
-
Dissolve the 1-bromo-4-(propylsulfonyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir for 1 hour at -78 °C.
-
In the same pot, add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 1 M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purification Considerations: Commercial arylboronic acids often contain significant amounts of their corresponding trimeric anhydrides (boroxines).[8] These species are often less reactive in coupling reactions. To ensure maximum reactivity, it is highly recommended to recrystallize the crude this compound from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) and dry it thoroughly under vacuum before use.[8]
Section 3: Reactivity and Key Applications
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction forms a new C-C bond between the boronic acid's phenyl ring and an organohalide or triflate. The electron-withdrawing sulfonyl group makes the aromatic ring electron-poor, which can influence the transmetalation step of the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The mechanism involves three key steps[2]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X).
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments (Ar-Ar') are expelled from the palladium complex, regenerating the active Pd(0) catalyst.
Applications in Drug Discovery and Medicinal Chemistry
The biaryl sulfone motif is prevalent in many biologically active compounds. The sulfone group is a potent hydrogen bond acceptor and can engage in crucial interactions with protein targets. Therefore, this compound is an invaluable building block for synthesizing:
-
Kinase Inhibitors: Many kinase inhibitors feature biaryl cores designed to fit into the ATP-binding pocket of enzymes.[4]
-
Receptor Antagonists: The rigid structure and electronic properties imparted by the sulfone group are useful in designing antagonists for various receptors, such as histamine H3 receptors.[4]
-
Antiviral and Anti-malarial Agents: Diaryl structures are common scaffolds in the development of novel therapeutic agents against infectious diseases.[4]
Applications in Materials Science
The strong dipole moment and electron-withdrawing nature of the sulfone group can be exploited in materials science.[9] Incorporating this moiety into conjugated polymer backbones via Suzuki coupling can tune the material's electronic properties, enhancing conductivity or altering photophysical characteristics for applications in organic electronics like OLEDs and photovoltaics.[9]
Potential as Diol Sensors
A general characteristic of phenylboronic acids is their ability to reversibly bind with 1,2- and 1,3-diols, such as sugars, to form stable cyclic boronate esters.[10] This interaction forms the basis for glucose sensors and other diagnostic tools. While not its primary use, this compound could potentially be functionalized or incorporated into systems for diol recognition.[10]
Section 4: Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. The following safety information is aggregated from data sheets of closely related arylboronic acids.[6][11][12]
GHS Hazard Identification:
| Pictogram | GHS07: Harmful/Irritant |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[12] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] |
Precautionary Measures & PPE:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[13] Ensure eyewash stations and safety showers are accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves before use.
-
Skin and Body Protection: Wear a lab coat. Change contaminated clothing promptly.
-
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13]
Handling and Storage:
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes.[13]
-
Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed to protect from moisture, which can lead to the formation of boroxine anhydrides.[13] Store away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
This compound stands out as a highly functional and versatile reagent in modern synthetic chemistry. Its utility is primarily anchored in its efficacy in Suzuki-Miyaura cross-coupling reactions, providing a direct route to complex biaryl molecules bearing the influential sulfone group. This capability makes it a sought-after building block in the rational design of pharmaceuticals and the engineering of advanced functional materials. By understanding its synthesis, reactivity, and proper handling procedures, researchers can fully leverage the potential of this powerful synthetic tool.
References
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ChemBK. (2024). Boronic acid, B-[2-methyl-4-[(propylamino)sulfonyl]phenyl]-. Retrieved from ChemBK. [Link]
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PubChem. (n.d.). 4-(Isopropylsulphonyl)benzeneboronic acid. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
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ChemBK. (n.d.). 4-(1-PYRROLIDINYLSULFONYL)PHENYLBORONIC ACID. Retrieved from ChemBK. [Link]
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Li, Y., et al. (2009). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. [Link]
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PubChem. (n.d.). 4-(Methanesulfonyl)phenylboronic acid. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
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Aaron Chemicals. (2024). Safety Data Sheet - 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester. Retrieved from Aaron Chemicals. [Link]
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Angene. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Retrieved from Angene. [Link]
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Zhang, Z., et al. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]
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Organic Syntheses. (n.d.). Procedure for the Synthesis of (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Retrieved from Organic Syntheses. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
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ResearchGate. (2022). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes. Retrieved from ResearchGate. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Scott Rychnovsky Lab. [Link]
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van der Zalm, J., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC - NIH. [Link]
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- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
A Deep Dive into the Solubility of 4-(Propylsulfonyl)phenylboronic Acid in Organic Solvents: A Technical Guide for Researchers
In the landscape of modern drug discovery and organic synthesis, a profound understanding of the physicochemical properties of key building blocks is paramount. Among these, 4-(Propylsulfonyl)phenylboronic acid stands out as a versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its utility in constructing complex molecular architectures, which form the backbone of numerous pharmaceutical agents, is well-established.[1] However, the successful application of this compound is intrinsically linked to its behavior in various reaction media, with solubility being a critical parameter.
This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents. While specific quantitative solubility data for this exact compound is not extensively documented in publicly available literature, this guide will extrapolate expected solubility trends based on the well-studied behavior of structurally similar arylboronic acids.[3][4][5][6] Furthermore, it will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine precise solubility data for their specific applications.
Understanding the Molecular Architecture and its Impact on Solubility
This compound is a planar molecule with a C2V molecular symmetry. The boron atom is sp2-hybridized and possesses a vacant p-orbital.[7] The molecule's structure, characterized by a polar sulfonyl group and a hydrogen-bonding capable boronic acid moiety, dictates its interactions with various solvents. The presence of the propylsulfonyl group, in particular, introduces a degree of lipophilicity while the boronic acid group contributes to its polarity and potential for hydrogen bonding.
The interplay of these structural features—polarity, hydrogen bonding capacity, and lipophilicity—governs the solubility of this compound. Solvents that can effectively solvate both the polar and nonpolar regions of the molecule are likely to be the most effective.
Predicted Solubility Trends in Common Organic Solvents
Based on extensive studies of phenylboronic acid and its derivatives, we can predict the solubility behavior of this compound in various classes of organic solvents.[4][6]
| Solvent Class | Predicted Solubility | Rationale |
| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | High | Ethers can act as hydrogen bond acceptors, interacting favorably with the boronic acid's hydroxyl groups. Their moderate polarity also helps in solvating the overall molecule. |
| Ketones (e.g., Acetone, 3-Pentanone) | High | Similar to ethers, ketones are effective hydrogen bond acceptors. Their higher polarity compared to ethers may further enhance solvation.[4][6] |
| Chlorinated Solvents (e.g., Chloroform, Dichloromethane) | Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions. Their ability to act as weak hydrogen bond donors might offer some interaction with the sulfonyl group. |
| Hydrocarbons (e.g., Hexanes, Methylcyclohexane) | Very Low | The nonpolar nature of hydrocarbons makes them poor solvents for the polar this compound.[4][6] |
| Alcohols (e.g., Methanol, Ethanol) | High to Very High | Alcohols are polar, protic solvents capable of acting as both hydrogen bond donors and acceptors, leading to strong interactions with the boronic acid and sulfonyl moieties. |
| Aprotic Polar Solvents (e.g., Dimethylformamide, Dimethyl sulfoxide) | High to Very High | These solvents have high dielectric constants and are excellent at solvating polar molecules through strong dipole-dipole interactions. |
It is important to note that these are generalized predictions. The actual solubility will also be influenced by factors such as temperature and the presence of any impurities.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method, considered the 'gold standard' for thermodynamic solubility measurement, is a robust and widely used technique.[8][9]
The Shake-Flask Method for Thermodynamic Solubility
This method involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Detailed Protocol:
-
Preparation: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial containing a precise volume of the chosen organic solvent.
-
Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining microscopic particles.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method). Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.
The Role of Solubility in Drug Development and Synthesis
A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it has profound practical implications in both drug discovery and synthetic chemistry.[10]
Solvent-Solute Interactions and their Implications
Caption: Key factors influencing the solubility of this compound.
In organic synthesis , particularly in Suzuki-Miyaura coupling reactions, the solubility of all reactants, including the boronic acid, is critical for achieving optimal reaction kinetics and yields.[6] Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and incomplete conversions.
In drug development , solubility is a cornerstone of a compound's developability.[11][12] For a drug candidate to be effective, it must dissolve in biological fluids to be absorbed and reach its target. While the focus is often on aqueous solubility, understanding solubility in organic solvents is crucial for:
-
Formulation Development: The selection of appropriate co-solvents and excipients to enhance aqueous solubility often relies on an understanding of the compound's behavior in various organic media.[8]
-
Purification: Crystallization, a common method for purifying active pharmaceutical ingredients (APIs), is critically dependent on the differential solubility of the compound in various solvents.[8]
-
Analytical Method Development: The choice of solvents for preparing standards and samples for analytical techniques like HPLC is guided by the compound's solubility.
Conclusion
While a definitive, quantitative solubility profile for this compound in a wide array of organic solvents awaits exhaustive experimental determination, a strong predictive understanding can be derived from the behavior of analogous arylboronic acids. This guide has provided a framework for this understanding, alongside a robust experimental protocol to empower researchers to generate the specific data they require. A thorough grasp of the solubility of this vital building block is not just beneficial but essential for its effective application in the fast-paced and demanding fields of pharmaceutical research and synthetic chemistry.
References
Sources
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- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. semanticscholar.org [semanticscholar.org]
- 6. d-nb.info [d-nb.info]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
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- 12. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the NMR Spectral Analysis of 4-(Propylsulfonyl)phenylboronic Acid
This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(Propylsulfonyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and purity assessment of complex organic molecules.
Introduction
This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a propylsulfonyl group. The boronic acid functionality makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The electron-withdrawing nature of the propylsulfonyl group can significantly influence the reactivity of the boronic acid and the properties of the resulting coupled products. Accurate structural characterization by NMR spectroscopy is paramount to ensure the quality and identity of this reagent, which in turn impacts the outcomes of subsequent synthetic steps.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing detailed peak assignments and discussing the influence of the substituents on the chemical shifts. Furthermore, a robust experimental protocol for acquiring high-quality NMR data for this class of compounds is presented, addressing common challenges such as boroxine formation.
Predicted NMR Spectral Data
While experimental spectra for this compound are not publicly available, a reliable prediction of the ¹H and ¹³C NMR spectra can be made based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The primary analogue for this prediction is 4-(Methylsulfonyl)phenylboronic acid, for which ¹H NMR data is available[1].
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the propyl chain protons. The electron-withdrawing sulfonyl group will deshield the aromatic protons, shifting them downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (ortho to -B(OH)₂) | ~8.1 | d | ~8.0 | 2H |
| Ar-H (ortho to -SO₂Pr) | ~7.9 | d | ~8.0 | 2H |
| B(OH )₂ | variable (broad) | s | - | 2H |
| -SO₂-CH₂ -CH₂-CH₃ | ~3.1 | t | ~7.5 | 2H |
| -SO₂-CH₂-CH₂ -CH₃ | ~1.7 | sextet | ~7.5 | 2H |
| -SO₂-CH₂-CH₂-CH₃ | ~1.0 | t | ~7.5 | 3H |
Causality behind Predictions:
-
Aromatic Protons: The aromatic region is anticipated to display an AA'BB' system, appearing as two doublets. The protons ortho to the boronic acid group are expected to be the most deshielded due to the combined electron-withdrawing effects of the boronic acid and the sulfonyl group. The protons ortho to the propylsulfonyl group will also be significantly downfield. This prediction is supported by the ¹H NMR spectrum of 4-(Methylsulfonyl)phenylboronic acid, which shows two doublets in the aromatic region[1].
-
Boronic Acid Protons: The protons of the boronic acid hydroxyl groups (-B(OH)₂) typically appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and the solvent used, and it may exchange with residual water in the NMR solvent[2].
-
Propyl Group Protons: The propyl group will exhibit three distinct signals. The methylene group adjacent to the electron-withdrawing sulfonyl group (-SO₂-CH₂ -) will be the most deshielded of the three, appearing as a triplet. The subsequent methylene group (-CH₂ -) will appear as a sextet due to coupling with the adjacent methylene and methyl protons. The terminal methyl group (-CH₃ ) will be the most upfield signal of the propyl chain, appearing as a triplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C -B(OH)₂ | ~130 (broad) |
| C -SO₂Pr | ~145 |
| Ar-C H (ortho to -B(OH)₂) | ~135 |
| Ar-C H (ortho to -SO₂Pr) | ~127 |
| -SO₂-C H₂-CH₂-CH₃ | ~55 |
| -SO₂-CH₂-C H₂-CH₃ | ~17 |
| -SO₂-CH₂-CH₂-C H₃ | ~13 |
Causality behind Predictions:
-
Aromatic Carbons: The ipso-carbon attached to the boronic acid group often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus. The ipso-carbon attached to the sulfonyl group is expected to be significantly downfield due to the strong electron-withdrawing effect of the sulfonyl group. The remaining aromatic carbons will have chemical shifts in the typical aromatic region, with their precise locations influenced by the substitution pattern.
-
Propyl Group Carbons: The chemical shifts of the propyl group carbons are predicted based on standard additive rules. The carbon atom directly attached to the sulfonyl group will be the most deshielded.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR spectra of arylboronic acids requires careful consideration of potential issues, most notably the formation of cyclic trimeric anhydrides known as boroxines. Boroxine formation can lead to complex and difficult-to-interpret NMR spectra[2].
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated methanol (CD₃OD). The use of a protic solvent like methanol is crucial as it helps to break up the boroxine trimers, resulting in a sharp spectrum of the monomeric boronic acid[2]. In CD₃OD, the B(OH)₂ protons will exchange with the solvent and will not be observed.
-
Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. In this solvent, the B(OH)₂ protons are often observable.
-
Cap the NMR tube and vortex gently to ensure complete dissolution.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CD₃OD at 49.0 ppm).
-
Visualization of Key Structural Features
The following diagram illustrates the molecular structure of this compound and highlights the key proton environments for NMR analysis.
Caption: Molecular structure of this compound with key proton environments highlighted.
Trustworthiness and Self-Validating Systems
The protocols and interpretations presented in this guide are grounded in fundamental principles of NMR spectroscopy and validated by extensive literature on analogous compounds. The recommended use of deuterated methanol to overcome boroxine formation is a field-proven technique that ensures the acquisition of reproducible and interpretable spectra[2]. By comparing the acquired spectrum to the predictions outlined in Tables 1 and 2, a high degree of confidence in the structural assignment can be achieved. Any significant deviation from these predictions would warrant further investigation into the sample's purity or potential for unexpected structural features.
Conclusion
This technical guide provides a comprehensive framework for the NMR spectral analysis of this compound. By understanding the predicted spectral features and employing the detailed experimental protocol, researchers can confidently characterize this important chemical building block. The insights provided herein are intended to facilitate the efficient and accurate use of NMR spectroscopy in synthetic chemistry and drug development workflows.
References
-
Baldwin, J. E., et al. (1992). 11B NMR STUDIES OF AN ARYL BORONIC ACID BOUND TO CHYMOTRYPSIN AND SUBTILISIN 2. Tetrahedron Letters, 33(38), 5481-5484. [Link]
-
Wong, A., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(7), 477-489. [Link]
-
Reddit r/chemistry. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
-
Phares, K. F., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15009-15017. [Link]
-
San Diego State University. 11B NMR Chemical Shifts. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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University of California, Irvine. Chemical Shifts. [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. [Link]
-
Liu, Y., et al. (2011). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of chromatographic science, 49(8), 615-621. [Link]
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Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 4-(Propylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination of the crystal structure of 4-(Propylsulfonyl)phenylboronic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure, this document serves as a detailed roadmap, guiding researchers through the essential stages of synthesis, purification, single-crystal growth, and X-ray crystallographic analysis. By presenting a robust, self-validating experimental workflow, this guide empowers scientists to elucidate the three-dimensional atomic arrangement of this and similar novel boronic acid derivatives, a critical step in understanding structure-property relationships and advancing rational drug design.
Introduction: The Significance of Crystalline Architecture
The precise three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's physical and chemical properties, including its solubility, stability, and biological activity. For drug development professionals, a detailed understanding of a compound's crystal structure is paramount for intellectual property, formulation, and regulatory purposes. This compound, a member of the versatile boronic acid family, presents a compelling case for structural elucidation. The interplay between the hydrogen-bonding capabilities of the boronic acid moiety and the influence of the propylsulfonyl group on molecular packing can lead to unique solid-state architectures. This guide provides the scientific rationale and detailed protocols necessary to uncover this crystalline blueprint.
Boronic acids are well-documented for their tendency to form hydrogen-bonded dimers in the solid state.[1] The specific nature of these interactions, along with other intermolecular forces, governs the overall crystal packing. Elucidating the crystal structure of this compound will provide invaluable insights into these packing motifs and their impact on the material's bulk properties.
Synthesis and Purification: The Foundation of Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of highly pure material. The presence of impurities can significantly impede crystallization. The following section outlines a reliable synthetic route to this compound, adapted from established methodologies for analogous sulfonyl-substituted phenylboronic acids.[2]
Synthetic Pathway
The proposed synthesis involves a three-step sequence starting from commercially available 4-bromothiophenol. This pathway is designed to be robust and scalable, providing a solid foundation for producing the target molecule in sufficient quantity and purity for crystallographic studies.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of (4-Bromophenyl)(propyl)sulfane
-
To a solution of 4-bromothiophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.) and 1-iodopropane (1.2 eq.).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (4-bromophenyl)(propyl)sulfane as a colorless oil.
Step 2: Synthesis of 1-Bromo-4-(propylsulfonyl)benzene
-
Dissolve (4-bromophenyl)(propyl)sulfane (1.0 eq.) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 1-bromo-4-(propylsulfonyl)benzene as a white solid. This intermediate can be further purified by recrystallization from ethanol.
Step 3: Synthesis of this compound
-
Dissolve 1-bromo-4-(propylsulfonyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (B(OiPr)₃) (1.5 eq.) dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification for Crystallography
Achieving crystallographic-grade purity is crucial. The following methods are recommended for the final purification of this compound.
Table 1: Purification Methods for this compound
| Method | Protocol | Rationale |
| Recrystallization | Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water, toluene, or ethyl acetate) and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator. | This is the most common and effective method for purifying solid organic compounds. The slow cooling allows for the formation of a well-ordered crystal lattice, excluding impurities. |
| Acid-Base Extraction | Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH). The boronic acid will form a water-soluble salt. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure boronic acid, which is then collected by filtration.[3] | This method is particularly useful for removing non-acidic impurities. |
| Column Chromatography | While often challenging for boronic acids due to their polarity and potential for dehydration on silica gel, it can be employed with a suitable eluent system (e.g., dichloromethane/methanol). | This technique is effective for separating compounds with different polarities. |
Single-Crystal Growth: The Art and Science of Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step. A suitable crystal should be well-formed, optically clear, and typically between 0.1 and 0.5 mm in each dimension.[3] A systematic screening of crystallization conditions is the most effective approach.
Crystallization Workflow
Sources
The Sulfonyl Group in 4-(Propylsulfonyl)phenylboronic Acid: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly within the realm of drug discovery and development, the strategic functionalization of molecular scaffolds is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Among the diverse array of substituted phenylboronic acids, those bearing strongly electron-withdrawing groups exhibit unique reactivity profiles that can be harnessed for the synthesis of complex architectures. This guide provides an in-depth technical exploration of the reactivity of the sulfonyl group in 4-(propylsulfonyl)phenylboronic acid, a reagent of increasing interest in medicinal chemistry.[2]
The presence of the propylsulfonyl group at the para-position of the phenylboronic acid moiety profoundly influences the electronic properties of the molecule. This guide will dissect the implications of this electron-withdrawing character on the stability, reactivity, and utility of this compound in synthetic applications. We will delve into the mechanistic nuances of its participation in cross-coupling reactions, address potential side reactions, and provide practical guidance for its effective use in the laboratory.
Core Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay between the boronic acid functional group and the electron-withdrawing propylsulfonyl substituent.
Electronic Effects of the Propylsulfonyl Group
The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This strong inductive effect (-I) and moderate resonance effect (-M) decrease the electron density of the aromatic ring. Consequently, the boronic acid moiety becomes more electrophilic. This increased Lewis acidity of the boron atom can influence the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate, which is a key intermediate in the Suzuki-Miyaura catalytic cycle.[1][3] Generally, electron-withdrawing groups on the boronic acid can impact the rate of transmetalation.[4]
Stability Considerations
Arylboronic acids are susceptible to a key decomposition pathway known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process is often promoted by aqueous basic or acidic conditions.[5] For arylboronic acids bearing electron-withdrawing groups, protodeboronation can be a significant competing reaction, particularly under the basic conditions often employed in Suzuki-Miyaura coupling.[6] However, some studies suggest that substrates with electron-withdrawing substituents are stabilized under acidic conditions.[5]
The sulfonyl group itself is generally stable under a wide range of reaction conditions, including both acidic and basic environments, and is often employed as a protecting group for amines due to its robustness.[7] Under typical palladium-catalyzed cross-coupling conditions, the sulfonyl group is considered a spectator, not directly participating in the reaction.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a readily available substituted benzene derivative. A general and reliable method involves the oxidation of a corresponding thioether to the sulfone, followed by a halogen-metal exchange and borylation.
A Generalized Synthetic Protocol
A plausible synthetic route is outlined below. Note that specific reaction conditions may require optimization.
Figure 1: A representative synthetic pathway for this compound.
Step-by-Step Methodology:
-
Synthesis of 4-Bromophenyl propyl sulfide: To a solution of 4-bromothiophenol in a suitable solvent such as acetone, add a base like potassium carbonate, followed by the dropwise addition of 1-iodopropane. The reaction mixture is typically stirred at room temperature until completion.
-
Oxidation to 4-Bromo-1-(propylsulfonyl)benzene: The crude 4-bromophenyl propyl sulfide is dissolved in a chlorinated solvent like dichloromethane (DCM) and cooled in an ice bath. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise. The reaction is monitored until the complete conversion of the sulfide to the sulfone.
-
Borylation: The 4-bromo-1-(propylsulfonyl)benzene is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of an organolithium reagent (e.g., n-butyllithium) or a Turbo Grignard reagent (e.g., i-PrMgCl·LiCl) is added dropwise to perform a halogen-metal exchange. After a short stirring period, a borate ester such as triisopropyl borate or trimethyl borate is added. The reaction is allowed to warm to room temperature.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid solution (e.g., 1 M HCl) and stirred vigorously to hydrolyze the borate ester to the desired this compound. The product can then be isolated by extraction and purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl structures containing a propylsulfonyl moiety. The electron-deficient nature of this boronic acid influences the reaction conditions required for efficient coupling.
General Reaction Scheme
Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.
Key Considerations for Experimental Design
-
Catalyst System: A variety of palladium catalysts can be effective. For electron-deficient boronic acids, catalysts with electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can be beneficial in promoting the transmetalation step.[8] Common choices also include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[9]
-
Base: The choice of base is critical. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) when using electron-deficient boronic acids.[9] The base facilitates the formation of the boronate anion, which is more nucleophilic and readily undergoes transmetalation.[3]
-
Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, toluene/ethanol/water, and DMF/water. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Temperature: Reactions are typically run at elevated temperatures, ranging from 80 °C to the reflux temperature of the solvent, to ensure a reasonable reaction rate.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general protocol for the coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization may be necessary for specific substrates.
| Step | Procedure |
| 1. Reagent Preparation | In a reaction vessel equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). |
| 2. Catalyst Addition | Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). |
| 3. Solvent Addition | Degas the chosen solvent system (e.g., a 4:1 mixture of dioxane and water) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add the degassed solvent to the reaction vessel. |
| 4. Reaction | Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere and stir until the reaction is complete, as monitored by TLC or LC-MS. |
| 5. Workup and Purification | Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization. |
Potential Side Reactions and Troubleshooting
The primary side reaction of concern when using this compound is protodeboronation.[5] This can be exacerbated by prolonged reaction times, high temperatures, and the presence of excess water and base. To mitigate this, it is advisable to use anhydrous solvents (when possible for the initial setup), carefully control the amount of water, and monitor the reaction progress to avoid unnecessarily long reaction times.
Homocoupling of the boronic acid to form a biaryl sulfone is another potential side reaction, though it is generally less prevalent than with more electron-rich boronic acids. The use of high-quality palladium catalysts and appropriate reaction conditions can minimize this side reaction.
Characterization
The successful synthesis and purification of this compound and its cross-coupling products should be confirmed by standard analytical techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons will appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the sulfonyl and boronic acid groups. The propyl group will show a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the sulfur. The B(OH)₂ protons may appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will show characteristic shifts, with the carbon attached to the boron being significantly deshielded. The carbons of the propyl group will also be observable. |
| FT-IR | Characteristic peaks for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), B-O stretch (~1350 cm⁻¹), and the symmetric and asymmetric stretches of the sulfonyl group (~1300 and ~1150 cm⁻¹, respectively) should be present.[10][11] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound should be observed. Dehydration to form the boroxine trimer is also commonly observed in the mass spectrum of boronic acids. |
Applications in Drug Discovery
The 4-(propylsulfonyl)phenyl moiety is a valuable pharmacophore in medicinal chemistry. The sulfone group can act as a hydrogen bond acceptor and its presence can modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. The ability to readily introduce this group via Suzuki-Miyaura coupling using this compound makes it a powerful tool in the synthesis of new chemical entities for drug discovery programs.[1] While specific examples for the propylsulfonyl derivative are often part of proprietary drug discovery efforts, the analogous 4-(methanesulfonyl)phenylboronic acid has been used in the synthesis of antagonists of the histamine H3 receptor and novel kinase inhibitors.[12]
Conclusion
This compound is a versatile and reactive building block for organic synthesis, particularly in the construction of biaryl and heteroaryl structures through Suzuki-Miyaura cross-coupling. The strong electron-withdrawing nature of the propylsulfonyl group imparts distinct reactivity to the boronic acid, necessitating careful consideration of reaction conditions to achieve optimal yields and minimize side reactions, most notably protodeboronation. A thorough understanding of its synthesis, reactivity, and stability, as outlined in this guide, will enable researchers and drug development professionals to effectively utilize this valuable reagent in the creation of novel and complex molecules with potential therapeutic applications.
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An In-Depth Technical Guide on the Potential Biological Activity of 4-(Propylsulfonyl)phenylboronic Acid
Foreword: The relentless pursuit of novel therapeutic agents is the cornerstone of modern drug discovery. Within this landscape, boronic acids and their derivatives have emerged as a privileged structural class, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a specific, yet under-explored molecule: 4-(Propylsulfonyl)phenylboronic acid. Our objective is to provide a comprehensive technical framework for researchers and drug development professionals to systematically investigate its potential biological activities. This document is not a mere recitation of facts but a strategic blueprint for discovery, grounded in scientific integrity and field-proven methodologies.
Introduction: The Scientific Rationale for Investigating this compound
The boronic acid moiety (-B(OH)₂) is a versatile pharmacophore capable of forming reversible covalent bonds with diols, a common structural motif in biological macromolecules such as carbohydrates and glycoproteins.[3][4][5] This unique reactivity has been successfully exploited in clinically approved drugs like the proteasome inhibitor bortezomib.[1][3][6]
The subject of this guide, this compound, presents a compelling case for investigation. The phenylboronic acid core provides the reactive "warhead," while the para-substituted propylsulfonyl group (-SO₂CH₂CH₂CH₃) significantly influences the molecule's physicochemical properties. The sulfonyl group is a strong electron-withdrawing group, which can modulate the pKa of the boronic acid, potentially enhancing its affinity for biological targets.[7] Furthermore, the propyl chain introduces a degree of lipophilicity that can impact cell permeability and target engagement.
This guide will delineate a structured approach to exploring the therapeutic potential of this compound, from initial target hypothesis generation to detailed cellular and biochemical characterization.
Potential Biological Targets and Mechanisms of Action
Given the structural alerts present in this compound, several classes of enzymes and signaling pathways represent logical starting points for investigation.
Serine Proteases
Many serine proteases, crucial in processes like coagulation, inflammation, and cancer progression, have a catalytic serine residue that can be targeted by boronic acids.[3][6][8] The boron atom can form a stable, yet reversible, tetrahedral intermediate with the catalytic serine, leading to potent inhibition.[9][10][11]
-
Hypothesized Mechanism: The boron atom of this compound acts as an electrophile, attacked by the nucleophilic hydroxyl group of the catalytic serine in the enzyme's active site.[8][11] The sulfonyl group may interact with adjacent amino acid residues, influencing binding affinity and selectivity. Inhibition is often due to the electron-pair donation from the active site histidine to the bound inhibitor.[12]
Carbonic Anhydrases
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[13][14] The boronic acid moiety can coordinate with the active site zinc ion, mimicking the transition state of the native reaction.[15][16][17]
-
Hypothesized Mechanism: The trigonal planar boronic acid can bind to the zinc-bound hydroxide ion in the CA active site, forming a tetrahedral adduct that blocks substrate access.[15][17] The electron-deficient nature of boron contributes to this interaction.[15]
Glycan-Binding Proteins (Lectins)
Lectins are proteins that recognize and bind to specific carbohydrate structures on the surface of cells.[18][19] They play critical roles in cell-cell recognition, signaling, and pathogen-host interactions.[20] Boronic acids can act as carbohydrate mimics, binding to the diol-containing recognition domains of lectins.[19][21]
-
Hypothesized Mechanism: The boronic acid can form covalent bonds with the cis-diol groups of monosaccharides, such as sialic acids which are often overexpressed on cancer cells, within the lectin's binding pocket, potentially disrupting downstream signaling pathways.[20][21][22]
Experimental Workflows for Target Validation and Characterization
A multi-pronged experimental approach is essential to systematically evaluate the biological activity of this compound. The following protocols are designed to be self-validating and provide a clear path from broad screening to specific mechanistic studies.
Workflow for Assessing Biological Activity
The following diagram illustrates a logical workflow for the initial assessment of a novel compound like this compound.
Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.
Detailed Experimental Protocol: Serine Protease Inhibition Assay
This protocol describes a representative fluorescence-based assay to determine the inhibitory potential of this compound against a model serine protease, such as trypsin or chymotrypsin.
Principle: A fluorogenic substrate is cleaved by the protease, releasing a fluorescent molecule. An inhibitor will prevent or reduce this cleavage, resulting in a lower fluorescence signal.
Materials:
-
Serine protease (e.g., Trypsin, TPCK-treated, from bovine pancreas)
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% (v/v) Tween-20
-
This compound, dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Enzyme Preparation: Prepare a working solution of the serine protease in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over 30-60 minutes.
-
Assay Setup:
-
To each well of the microplate, add 5 µL of the compound dilution (or DMSO for control).
-
Add 40 µL of the enzyme working solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Add 5 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation:
-
Include a known, potent inhibitor of the target protease as a positive control.
-
Run a no-enzyme control to assess background fluorescence from the substrate.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit enzyme activity.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (µM) [95% CI] | Hill Slope | Max Inhibition (%) |
| Trypsin | 5.2 [4.1 - 6.3] | 1.1 | 98.2 |
| Chymotrypsin | > 100 | N/A | < 10 |
| Carbonic Anhydrase II | 25.8 [21.5 - 30.1] | 0.9 | 95.5 |
| Carbonic Anhydrase IX | 15.3 [12.8 - 18.2] | 1.0 | 97.1 |
This data is purely illustrative and serves as a template for presenting experimental results.
Advanced Mechanistic Studies: Unraveling the Mode of Action
Once initial "hit" activity is confirmed, more in-depth studies are required to elucidate the mechanism of action.
Enzyme Kinetics
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme activity assays should be performed with varying concentrations of both the substrate and this compound. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots. A competitive inhibitor, for instance, will increase the apparent Kₘ of the enzyme without affecting the Vₘₐₓ.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context.
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. By heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, one can infer target engagement.
Workflow Diagram:
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to investigating the potential biological activity of this compound. The proposed workflows, from broad screening to detailed mechanistic studies, provide a solid foundation for any research program aimed at exploring the therapeutic potential of this and other novel boronic acid derivatives. The key to success lies in meticulous experimental design, robust data analysis, and a commitment to understanding the underlying biochemical and cellular mechanisms. Future studies could involve co-crystallization of the compound with its target protein to visualize the binding interactions at an atomic level, as well as lead optimization efforts to improve potency, selectivity, and pharmacokinetic properties. The journey from a single molecule to a potential therapeutic is long and challenging, but the principles and methodologies outlined herein provide a clear and reliable roadmap.
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An In-depth Technical Guide on the Synthesis of Novel 4-(Propylsulfonyl)phenylboronic Acid Derivatives
Abstract
This guide provides a comprehensive overview of the synthesis of 4-(propylsulfonyl)phenylboronic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. We will delve into the strategic considerations behind synthetic route selection, provide detailed, field-tested protocols, and explore the mechanistic underpinnings of the key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their synthetic endeavors.
Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery
Arylboronic acids and their derivatives have become indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction allows for the efficient and selective construction of complex molecular architectures, a cornerstone of contemporary drug discovery.[4] The boronic acid functional group, while stable and generally non-toxic, offers a versatile handle for introducing a wide array of aryl fragments into a target molecule.[5]
The incorporation of a sulfonyl group, such as the propylsulfonyl moiety, into the phenylboronic acid scaffold imparts unique electronic and physicochemical properties. The sulfone group is a common pharmacophore found in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor and to modulate properties like solubility and metabolic stability.[6] Consequently, this compound and its analogs are highly sought-after building blocks for the synthesis of novel therapeutic agents.[7] The journey from simple starting materials to these valuable compounds, however, requires a nuanced understanding of synthetic strategy and precise execution of experimental protocols.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound derivatives can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of the reaction, and the tolerance of other functional groups present in the molecule. Here, we will dissect two of the most robust and widely adopted strategies.
Strategy A: Borylation of a Pre-functionalized Aryl Halide
This is arguably the most common and direct approach. It involves the synthesis of an aryl halide (typically a bromide or iodide) bearing the propylsulfonyl group, followed by a metal-catalyzed borylation reaction.
Rationale: This strategy leverages the well-established and highly efficient Miyaura borylation reaction. The requisite 4-bromo- or 4-iodophenyl propyl sulfone is readily accessible from commercial starting materials. This linear approach provides a high degree of convergence and is generally amenable to a wide range of substrates.
Strategy B: Sulfonylation of a Pre-existing Phenylboronic Acid Derivative
An alternative strategy involves starting with a commercially available phenylboronic acid derivative and introducing the propylsulfonyl group at a later stage. This can be achieved through a palladium-catalyzed sulfonylation of an arylboronic acid.[8][9]
Rationale: This approach can be advantageous when the desired boronic acid starting material is readily available and inexpensive. It allows for the late-stage introduction of the sulfonyl moiety, which can be beneficial in multi-step syntheses where the sulfonyl group might not be compatible with earlier reaction conditions.
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as a detailed guide for the synthesis of this compound via Strategy A. These methods have been optimized for reliability and scalability in a standard laboratory setting.
Synthesis of 1-Bromo-4-(propylthio)benzene
Objective: To synthesize the key sulfide intermediate from 4-bromothiophenol and 1-bromopropane.
Protocol:
-
To a stirred solution of 4-bromothiophenol (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to form the thiolate anion.
-
Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 1-bromo-4-(propylthio)benzene, which can often be used in the next step without further purification.
Synthesis of 1-Bromo-4-(propylsulfonyl)benzene
Objective: To oxidize the sulfide intermediate to the corresponding sulfone.
Protocol:
-
Dissolve the crude 1-bromo-4-(propylthio)benzene (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or hydrogen peroxide (in acetic acid) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 1-bromo-4-(propylsulfonyl)benzene.
Synthesis of this compound
Objective: To convert the aryl bromide to the desired boronic acid via a Miyaura borylation reaction.
Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-4-(propylsulfonyl)benzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).
-
Add a dry, degassed solvent such as 1,4-dioxane or dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by purification on silica gel. A common workup involves partitioning the residue between an organic solvent and water, followed by acidification of the aqueous layer to precipitate the boronic acid.
-
The precipitated solid is then filtered, washed with cold water, and dried under vacuum to afford this compound.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 3.1 | 1-Bromo-4-(propylthio)benzene | 4-Bromothiophenol | 1-Bromopropane, K₂CO₃ | >95 | ~95 (crude) |
| 3.2 | 1-Bromo-4-(propylsulfonyl)benzene | 1-Bromo-4-(propylthio)benzene | m-CPBA | 85-95 | >98 |
| 3.3 | This compound | 1-Bromo-4-(propylsulfonyl)benzene | B₂pin₂, Pd(dppf)Cl₂, KOAc | 70-85 | >97 |
Table 1: Representative yields and purities for the synthesis of this compound.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Trustworthiness and Self-Validating Protocols
The protocols described herein are designed to be self-validating through the use of standard analytical techniques at each stage.
-
Reaction Monitoring: The progress of each reaction should be meticulously monitored by TLC or LC-MS to ensure complete conversion of the starting material and to identify the formation of any byproducts.
-
Intermediate Characterization: While crude intermediates can sometimes be carried forward, it is good practice to characterize them by ¹H NMR and Mass Spectrometry to confirm their identity and purity.
-
Final Product Analysis: The final this compound should be thoroughly characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Purity should also be assessed by High-Performance Liquid Chromatography (HPLC).
Adherence to these analytical checkpoints ensures the integrity of the synthetic process and the quality of the final product.
Conclusion and Future Perspectives
The synthesis of this compound and its derivatives is a critical enabling technology in the field of drug discovery. The synthetic strategies and detailed protocols provided in this guide offer a reliable and efficient pathway to these valuable building blocks. As the demand for novel and diverse chemical matter continues to grow, the development of even more efficient and sustainable methods for the synthesis of functionalized arylboronic acids will remain an area of active research. Future efforts may focus on C-H activation/borylation strategies to further streamline these synthetic sequences and minimize waste.
References
-
Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
-
Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. [Link]
-
Couture, A., et al. (2001). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters, 3(10), 1483–1485. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Tyrell, J. H., & Wills, M. (2013). Arylsulfonyl fluoride boronic acids: Preparation and coupling reactivity. Organic & Biomolecular Chemistry, 11(18), 2959-2962. [Link]
-
Wang, C., et al. (2016). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 1467, 145-153. [Link]
-
Zhang, Y., et al. (2014). CuI‐catalyzed direct synthesis of diaryl thioethers from aryl boronic acids and arylsulfonyl chlorides. European Journal of Organic Chemistry, 2014(28), 6246-6252. [Link]
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- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chemrevlett.com [chemrevlett.com]
Unlocking Novel Transformations: A Technical Guide to 4-(Propylsulfonyl)phenylboronic Acid in Modern Synthesis
Introduction: Beyond a Building Block
In the landscape of contemporary organic synthesis and drug discovery, the strategic functionalization of aromatic scaffolds remains a cornerstone of molecular design. Among the vast arsenal of reagents available to the modern chemist, arylboronic acids have established themselves as indispensable linchpins for carbon-carbon and carbon-heteroatom bond formation. This guide delves into the chemistry of a particularly intriguing, yet perhaps under-explored, member of this family: 4-(Propylsulfonyl)phenylboronic acid .
The presence of the propylsulfonyl group, a potent electron-withdrawing moiety, imparts unique electronic properties to the phenylboronic acid core. This seemingly subtle modification significantly influences its reactivity, opening avenues for novel transformations beyond the canonical Suzuki-Miyaura cross-coupling reaction. For researchers, scientists, and drug development professionals, understanding and harnessing the distinct reactivity of this reagent can unlock new synthetic pathways and provide access to novel chemical matter with desirable physicochemical and pharmacological properties.
This technical guide moves beyond a simple recitation of protocols. Instead, it aims to provide a deeper understanding of the causality behind experimental choices, empowering the reader to not only replicate but also innovate. We will explore both established and emerging reactions, offering detailed, field-proven methodologies and insights into the mechanistic underpinnings of these transformations.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its effective use. This compound is a white to off-white solid. Due to the presence of the boronic acid moiety, it is susceptible to dehydration to form the corresponding boroxine (a trimeric anhydride). This process can impact the stoichiometry and efficiency of subsequent reactions. Therefore, it is crucial to use the reagent as fresh as possible or to employ reaction conditions that can accommodate the presence of the boroxine.
| Property | Value | Reference(s) |
| CAS Number | 222718-62-9 | N/A |
| Molecular Formula | C₉H₁₃BO₄S | N/A |
| Molecular Weight | 228.07 g/mol | N/A |
| Melting Point | Varies (often cited in ranges, e.g., 126-128 °C for the isopropyl analog) | [1] |
| Solubility | Soluble in polar organic solvents such as methanol, THF, and DMSO. Poorly soluble in nonpolar solvents like hexanes. | [2] |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. Keep in a dry, well-ventilated place. | [1] |
Note on Boroxime Formation: The formation of boroximes from boronic acids is a reversible equilibrium. In many cross-coupling reactions, the presence of a base and water in the reaction mixture facilitates the hydrolysis of the boroxine back to the active boronic acid. However, for reactions sensitive to water content or stoichiometry, it is advisable to either use freshly purchased material or to dry the boronic acid under vacuum prior to use.[3]
Established Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is the hallmark of arylboronic acid chemistry, and this compound is a competent partner in these transformations. The electron-withdrawing nature of the propylsulfonyl group can influence the rate of transmetalation, a key step in the catalytic cycle. However, with appropriate catalyst and ligand selection, high-yielding couplings can be readily achieved.
Causality in Experimental Design for Suzuki-Miyaura Couplings:
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The electron-deficient nature of this compound generally necessitates a more electron-rich palladium(0) catalyst to facilitate oxidative addition to the coupling partner (typically an aryl halide or triflate).
-
Catalyst and Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and sterically demanding biaryl phosphine ligands (e.g., SPhos, XPhos), are commonly employed to stabilize the palladium center and promote the catalytic cycle. For challenging couplings, N-heterocyclic carbene (NHC) ligands can also be effective.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous phase is typical. The water is essential for dissolving the inorganic base and facilitating the hydrolysis of any boroxine present.
Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general starting point for the coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the degassed toluene and water to the flask.
-
Stir the reaction mixture vigorously at 90-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Discovering New Frontiers: Novel Reactions and Applications
The true potential of this compound lies in its application in more recently developed synthetic methodologies. The electron-withdrawing sulfonyl group can facilitate reactions that are challenging with electron-rich or neutral arylboronic acids.
C-H Functionalization: A Paradigm Shift in Synthesis
Direct C-H functionalization has emerged as a powerful strategy for forging new bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. This compound has shown promise as a coupling partner in these transformations.
Causality in C-H Functionalization:
In many C-H activation cycles, particularly those catalyzed by palladium, the arylboronic acid acts as the nucleophilic partner. The reactivity of the C-H bond being functionalized is often the determining factor. The use of directing groups on the substrate containing the C-H bond can control the regioselectivity of the arylation. The reaction conditions, including the choice of oxidant and additives, are crucial for promoting the desired C-H activation and subsequent bond formation.
Representative Protocol: Silver-Catalyzed C-H Arylation of Quinones
This protocol is adapted from the work of Baran and coworkers on the direct C-H functionalization of quinones with arylboronic acids.[4] While the original publication does not specifically use this compound, the methodology is applicable to a wide range of arylboronic acids, including those with electron-withdrawing groups.
Materials:
-
Quinone (e.g., 1,4-benzoquinone, 0.25 mmol, 1.0 equiv)
-
This compound (0.30 mmol, 1.2 equiv)
-
Silver(I) nitrate (AgNO₃, 0.05 mmol, 0.2 equiv)
-
Potassium persulfate (K₂S₂O₈, 0.75 mmol, 3.0 equiv)
-
Dichloromethane (DCM, 3 mL)
-
Water (3 mL)
-
Open flask
Procedure:
-
To an open flask, add the quinone, this compound, silver(I) nitrate, and potassium persulfate.
-
Add the dichloromethane and water.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, a second addition of silver(I) nitrate and potassium persulfate may be necessary.
-
Upon completion (typically 3-24 hours), dilute the reaction with dichloromethane (3 mL) and wash with 5% sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 4 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
Caption: Experimental workflow for the silver-catalyzed C-H arylation of quinones.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This compound can participate in these reactions, serving as a precursor to the corresponding aryl radical.
Causality in Photoredox Catalysis:
In a typical photoredox cycle for sulfonylation, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a suitable reaction partner. In the context of using an arylboronic acid, the photocatalyst can either oxidize or reduce a species that then interacts with the boronic acid. For instance, an excited photocatalyst can oxidize the boronic acid to generate an aryl radical. This radical can then be trapped by a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form a sulfonyl radical, which can then engage in further reactions.
Conceptual Protocol: Photoredox-Catalyzed Sulfonylation
Materials:
-
Alkene or other radical acceptor (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-2 mol%)
-
Sulfur dioxide surrogate (e.g., DABSO, 1.2 equiv)
-
Base (e.g., an organic base like DBU or an inorganic base)
-
Solvent (e.g., acetonitrile or DMF)
-
Schlenk tube or sealed vial
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a Schlenk tube, add the alkene, this compound, photocatalyst, sulfur dioxide surrogate, and base.
-
Add degassed solvent.
-
Seal the tube and irradiate with a visible light source while stirring.
-
Monitor the reaction by an appropriate analytical method.
-
Upon completion, perform a standard aqueous workup and extraction.
-
Purify the product by column chromatography.
Caption: A simplified logical pathway for photoredox-catalyzed sulfonylation.
Conclusion and Future Outlook
This compound is more than just another arylboronic acid for Suzuki-Miyaura couplings. Its distinct electronic nature, conferred by the propylsulfonyl group, makes it a valuable reagent for exploring and developing novel synthetic methodologies. From robust and predictable cross-couplings to cutting-edge C-H functionalization and photoredox-catalyzed transformations, this reagent offers a gateway to a diverse range of molecular architectures.
For the researcher, scientist, and drug development professional, a deep understanding of the principles outlined in this guide will not only facilitate the synthesis of target molecules but also inspire the discovery of new reactions and applications. As the demand for more efficient and sustainable synthetic methods continues to grow, reagents like this compound will undoubtedly play an increasingly important role in shaping the future of chemical synthesis.
References
-
PubChem. 4-(Isopropylsulphonyl)benzeneboronic acid. [Link]
-
Chemical Review and Letters. Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. [Link]
-
Fujiwara, Y., Domingo, V., Seiple, I. B., Gianatassio, R., Del Bel, M., & Baran, P. S. (2011). Practical C-H functionalization of quinones with boronic acids. Journal of the American Chemical Society, 133(9), 3292–3295. [Link]
-
Organic Syntheses. (n.d.). 4. [Link]
-
Kar, A., Sayyed, I. A., Lo, W. F., Kaiser, H. M., Beller, M., & Tse, M. K. (2007). A General Copper-Catalyzed Sulfonylation of Arylboronic Acids. Organic Letters, 9(18), 3405–3408. [Link]
-
Visible-Light-Sponsored Organophotoredox-Catalyzed Synthesis of Diverse Sulfones from Unsaturated Entities Using DABSO as a SO2 Source. The Journal of Organic Chemistry. [Link]
-
Szafraniec-Gorol, G., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3586-3594. [Link]
-
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
NIH. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. [Link]
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- 1. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID CAS#: 850567-98-5 [amp.chemicalbook.com]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chembk.com [chembk.com]
- 5. Visible-Light-Sponsored Organophotoredox-Catalyzed Synthesis of Diverse Sulfones from Unsaturated Entities Using DABSO as a SO2 Source - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faceted Role of 4-(Propylsulfonyl)phenylboronic Acid in Catalysis: A Mechanistic and Practical Guide
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 4-(propylsulfonyl)phenylboronic acid in catalytic reactions, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling. We will dissect the electronic influence of the propylsulfonyl substituent on the key steps of the catalytic cycle, offering a nuanced perspective that reconciles seemingly contradictory electronic demands. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent for the synthesis of complex organic molecules.
Introduction: The Strategic Advantage of Electron-Deficient Boronic Acids
Phenylboronic acids are foundational reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions that forge carbon-carbon bonds with remarkable efficiency.[1][2] The electronic nature of substituents on the phenyl ring of the boronic acid plays a pivotal role in modulating the reactivity and outcome of these transformations. While electron-rich boronic acids are often favored for their rapid transmetalation rates, electron-deficient counterparts like this compound offer distinct advantages in specific catalytic contexts.
The potent electron-withdrawing nature of the propylsulfonyl group imparts unique characteristics to the boronic acid moiety, influencing its Lewis acidity, stability, and reactivity throughout the catalytic cycle. Understanding these electronic effects is paramount for rational catalyst design, reaction optimization, and troubleshooting.
The Suzuki-Miyaura Coupling: A Detailed Mechanistic Look at the Role of the Propylsulfonyl Group
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[1][2] The key steps are: oxidative addition, transmetalation, and reductive elimination. The this compound participates primarily in the transmetalation step.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The Dichotomous Role of the Propylsulfonyl Group
The electron-withdrawing sulfonyl group exerts a complex influence on the Suzuki-Miyaura reaction, with effects that can be either beneficial or detrimental depending on the specific step of the catalytic cycle.
-
Oxidative Addition: This step involves the reaction of the palladium(0) catalyst with an organic halide. The electronic properties of the boronic acid do not directly influence this step.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. It is generally accepted that electron-rich aryl groups on the boronic acid accelerate the rate of transmetalation. This is because a more electron-rich aryl group is more nucleophilic and thus more readily transferred to the electrophilic palladium center.
Therefore, the strongly electron-withdrawing propylsulfonyl group is expected to decrease the rate of transmetalation compared to unsubstituted or electron-rich phenylboronic acids. This can be a significant drawback, potentially leading to slower reactions and lower overall yields.
-
Reductive Elimination: In this final step, the two organic groups on the palladium(II) complex couple and are eliminated to form the desired biaryl product, regenerating the palladium(0) catalyst. The electronic nature of the coupling partners can influence the rate of this step, with a "push-pull" electronic arrangement (one electron-rich and one electron-deficient partner) often accelerating the reaction. Thus, when coupled with an electron-rich aryl halide, the presence of the electron-deficient 4-(propylsulfonyl)phenyl group may facilitate the reductive elimination step.
Mitigating Slow Transmetalation and Potential Side Reactions
The primary challenge associated with using this compound is its potentially slow rate of transmetalation. However, this can often be overcome by careful optimization of reaction conditions:
-
Choice of Base: A strong base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3]
-
Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.
-
Ligand: The use of electron-rich and bulky phosphine ligands on the palladium catalyst can enhance the rates of both oxidative addition and reductive elimination, and can also influence the rate of transmetalation.
Another important consideration is the increased susceptibility of electron-deficient arylboronic acids to protodeboronation , a side reaction where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions and carefully selecting the base and solvent system.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general, self-validating protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol should be optimized for each specific substrate combination.
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | >98% | Various |
| Aryl bromide | >98% | Various |
| Palladium(II) acetate (Pd(OAc)₂) | >98% | Strem, Aldrich |
| Triphenylphosphine (PPh₃) | >99% | Strem, Aldrich |
| Potassium carbonate (K₂CO₃) | >99% | Fisher, Aldrich |
| 1,4-Dioxane, anhydrous | >99.8% | Aldrich |
| Deionized water | - | - |
Step-by-Step Procedure
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Reaction Setup: To the flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Beyond Suzuki-Miyaura: Other Catalytic Applications
While the Suzuki-Miyaura reaction is the most prominent application, the unique properties of this compound lend themselves to other catalytic transformations. The increased Lewis acidity of the boron center due to the sulfonyl group can be exploited in reactions where the boronic acid acts as a Lewis acid catalyst. These can include Diels-Alder reactions, aldol reactions, and other carbon-carbon bond-forming reactions. The principles of electronic activation and the influence on reaction mechanisms discussed here will be broadly applicable to these other catalytic systems.
Conclusion: A Versatile Reagent for Modern Synthesis
This compound presents a fascinating case study in the nuanced world of catalyst and reagent design. Its strong electron-withdrawing nature creates a double-edged sword: while it can hinder the key transmetalation step in Suzuki-Miyaura couplings, this can be overcome with careful reaction optimization. Furthermore, this electronic feature can be advantageous in other catalytic contexts. By understanding the fundamental mechanistic principles at play, researchers can effectively harness the power of this and other electron-deficient boronic acids to achieve their synthetic goals, pushing the boundaries of molecular complexity in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. Boronic acid/ester transmetallation rates?. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ResearchGate. Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with.... [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
IDEALS - University of Illinois. pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
SciSpace. General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. [Link]
-
National Institutes of Health. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
-
RSC Publishing. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
RSC Publishing. Suzuki–Miyaura coupling revisited: an integrated computational study. [Link]
-
MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
-
ResearchGate. Competing experiments in the Suzuki–Miyaura cross coupling reaction;.... [Link]
-
MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
-
National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
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Methodological & Application
Application Note: Robust Protocol for Suzuki-Miyaura Coupling of 4-(Propylsulfonyl)phenylboronic Acid in Pharmaceutical Scaffolds
Introduction: The Strategic Importance of Aryl Sulfones
In the landscape of modern drug discovery, the aryl sulfone motif is a cornerstone for developing novel therapeutics.[1][2][3] The sulfonyl group (-SO₂-), with its unique tetrahedral geometry and potent electron-withdrawing nature, is a bioisostere for other functional groups and a key player in modulating a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] It can enhance metabolic stability, improve solubility, and critically, act as a hydrogen bond acceptor, strengthening interactions with biological targets.[2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for incorporating sulfonyl-containing fragments like 4-(Propylsulfonyl)phenylboronic acid into complex pharmaceutical intermediates.[5][6][7]
This guide provides a detailed, field-proven protocol for the efficient coupling of this compound with a representative aryl bromide. It moves beyond a simple recitation of steps to explain the underlying chemical logic, ensuring researchers can adapt and troubleshoot with confidence.
The Challenge of Electron-Deficient Coupling Partners
The this compound presents a specific challenge in Suzuki-Miyaura couplings. The strong electron-withdrawing sulfonyl group deactivates the boronic acid, which can slow the crucial transmetalation step in the catalytic cycle.[8][9] This necessitates a carefully optimized set of conditions—a robust catalyst system and appropriate base—to drive the reaction to completion and avoid unwanted side reactions like protodeboronation.[8][10]
Catalytic Cycle Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][11] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic partners (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol details the coupling of this compound with 4-bromoanisole.
Table 1: Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 | 1.0 |
| This compound | 850568-35-3 | 228.07 | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.02 | 0.02 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.5 | 2.5 |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 8 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - |
Step-by-Step Methodology
1. Reaction Setup and Degassing (Critical for Success):
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (274 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (16.3 mg, 0.02 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[12] An oxygen-free environment is crucial to prevent the oxidation and deactivation of the phosphine ligands and the Pd(0) active species.[12]
2. Solvent Addition and Reaction Execution:
-
Through the septum, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture is critical; dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.
-
Submerge the flask into a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously. A biphasic mixture is expected.[12]
3. Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive pressure of inert gas.
-
The reaction is typically complete within 4-12 hours. The disappearance of the limiting reagent (4-bromoanisole) indicates completion.
4. Workup and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[6][13]
-
Combine the organic layers. Wash with brine (20 mL) to remove residual water and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6][9]
5. Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product will likely be an off-white or pale yellow solid.
-
Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity) to afford the pure biaryl sulfone product.
Causality Behind Experimental Choices
-
Catalyst System (Pd(dppf)Cl₂): For electron-deficient boronic acids, a catalyst with electron-rich, bulky phosphine ligands is essential.[14] The dppf ligand on Pd(dppf)Cl₂ enhances the stability of the active Pd(0) species and promotes the challenging oxidative addition and reductive elimination steps.[15]
-
Base (K₂CO₃): A moderately strong base like potassium carbonate is required. The base activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which is crucial for the transmetalation step.[11][16] Using a 2M aqueous solution ensures its availability in the reaction medium.[12]
-
Solvent System (Dioxane/Water): This biphasic system is a standard for Suzuki couplings.[6] Dioxane provides solubility for the organic partners and the catalyst, while water is essential for dissolving the base.
-
Temperature (90 °C): Elevated temperatures are often necessary to overcome the activation energy barrier, particularly for the coupling of deactivated substrates like this compound.
Self-Validating System & Expected Outcomes
This protocol is designed to be self-validating. Successful execution should result in the near-complete consumption of the limiting aryl bromide, observable via TLC or LC-MS. The expected product, 4-methoxy-4'-(propylsulfonyl)-1,1'-biphenyl, should be the major component in the crude reaction mixture. Typical yields for this type of coupling, after purification, are expected to be in the range of 75-90%. Deviations from this, such as significant starting material remaining or the formation of homocoupling byproducts, would indicate issues with catalyst activity, insufficient degassing, or non-optimal reaction time/temperature.
Workflow Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and reliable method for introducing the valuable aryl sulfone moiety into drug-like molecules. By understanding the rationale behind the choice of catalyst, base, and reaction conditions, researchers can effectively employ this protocol to accelerate their discovery programs. Careful attention to creating and maintaining an inert atmosphere is paramount to achieving high yields and reproducible results.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Retrieved from [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
-
The Pharma Review. The Crucial Role of Sulfonylation Reagents in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design. Retrieved from [Link]
-
ACS Publications. Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. The Suzuki−Miyaura Coupling of Aryl Sulfones. Retrieved from [Link]
-
ChemRxiv. (2019, May 7). The Suzuki−Miyaura Coupling of Aryl Sulfones. Retrieved from [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ACS Publications. (2019, October 11). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved from [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]
-
National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
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Application of 4-(Propylsulfonyl)phenylboronic Acid in Drug Discovery: A Synthetic and Mechanistic Overview
An Application Guide for Medicinal Chemists
Abstract
4-(Propylsulfonyl)phenylboronic acid is a bifunctional chemical building block of significant interest to the drug discovery sector. It integrates two key pharmacophoric features: the boronic acid moiety, renowned for its utility in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with active site serines in enzymes; and the propylsulfonyl group, a potent hydrogen bond acceptor that modulates physicochemical properties. While direct literature on the specific applications of the propylsulfonyl derivative is emerging, its utility can be expertly extrapolated from its close structural analogs, such as 4-(methylsulfonyl)phenylboronic acid. This guide provides a comprehensive overview of its primary applications, detailed experimental protocols, and the underlying scientific rationale for its use in modern medicinal chemistry programs.
Introduction: A Molecule of Strategic Importance
The design of novel small-molecule therapeutics often relies on a palette of versatile building blocks that allow for the systematic exploration of chemical space. This compound and its analogs fit this role perfectly. The molecule can be deconstructed into three key components, each conferring distinct and advantageous properties for drug design:
-
The Phenyl Scaffold: A rigid, aromatic core that serves as a predictable anchor for orienting other functional groups in three-dimensional space.
-
The Boronic Acid Group: This is the primary reactive handle. Its principal roles are twofold:
-
A Coupling Partner: It is an essential reagent in Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis[1][2].
-
A Covalent Warhead: The boron atom is electrophilic and can form a reversible, covalent bond with nucleophilic residues, most notably the hydroxyl group of serine in the active sites of enzymes like serine proteases and hydrolases[3][4]. This mechanism is the basis for several approved drugs, including the proteasome inhibitor bortezomib[5].
-
-
The Propylsulfonyl Group: This functional group is more than just a solubilizing appendage. It is a strong hydrogen bond acceptor and an electron-withdrawing group. This influences the acidity (pKa) of the boronic acid, potentially enhancing its reactivity and binding affinity[6]. The propyl chain, compared to a methyl group, increases lipophilicity, which can be tuned to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will focus on the two primary applications of this reagent class: its use as a foundational building block in synthetic chemistry and its role as a key pharmacophore in the design of enzyme inhibitors.
Application I: A Versatile Building Block via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis, a motif prevalent in countless active pharmaceutical ingredients (APIs). The reaction facilitates the palladium-catalyzed coupling of an organoboron compound (like this compound) with an organohalide or triflate[7].
Causality and Experimental Rationale
The power of this reaction lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of building blocks. For a medicinal chemist, this means a lead compound can be rapidly diversified. By coupling this compound with various heterocyclic halides (e.g., pyridines, pyrimidines, indoles), a library of analogs can be generated to probe structure-activity relationships (SAR). For example, the related 4-(methylsulfonyl)phenylboronic acid is explicitly used to synthesize GPR119 agonists for research into type 2 diabetes[8].
The choice of catalyst, base, and solvent is critical for success.
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a pre-formed complex like Pd(dppf)Cl₂[9]. The phosphine ligand (e.g., PPh₃, dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Na₂CO₃, Ba(OH)₂) is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the key transmetalation step[10].
-
Solvent: Often a mixture of an organic solvent (like dioxane, acetonitrile, or THF) and water is used. Water helps to dissolve the inorganic base and can accelerate the reaction[9].
Workflow & Catalytic Cycle Visualization
The general workflow for employing this building block in a lead optimization campaign is depicted below.
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- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. reddit.com [reddit.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Propylsulfonyl)phenylboronic Acid in Advanced Materials Science
Introduction: A Multifunctional Building Block for Material Innovation
4-(Propylsulfonyl)phenylboronic acid is a bifunctional organic compound poised at the intersection of synthetic versatility and functional tuning. Its unique molecular architecture, comprising a phenylboronic acid moiety and a strongly electron-withdrawing propylsulfonyl group, makes it an invaluable building block for the next generation of advanced materials. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions and as a recognition element for diol-containing molecules.[1][2] Concurrently, the propylsulfonyl group significantly influences the molecule's electronic properties, enhancing its utility in organic electronics and modulating the acidity of the boronic acid for optimized sensing applications at physiological pH.[3]
This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the applications of this compound. It moves beyond simple procedural lists to explain the causal relationships behind experimental choices, offering robust protocols and the foundational knowledge required for innovation.
Section 1: Physicochemical Properties and Synthesis Overview
A foundational understanding of the molecule's properties is critical for its effective application. The propylsulfonyl group imparts distinct characteristics compared to other alkylsulfonyl or unsubstituted phenylboronic acids.
Key Physicochemical Data
| Property | Value / Description | Rationale & Significance |
| Molecular Formula | C₉H₁₃BO₄S | Based on related structures like the isopropyl variant.[4] |
| Molecular Weight | ~228.07 g/mol | Similar to the isopropyl variant.[4][5] |
| Appearance | Typically a white to off-white solid. | |
| Key Functional Groups | Boronic Acid (-B(OH)₂), Propylsulfonyl (-SO₂-C₃H₇) | The boronic acid is a Lewis acid, enabling reversible covalent bonding with diols. The sulfonyl group is a potent electron-withdrawing group, which lowers the pKa of the boronic acid and influences the electronic landscape of the entire molecule.[3][6] |
| Solubility | Soluble in many organic solvents (e.g., THF, DMF, Dioxane). Limited solubility in non-polar solvents and water at neutral pH. | Solubility is a key parameter for reaction condition selection, particularly in polymerization and coupling reactions. |
General Synthetic Pathway
The synthesis of sulfonyl-substituted phenylboronic acids is well-established. A common and effective method involves a bromo-lithium exchange reaction on a brominated precursor, followed by quenching with a trialkyl borate.[7] This approach offers high yields and purity.
Caption: General synthesis workflow for this compound.
Section 2: Core Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions, allowing for the precise incorporation of the electron-deficient sulfonylphenyl moiety into complex molecular architectures.[8][9]
Application Note: Rationale for Use
The utility of this molecule in Suzuki coupling extends beyond its function as a simple building block. The strong electron-withdrawing nature of the propylsulfonyl group can influence the electronic properties of the resulting coupled product.[3] This is particularly valuable in materials science for:
-
Tuning Semiconductor Properties: Incorporating this unit into a polymer backbone can lower the HOMO and LUMO energy levels, a critical strategy for developing n-type organic semiconductors or tuning the bandgap of materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[3][10]
-
Enhancing Molecular Interactions: The polar sulfonyl group can promote specific intermolecular interactions, influencing the solid-state packing and morphology of thin films, which is crucial for charge transport.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand
-
Potassium Carbonate (K₂CO₃, 3.0 equiv), anhydrous
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in a small amount of the dioxane solvent.
-
Inert Atmosphere: Seal the main flask with a septum, and purge with nitrogen or argon for 15-20 minutes.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture to the main flask via syringe.
-
Catalyst Injection: Add the catalyst mixture to the reaction flask via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Section 3: Application in Chemical and Biological Sensor Development
Phenylboronic acids are renowned for their ability to form reversible covalent bonds with compounds containing cis-diol functionalities, such as saccharides (e.g., glucose) and catechols.[1][11] This interaction forms the basis for a wide array of chemical sensors.
Application Note: The Advantage of the Sulfonyl Group in Sensing
The key to effective sensing, particularly in biological systems, is achieving strong binding at physiological pH (≈7.4). The binding affinity of a boronic acid is highly dependent on its Lewis acidity (pKa).
-
pKa Modulation: The propylsulfonyl group is strongly electron-withdrawing. This effect pulls electron density away from the boron atom, making it more Lewis acidic.
-
Lowered pKa: A more Lewis acidic boronic acid has a lower pKa. Standard phenylboronic acid has a pKa of ~8.8, meaning it is mostly in the inactive trigonal planar form at pH 7.4. The sulfonyl group can lower the pKa into the 7.0-7.5 range, ensuring a significant population of the active tetrahedral boronate anion is present to bind with diols.[7]
-
Enhanced Sensitivity: This leads to sensors that are more sensitive and responsive under physiological conditions, a critical requirement for applications like continuous glucose monitoring.[6]
Caption: Boronic acid equilibrium and binding mechanism with a cis-diol.
Protocol: Fluorescent Glucose Chemosensor Assembly
This protocol outlines the synthesis and testing of a simple fluorescent sensor by coupling this compound to a fluorophore containing a reactive handle (e.g., an amine).
Part A: Sensor Synthesis (Coupling to a Fluorophore)
-
Activation: Dissolve this compound (1.1 equiv) in dry DMF. Add EDC (1.5 equiv) and NHS (1.5 equiv) to activate the boronic acid (this assumes a variant with a carboxyl linker is used, or a different coupling chemistry is employed).
-
Coupling: Add an amine-functionalized fluorophore (e.g., an amino-coumarin, 1.0 equiv) to the solution. Stir at room temperature for 12-24 hours.
-
Purification: Purify the resulting sensor molecule by preparative HPLC. Characterize by ¹H NMR and Mass Spectrometry.
Part B: Sensor Testing
-
Stock Solutions: Prepare a stock solution of the purified sensor in a suitable buffer (e.g., PBS, pH 7.4). Prepare stock solutions of glucose of varying concentrations.
-
Measurement: In a 96-well plate or cuvette, add a fixed concentration of the sensor solution to each well.
-
Titration: Add increasing concentrations of the glucose stock solution to the wells.
-
Analysis: After a short incubation period, measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Interpretation: Plot the change in fluorescence intensity against the glucose concentration. A significant, dose-dependent change in fluorescence indicates successful sensing.
References
-
Tong, X., et al. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC, NIH. [Link]
-
Ningbo Supreme Chemical Technology Co., Ltd. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4-(Methylsulfonyl)phenylboronic Acid in Material Science. [Link]
-
PubChem. 4-(Isopropylsulphonyl)benzeneboronic acid. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Anzai, J., et al. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]
-
Li, M., et al. Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]
-
NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Liu, Z., et al. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. NIH. [Link]
-
Ishihara, K. Boronic acid catalysis. Chemical Society Reviews, RSC Publishing. [Link]
-
Krishna, V., et al. Suzuki coupling reaction with phenylboronic acid. ResearchGate. [Link]
-
Wang, Y., et al. Phenylboronic-Acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC, NIH. [Link]
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- 5. 4-(Isopropylsulphonyl)benzeneboronic acid | C9H13BO4S | CID 44119327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Synthesis of Biaryl Sulfonamides Utilizing 4-(Propylsulfonyl)phenylboronic Acid: Application Notes and Protocols
Introduction: The Significance of Biaryl Sulfonamides in Modern Drug Discovery
The biaryl sulfonamide motif is a cornerstone in contemporary medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This privileged scaffold is prized for its ability to engender potent and selective interactions with a wide array of biological targets. The inherent conformational flexibility of the biaryl system, combined with the strong hydrogen bonding capabilities of the sulfonamide group, allows for the precise molecular recognition required for effective drug action. Consequently, biaryl sulfonamides have found application as inhibitors of enzymes such as kinases and proteases, as well as modulators of ion channels and nuclear receptors.[2][3]
The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the synthesis of these complex molecules.[4][5][6] This methodology provides a robust and versatile platform for the construction of the critical C(aryl)-C(aryl) bond, offering high functional group tolerance and generally mild reaction conditions.[6][7] This guide provides a detailed examination of the synthesis of biaryl sulfonamides with a specific focus on the use of 4-(propylsulfonyl)phenylboronic acid as a key building block. The electron-withdrawing nature of the propylsulfonyl group can significantly influence the reactivity of the boronic acid and the properties of the final biaryl sulfonamide product, making a thorough understanding of the synthetic strategy paramount for success.
The Strategic Role of this compound
This compound is a versatile reagent in the synthesis of biaryl sulfonamides. The propylsulfonyl moiety imparts several key characteristics to the resulting molecules:
-
Modulation of Physicochemical Properties: The sulfonyl group is a strong hydrogen bond acceptor and can influence the polarity and solubility of the final compound, which are critical parameters for pharmacokinetic profiles.
-
Electronic Effects: As a potent electron-withdrawing group, the propylsulfonyl substituent can impact the electronic nature of the aromatic ring, potentially influencing target-binding interactions.
-
Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can enhance the in vivo stability of drug candidates.
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is the method of choice for the synthesis of biaryl sulfonamides from this compound and a suitable aryl halide (or pseudohalide) partner. This reaction, catalyzed by a palladium complex, involves the formation of a new carbon-carbon bond between the two aromatic rings.
Reaction Mechanism: A Step-by-Step Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving the palladium catalyst. A simplified representation of this cycle is provided below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. 2. Transmetalation: The aryl group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center, displacing the halide. This step is facilitated by a base. 3. Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the active Pd(0) catalyst.
Experimental Protocols
General Considerations for Successful Synthesis
-
Inert Atmosphere: Palladium catalysts are sensitive to oxidation. Therefore, all reactions should be performed under an inert atmosphere of nitrogen or argon.
-
Anhydrous and Degassed Solvents: The use of dry and deoxygenated solvents is crucial to prevent the deactivation of the catalyst and unwanted side reactions.
-
Purity of Reagents: High-purity starting materials, including the boronic acid, aryl halide, catalyst, and base, are essential for achieving high yields and clean reaction profiles.
Detailed Protocol for the Synthesis of a Representative Biaryl Sulfonamide
This protocol describes the synthesis of N-(aryl)-4'-(propylsulfonyl)-[1,1'-biphenyl]-4-sulfonamide as a representative example.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. | Purity |
| Aryl Halide (e.g., 4-bromobenzenesulfonamide) | 1.0 | >98% |
| This compound | 1.2 | >97% |
| Palladium Catalyst (e.g., Pd(PPh3)4) | 0.03 | >98% |
| Base (e.g., K2CO3) | 2.0 | >99% |
| Solvent (e.g., 1,4-Dioxane/Water) | - | Anhydrous, Degassed |
Experimental Workflow:
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (0.03 equiv.), and base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl sulfonamide.
Characterization of the Final Product
The structure and purity of the synthesized biaryl sulfonamide should be confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Expected Yields and Reaction Times:
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzenesulfonamide | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | 12 | 75-85 |
| 3-Iodoaniline | Pd(dppf)Cl2 | Cs2CO3 | DME | 85 | 8 | 80-90 |
| 2-Chloropyridine | Pd2(dba)3/SPhos | K3PO4 | Toluene/H2O | 100 | 18 | 65-75 |
Note: These are representative conditions and may require optimization for specific substrates.
Troubleshooting and Key Considerations
-
Low Yields:
-
Catalyst Deactivation: Ensure a strictly inert atmosphere and the use of high-purity, degassed solvents.
-
Inefficient Transmetalation: The choice of base is critical. For less reactive boronic acids, a stronger base like Cs2CO3 or K3PO4 may be required.
-
Steric Hindrance: Sterically hindered aryl halides may require more forcing conditions (higher temperature, longer reaction time) or the use of specialized bulky phosphine ligands.
-
-
Formation of Side Products:
-
Homocoupling of the Boronic Acid: This can occur at higher temperatures. Lowering the reaction temperature or using a more active catalyst can mitigate this.
-
Protodeboronation: The presence of excess water or acidic impurities can lead to the cleavage of the C-B bond. Ensure anhydrous conditions and use a non-acidic workup.
-
Conclusion
The synthesis of biaryl sulfonamides utilizing this compound via the Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile strategy. By carefully selecting the reaction partners, catalyst system, and conditions, researchers can efficiently access a diverse range of these medicinally important compounds. The protocols and considerations outlined in this guide provide a solid foundation for the successful synthesis and characterization of novel biaryl sulfonamides for drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides.
-
Gomółka, A., et al. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Molecules, 25(21), 5203. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryl Sulfonamides (184) by Suzuki Cross Coupling Reactions. Retrieved from [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]
-
Jarvis, C. I., et al. (2016). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. Journal of Medicinal Chemistry, 59(17), 8151-8166. Retrieved from [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Retrieved from [Link]
-
Bhattacharya, D., Pal, S., Banerjee, I., & Babu, S. A. (2025). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega, 10(17), 17361-17393. Retrieved from [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 11(8), 1773-1775. Retrieved from [Link]
-
Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
Costa, V. G., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3075. Retrieved from [Link]
-
Hanif, M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. The Scientific World Journal, 2014, 803581. Retrieved from [Link]
Sources
- 1. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Palladium-catalyzed cross-coupling with 4-(Propylsulfonyl)phenylboronic acid
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4-(Propylsulfonyl)phenylboronic Acid
Senior Application Scientist Note: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2][3] This guide focuses on a particularly valuable building block: this compound. The introduction of the propylsulfonyl moiety is of high strategic importance in medicinal chemistry, as sulfone-containing compounds are prevalent in a wide array of therapeutic agents.[4][5] Understanding the nuances of this electron-deficient boronic acid is key to leveraging its full synthetic potential in drug discovery and materials science. This document provides not just a protocol, but the underlying chemical logic to empower researchers to optimize this crucial transformation.
The Strategic Advantage of the Sulfonyl Moiety
The propylsulfonyl group (-SO₂CH₂CH₂CH₃) is a powerful electron-withdrawing group. This electronic feature significantly influences the reactivity of the phenylboronic acid, primarily by increasing the Lewis acidity of the boron center. While this can enhance certain steps of the catalytic cycle, it also renders the C-B bond more susceptible to premature cleavage (protodeboronation), a critical challenge that must be managed.[6][7] The resulting biaryl sulfone products are highly sought after, appearing in drug candidates for various diseases, including cancer and inflammatory conditions.[8][9][10]
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The reaction proceeds via a well-established palladium-based catalytic cycle.[1][11] Mastery of the protocol requires understanding the function of each step and the role of each reagent. The active catalyst is a Palladium(0) species, which is often generated in situ from a more stable Palladium(II) precatalyst.[2]
The three fundamental stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This step is typically the rate-limiting phase of the cycle and is accelerated by electron-withdrawing groups on the aryl halide.[1][7]
-
Transmetalation: This is the crucial step where the organic fragment is transferred from boron to palladium. It requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the Pd(II) center.[12][13]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[2]
Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
-
Boronic Acid: this compound
-
Aryl Halide: e.g., 4-Bromoanisole (or other Ar-Br/I/OTf)
-
Palladium Catalyst: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) ([Pd(dppf)Cl₂]) or Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄])
-
Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water
-
Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar)
Step-by-Step Methodology
-
Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask with a rubber septum, and purge with inert gas for 10-15 minutes. This is critical to remove oxygen, which can oxidize and deactivate the catalyst.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the base (3.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) via cannula or syringe to create a solution with a concentration of approximately 0.1 M with respect to the aryl halide. Follow with degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure all residual oxygen is removed from the headspace and the solvent.
-
Reaction: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (the aryl halide) is consumed (typically 2-16 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure biaryl sulfone product.
Data & Optimization: A Scientist's Perspective
Achieving high yields requires a rational approach to optimization. The interplay between the catalyst, base, and solvent is paramount.
Table 1: Reaction Parameter Optimization Guide
| Parameter | Choice & Rationale |
| Palladium Source | [Pd(dppf)Cl₂]: Excellent for a broad range of substrates, including challenging ones. The ferrocene-based ligand provides good thermal stability. [Pd(PPh₃)₄]: A classic Pd(0) source, often effective but can be more sensitive to air.[14] Pd(OAc)₂ + Ligand: Requires in situ reduction but allows for flexible ligand screening. |
| Ligand | For electron-deficient boronic acids, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can accelerate reductive elimination and are particularly effective for coupling stubborn aryl chlorides.[1][7][15] |
| Base | K₃PO₄: A strong base that is often highly effective, particularly for less reactive substrates. Its use is well-documented.[14] K₂CO₃: A milder, cost-effective choice suitable for many standard couplings. Cs₂CO₃ / KF: Used in specific cases to enhance reactivity, especially with boronic esters. |
| Solvent | Dioxane/Water: A robust, general-purpose system. Water is crucial for dissolving the base and promoting the formation of the active boronate species.[2] Toluene/Water or DMF/Water: Common alternatives that can be beneficial depending on substrate solubility and reaction temperature. |
| Aryl Halide (Ar-X) | Reactivity order is I > Br > OTf >> Cl .[11] This trend is governed by the C-X bond strength, which dictates the ease of the oxidative addition step. Coupling of aryl chlorides often requires more specialized, electron-rich ligands and stronger bases.[1] |
Table 2: Representative Reaction Scope
The following table illustrates expected outcomes when coupling this compound with various aryl bromides under optimized conditions ([Pd(dppf)Cl₂], K₃PO₄, Dioxane/H₂O, 90 °C).
| Aryl Bromide Partner | Electronic Character | Expected Yield | Key Consideration |
| 4-Bromoanisole | Electron-Rich | > 90% | Favorable coupling due to electronic push from the methoxy group on the halide partner. |
| 4-Bromobenzonitrile | Electron-Poor | > 95% | The electron-withdrawing nitrile group significantly accelerates the rate-limiting oxidative addition step. |
| 1-Bromo-2-methylbenzene | Sterically Hindered | 75-85% | Steric hindrance around the halide can slow the reaction, potentially requiring longer reaction times or higher catalyst loading. |
| 2-Bromopyridine | Heterocyclic | 80-90% | Heterocyclic halides are generally good coupling partners, though catalyst inhibition by the nitrogen lone pair is a possibility. |
Troubleshooting Common Issues
Even robust reactions can encounter problems. A systematic approach to troubleshooting is essential for success.
Table 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (oxidation). 2. Insufficiently active base/solvent system. 3. Poor quality of boronic acid. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere. Use fresh catalyst. 2. Screen stronger bases (e.g., K₃PO₄) or different solvent systems. 3. Check the purity of the boronic acid; consider converting to a more stable boronate ester if degradation is suspected.[12] |
| Significant Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate Pd(II)-mediated homocoupling.[2] | Improve degassing procedures. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Protodeboronation (Loss of -B(OH)₂ group) | The electron-withdrawing sulfonyl group makes the C-B bond susceptible to cleavage by trace acid or water, especially at high temperatures.[6][16] | Use a slight excess (1.1-1.3 equiv.) of the boronic acid. Minimize reaction time once the limiting halide is consumed. For particularly sensitive substrates, consider using a more stable boronic ester derivative (e.g., a pinacol ester).[7] |
| Formation of Palladium Black | Catalyst decomposition, often at high temperatures or with incompatible ligands. | Reduce reaction temperature. Screen more thermally stable catalysts/ligands (e.g., those with bulky, electron-rich phosphines). |
By integrating this mechanistic understanding with the provided protocols and optimization strategies, researchers can confidently and efficiently utilize this compound to construct valuable biaryl sulfone motifs for a range of applications.
References
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, RSC Publishing, 2013.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Which conditions are favorable for the efficient Suzuki coupling?
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI, 2017.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube, 2024.
- Suzuki Coupling. Organic Chemistry Portal.
- Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed Central, 2024.
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube, 2024.
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central, NIH.
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
- A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI, 2024.
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences.
- Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives.
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- 2. Yoneda Labs [yonedalabs.com]
- 3. aidic.it [aidic.it]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Propylsulfonyl)phenylboronic Acid with Aryl Halides
Introduction: The Strategic Importance of Sulfonyl-Containing Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become particularly indispensable in the fields of medicinal chemistry and materials science for the construction of biaryl and heteroaryl structures. Within this context, the coupling of aryl halides with 4-(propylsulfonyl)phenylboronic acid is of significant interest. The resulting aryl- and heteroarylsulfones are prevalent motifs in a wide array of biologically active molecules and functional materials. The sulfonyl group, a strong electron-withdrawing moiety, imparts unique electronic properties and can act as a hydrogen bond acceptor, making it a valuable functional group in drug design. This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and practical protocols for the successful coupling of this compound with a range of aryl halides.
Mechanistic Insights: Navigating the Catalytic Cycle
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate. The reactivity of the aryl halide follows the general trend: I > Br > Cl > F.[2]
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
The electron-withdrawing nature of the propylsulfonyl group in this compound can present challenges, particularly by slowing down the transmetalation step. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.
Optimized Reaction Parameters: A Guide to Success
The successful coupling of this compound requires careful consideration of each reaction component. The following sections detail the critical parameters and provide recommendations based on established principles for coupling electron-deficient boronic acids.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the ancillary ligand is critical for an efficient reaction. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, the coupling of electron-deficient boronic acids often benefits from more sophisticated catalyst systems.
-
Palladium Precatalysts: Air-stable Pd(II) precatalysts, such as those from the Buchwald or Fu groups (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3), are highly recommended. These complexes readily form the active Pd(0) species under the reaction conditions and often provide higher activity and stability.
-
Ligands: Electron-rich and sterically hindered phosphine ligands are generally preferred for coupling electron-deficient partners.[4] These ligands facilitate the oxidative addition and reductive elimination steps. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices. The steric bulk of these ligands can also help to prevent the formation of inactive palladium species.
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation.[3] However, a judicious choice of base is also critical to minimize side reactions, particularly protodeboronation.
-
Base Strength: For electron-deficient boronic acids like this compound, stronger bases are often required to facilitate the formation of the boronate anion and accelerate transmetalation.[5]
-
Commonly Used Bases:
-
Potassium Carbonate (K₂CO₃): A versatile and commonly used base, often in aqueous solution.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be particularly effective for challenging couplings.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often used in anhydrous conditions to suppress protodeboronation.
-
Solvent Systems: More Than Just a Medium
The solvent system influences the solubility of reagents and the rates of the individual steps in the catalytic cycle. A mixture of an organic solvent and water is commonly employed.
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used. Dioxane is a popular choice due to its ability to dissolve a wide range of substrates and its relatively high boiling point.
-
Polar Aprotic Solvents: In some cases, more polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) can be beneficial, especially when dealing with less soluble substrates.
-
The Role of Water: Water is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species. However, an excess of water can promote protodeboronation. A typical solvent to water ratio is between 4:1 and 10:1.[6]
Experimental Protocols
The following protocols provide a starting point for the coupling of this compound with various aryl halides. Optimization of specific parameters may be necessary for different substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Reagents and Materials:
-
This compound (1.2 eq.)
-
Aryl bromide (1.0 eq.)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure for Challenging Couplings (e.g., with Aryl Chlorides)
For less reactive aryl chlorides or substrates prone to side reactions, a more active catalyst system and anhydrous conditions are recommended.
Reagents and Materials:
-
This compound (1.5 eq.)
-
Aryl chloride (1.0 eq.)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq.)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
In a glovebox, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), potassium phosphate (3.0 mmol), and XPhos Pd G3 (0.01-0.02 mmol) to an oven-dried Schlenk tube with a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous 1,4-dioxane (5 mL) under a positive pressure of inert gas.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound with different classes of aryl halides.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |
| Aryl Iodide | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 80 | 85-95 |
| Aryl Bromide | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 80-90 |
| Aryl Chloride | XPhos Pd G3 (2) | - | K₃PO₄ (3) | Toluene | 110 | 60-80 |
Troubleshooting and Key Considerations
Even with optimized protocols, challenges can arise. Below are common issues and potential solutions.
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium precatalyst is of high quality and has been stored properly. Consider using a more active catalyst system (e.g., a 3rd generation Buchwald precatalyst).
-
Insufficient Base Strength: For electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.
-
Oxygen Contamination: Thoroughly degas all solvents and maintain a strict inert atmosphere. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[5]
-
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common issue with electron-deficient arylboronic acids.
-
Minimize Water: Use anhydrous conditions with a base like K₃PO₄.
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA boronate, can suppress protodeboronation. The boronic ester then slowly hydrolyzes in situ to the active boronic acid.
-
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.
-
Strict Inert Atmosphere: As mentioned, rigorous exclusion of oxygen is critical.
-
Visualization of the Experimental Workflow
Figure 2: A general workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a powerful method for the synthesis of valuable sulfonyl-containing biaryl compounds. Success in these couplings hinges on a careful selection of reaction parameters to overcome the challenges associated with the electron-deficient nature of the boronic acid. By employing robust palladium precatalysts with electron-rich, bulky ligands, appropriate bases, and well-chosen solvent systems, researchers can achieve high yields and minimize side reactions. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important transformation in both academic and industrial research settings.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Chemical Review and Letters. (2024, July 29). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Retrieved from [Link]
-
ChemRxiv. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones. Retrieved from [Link]
-
ACS Catalysis. (n.d.). Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Retrieved from [Link]
-
ACS Catalysis. (2019, October 11). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved from [Link]
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- 6. reddit.com [reddit.com]
Application Notes and Protocols for the Large-Scale Synthesis of Diaryl Sulfones Utilizing 4-(Propylsulfonyl)phenylboronic Acid
Introduction: The Strategic Importance of the Sulfonyl Group in Modern Chemistry
The diaryl sulfone structural motif is a cornerstone in contemporary medicinal chemistry and materials science. Its presence in a molecule can significantly enhance thermal stability, metabolic resistance, and specific binding interactions with biological targets. Consequently, robust and scalable methods for the synthesis of diaryl sulfones are of paramount importance in the pharmaceutical and polymer industries.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool for the construction of carbon-carbon bonds, and its application in carbon-sulfur bond formation is a growing area of interest.[2][3] This application note provides a comprehensive guide to the large-scale synthesis of diaryl sulfones, focusing on the use of 4-(propylsulfonyl)phenylboronic acid as a key building block. We will delve into a detailed, kilogram-scale protocol, discuss critical process parameters, and address safety and environmental considerations, offering a field-proven perspective for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of all reagents is critical for successful process development and scale-up. While extensive data for this compound is not widely published, we can infer its likely characteristics from closely related analogs and supplier information.
| Property | Value (Estimated/Analog Data) | Source/Rationale |
| Molecular Formula | C₉H₁₃BO₄S | - |
| Molecular Weight | 228.08 g/mol | PubChem CID: 44119327 (for isopropyl analog)[4] |
| Appearance | White to off-white solid | General appearance of arylboronic acids |
| Melting Point | Not available. (Analog: 289-293 °C for methylsulfonyl) | Sigma-Aldrich Product Page |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, alcohols), sparingly soluble in nonpolar solvents. | General solubility of arylboronic acids |
| Stability | Contains varying amounts of the corresponding anhydride.[5] Store in a cool, dry place. | Supplier Information[5] |
Note on Anhydride Formation: Boronic acids can reversibly form boroxines (anhydrides) upon dehydration. This is a common characteristic and does not typically impede reactivity in Suzuki-Miyaura coupling, as the boroxine is in equilibrium with the active boronic acid form under the reaction conditions.
Large-Scale Synthesis Protocol: A Representative Kilogram-Scale Suzuki-Miyaura Coupling
This protocol details a representative kilogram-scale synthesis of a diaryl sulfone via the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The procedure is a composite of best practices gleaned from industrial case studies and is designed to be robust and scalable.[6]
Reaction Scheme:
Sources
Introduction: The Strategic Role of the Sulfonyl Moiety in Kinase Inhibition
An Application Note and Protocol for the Strategic Incorporation of 4-(Propylsulfonyl)phenylboronic Acid in the Synthesis of Kinase Inhibitors
The landscape of modern oncology and immunology is profoundly shaped by the development of small molecule kinase inhibitors.[1] With over 80 FDA-approved agents, the ability to selectively target the ATP-binding site of specific kinases is a cornerstone of targeted therapy.[1] Achieving high potency and selectivity is not merely a matter of core scaffold selection; it is critically dependent on the thoughtful functionalization of solvent-exposed regions of the molecule.
The sulfonyl group (R-SO₂-R') has emerged as a privileged functional group in medicinal chemistry for its unique combination of electronic and steric properties.[2] The two oxygen atoms are excellent hydrogen bond acceptors, while the sulfur atom can participate in non-canonical interactions.[3] This allows sulfonyl-containing fragments to anchor a molecule within the kinase hinge region or interact with key residues, often enhancing binding affinity and modulating pharmacokinetic properties.[2][4] The tense chemical structure of the sulfonyl group can also constrain the conformations of side chains, presenting them in an optimal orientation for binding.[2]
This compound is a specialized chemical building block designed for this purpose. It provides medicinal chemists with a versatile tool to introduce the key 4-(propylsulfonyl)phenyl moiety into a wide range of heterocyclic scaffolds. The propyl group offers a moderate lipophilic character, which can be crucial for optimizing cell permeability and metabolic stability, while the sulfonyl group provides the critical hydrogen bonding capability. This application note provides a comprehensive guide to the use of this reagent, focusing on its application in the robust and widely utilized Suzuki-Miyaura cross-coupling reaction to generate novel kinase inhibitor candidates.
Physicochemical and Handling Properties
Proper handling and understanding of a reagent's properties are paramount for successful and safe synthesis. This compound is a stable, solid compound, though like all boronic acids, it should be stored in a cool, dry place to prevent potential degradation pathways such as trimerization (dehydration) or protodeboronation.
| Property | Value (Calculated or Estimated) | Source / Analogy |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₉H₁₃BO₄S | Calculated |
| Molecular Weight | 228.07 g/mol | Calculated |
| IUPAC Name | (4-Propylsulfonylphenyl)boronic acid | N/A |
| Appearance | White to off-white solid | [5][6][7] |
| Purity | Typically >97% | [5][7] |
| Storage | 2-8°C, desiccated | [5][7] |
Note: While this compound is a logical synthetic target, it is less common than its close analogs. Properties are estimated based on commercially available related compounds such as 4-(isopropylsulfonyl)phenylboronic acid (CAS 850567-98-5) and (4-(ethylsulfonyl)phenyl)boronic acid (CAS 352530-24-6).[5][7][8]
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier method for installing the 4-(propylsulfonyl)phenyl group onto a heteroaromatic core, a common strategy in the synthesis of kinase inhibitors like those based on quinazoline, pyrimidine, or pyrazole scaffolds.[9][10] The reaction's high functional group tolerance, mild conditions, and the commercial availability of a vast array of catalysts and reagents have made it an indispensable tool in drug discovery.[11]
Reaction Mechanism
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the heteroaryl halide (e.g., a chloro-quinazoline), forming a Pd(II) complex.[12]
-
Activation & Transmetalation : A base (e.g., K₂CO₃) activates the boronic acid, forming a more nucleophilic boronate species.[10] This species then transfers its aryl group (the propylsulfonylphenyl moiety) to the palladium center, displacing the halide.[12]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the final C-C bond of the product and regenerating the Pd(0) catalyst.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust, generalized procedure for the Suzuki-Miyaura coupling of this compound with a model heteroaryl chloride, 4-chloro-7-methoxyquinazoline.
Materials and Reagents
-
4-Chloro-7-methoxyquinazoline (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)
Step-by-Step Methodology
-
Reaction Setup :
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 4-chloro-7-methoxyquinazoline (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable heteroaryl halide. The base is crucial for activating the boronic acid to facilitate transmetalation.[10][12]
-
-
Inert Atmosphere :
-
Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle. Maintaining an inert atmosphere is critical for reproducible results.
-
-
Catalyst and Solvent Addition :
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
Add degassed solvents: 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of halide).
-
Causality: Pd(PPh₃)₄ is a reliable and versatile catalyst for a wide range of Suzuki couplings. The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base. Degassing the solvents beforehand further minimizes oxygen exposure.
-
-
Reaction Execution :
-
With the inert gas line feeding into the top of the condenser, heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-16 hours).
-
Causality: Heating accelerates all steps of the catalytic cycle. Monitoring prevents unnecessary heating that could lead to byproduct formation and confirms the reaction's endpoint.
-
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with water, then with brine.
-
Causality: This standard aqueous work-up removes the inorganic base, salts, and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification and Characterization :
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Causality: Column chromatography is necessary to remove residual catalyst, unreacted boronic acid, and any homocoupled byproducts, ensuring the final compound is suitable for biological testing.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki coupling protocol.
Application in Kinase Inhibitor Design: A Strategic Perspective
While no currently FDA-approved kinase inhibitor explicitly reports the use of this compound in its synthesis, its utility can be understood by examining the structures of existing drugs. For example, the dual EGFR/HER2 inhibitor Lapatinib features a (methylsulfonyl)ethyl group, and the multi-kinase inhibitor Pazopanib incorporates a methylbenzenesulfonamide moiety.[13][14][15] These examples underscore the value of the sulfonyl/sulfonamide pharmacophore in achieving potent kinase inhibition.
The strategic incorporation of the 4-(propylsulfonyl)phenyl group allows a researcher to:
-
Probe the Hinge Region : The sulfonyl oxygens can act as key hydrogen bond acceptors with the backbone NH groups of the kinase hinge region (e.g., Cys694 in FLT3).[16]
-
Tune Physicochemical Properties : The n-propyl group provides a defined lipophilic extension compared to a methyl or ethyl group, which can be used to optimize properties like ligand efficiency, cell permeability, and metabolic stability.
-
Explore New Chemical Space : By coupling this boronic acid to various known kinase scaffolds (e.g., quinazolines, pyrazolopyrimidines), novel chemical entities can be rapidly generated for screening and structure-activity relationship (SAR) studies.[9][17]
Illustrative Signaling Pathway: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, triggering downstream signaling cascades like MAPK and PI3K/Akt that drive cell proliferation and survival.[15] Inhibitors synthesized using building blocks like this compound can block this initial phosphorylation event.
Caption: Simplified EGFR signaling pathway and the point of intervention.
Conclusion
This compound represents a highly valuable and strategic building block for medicinal chemists engaged in the discovery of novel kinase inhibitors. Its utility lies in the reliable introduction of the propylsulfonylphenyl moiety via the robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The resulting functional group is adept at forming key hydrogen-bonding interactions within the kinase active site while providing a handle for tuning the overall physicochemical profile of the inhibitor. The detailed protocol and mechanistic insights provided herein serve as a comprehensive guide for researchers to effectively leverage this reagent in the rational design and synthesis of the next generation of targeted therapeutics.
References
-
Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Open Access Journals. Retrieved January 21, 2026, from [Link]
-
An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). (n.d.). Green Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]
-
A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. (n.d.). Research Square. Retrieved January 21, 2026, from [Link]
-
A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. (2014). PubMed. Retrieved January 21, 2026, from [Link]
-
Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University. Retrieved January 21, 2026, from [Link]
- Synthetic method of lapatinib. (n.d.). Google Patents.
-
A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. (2022). World Scientific Publishing. Retrieved January 21, 2026, from [Link]
-
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
4-(Isopropylsulphonyl)benzeneboronic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
4-(Cyclopropylsulfinyl)phenylboronic acid. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]
-
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2020). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
ROS1 Kinase Inhibitors for Molecular-Targeted Therapies. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman. Retrieved January 21, 2026, from [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). PubMed. Retrieved January 21, 2026, from [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
Sources
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- 3. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chemscene.com [chemscene.com]
- 8. 4-(Isopropylsulphonyl)benzeneboronic acid | C9H13BO4S | CID 44119327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Development of functional materials with 4-(Propylsulfonyl)phenylboronic acid
An in-depth guide to the synthesis and application of functional materials derived from 4-(Propylsulfonyl)phenylboronic acid, designed for researchers, scientists, and drug development professionals.
Introduction: The Unique Potential of this compound
This compound is a versatile bifunctional molecule poised for significant applications in materials science and drug development. Its structure is distinguished by two key moieties: the phenylboronic acid group and the propylsulfonyl group. The boronic acid function is renowned for its ability to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds[1][2]. It also forms reversible covalent bonds with 1,2- and 1,3-diols, a property extensively exploited in the design of sensors and drug delivery systems that respond to biological cues like glucose or cell-surface glycans[1][3].
The propylsulfonyl group (-SO₂CH₂CH₂CH₃) acts as a strong electron-withdrawing group. This feature significantly influences the electronic properties of the phenyl ring and modulates the Lewis acidity (pKa) of the boronic acid. This modulation is critical for fine-tuning the binding affinity and kinetics in sensing applications and can enhance the reactivity and stability of the resulting materials[4]. The combination of a robust synthetic handle with a functionality-tuning group makes this compound a compelling building block for a new generation of smart polymers, chemosensors, and targeted therapeutic systems.
This guide provides detailed protocols and the underlying scientific rationale for leveraging this compound in three key areas: the synthesis of advanced polymers, the development of fluorescent chemosensors, and the surface functionalization of nanoparticles for targeted drug delivery.
Application I: Synthesis of Novel Biaryl Monomers and Polymers via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most direct and efficient method for incorporating the 4-(propylsulfonyl)phenyl moiety into larger molecular architectures, such as conjugated polymers or biaryl-based pharmaceutical intermediates[2][5]. The protocol below details a general procedure for coupling this compound with an aryl halide.
Protocol 1: Synthesis of a 4'-(Propylsulfonyl)-biphenyl Derivative
This protocol describes a general, scalable method for the synthesis of biaryl compounds, which can serve as monomers for polymerization or as final target molecules.
Causality and Experimental Rationale:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly efficient and commercially available catalyst for Suzuki couplings. The palladium(0) center is crucial for the initial oxidative addition step with the aryl halide[6][7].
-
Base: A base, such as potassium carbonate, is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center[6][7].
-
Solvent System: A biphasic solvent system, like a 1,4-Dioxane/Water mixture, is often used to dissolve both the organic-soluble aryl halide and catalyst and the water-soluble inorganic base and boronic acid salt, ensuring all reactants are available in the reaction mixture[6].
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause oxidation to an inactive Pd(II) state and degradation of the phosphine ligands. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to ensure catalyst longevity and high product yield[6].
Materials & Reagents:
-
This compound
-
Aryl Halide (e.g., 4-bromoanisole, as a representative partner)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvents: 1,4-Dioxane (degassed), Deionized Water (degassed)
-
Inert Gas: Argon or Nitrogen
-
Standard organic synthesis glassware (Schlenk flask, condenser)
Step-by-Step Methodology:
-
Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the chosen aryl halide (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq.). The amount can be optimized for specific substrates.
-
Solvent Addition: Add the degassed 1,4-Dioxane and Water. A typical solvent ratio is 4:1 (Dioxane:Water). The total solvent volume should be sufficient to create a stirrable slurry.
-
Inerting the System: Seal the flask, and evacuate and backfill with inert gas three times to thoroughly remove any residual oxygen.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-18 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure biaryl derivative.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Sulfonylphenylboronic Acids
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura coupling reactions with sulfonylphenylboronic acids. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these electron-deficient substrates. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and achieve successful couplings.
The strongly electron-withdrawing nature of the sulfonyl group makes sulfonylphenylboronic acids particularly susceptible to undesired side reactions, most notably protodeboronation. This guide will explain the underlying reasons for these challenges and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a sulfonylphenylboronic acid is resulting in low to no yield of the desired product. What are the most likely causes?
A1: Low or no yield in these reactions is a common issue, typically stemming from the inherent properties of the sulfonylphenylboronic acid. The primary culprits are:
-
Protodeboronation: This is the most frequent side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1] The electron-withdrawing sulfonyl group makes the boronic acid more susceptible to this hydrolytic cleavage, especially in the presence of strong aqueous bases.
-
Slow Transmetalation: The electron-deficient nature of the sulfonyl-substituted aryl ring can slow down the transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium catalyst. This sluggishness provides a larger window for side reactions like protodeboronation to occur.[2]
-
Catalyst Inactivity or Decomposition: The reaction conditions may not be optimal for generating or maintaining the active Pd(0) catalyst. Oxygen contamination can lead to catalyst decomposition and the formation of palladium black.[3]
-
Homocoupling: The presence of oxygen or certain palladium(II) species can promote the unwanted coupling of two boronic acid molecules.[4]
Q2: I am observing a significant amount of the corresponding arene (the sulfonylphenyl group without the boronic acid) as a byproduct. How can I minimize this protodeboronation?
A2: Minimizing protodeboronation is the key to success with sulfonylphenylboronic acids. Here are the most effective strategies:
-
Switch to Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous solvents and bases can dramatically reduce protodeboronation.[3]
-
Use a Milder or Non-Aqueous Base: Strong aqueous bases like NaOH or KOH can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF), which can activate the boronic acid without requiring significant amounts of water.[3][5] Potassium phosphate (K₃PO₄) is another effective base for anhydrous conditions.
-
Protect the Boronic Acid: You can convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester.[1] These can be more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions. A simple and effective method is to form a diethanolamine adduct, which is air- and water-stable and can be used directly in the coupling reaction.[6]
-
Optimize the Catalyst System: Employing a highly active catalyst system with bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling, making it kinetically favorable over protodeboronation.[7]
Q3: Which palladium catalyst and ligand combination is best suited for coupling sulfonylphenylboronic acids?
A3: The choice of catalyst and ligand is critical. For electron-deficient boronic acids, you need a system that promotes a fast catalytic cycle.
-
Ligands: Bulky, electron-rich phosphine ligands are generally recommended. These ligands stabilize the palladium center and promote the reductive elimination step. Good choices include Buchwald ligands such as SPhos, XPhos, and JohnPhos.[8] Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also effective.[9]
-
Palladium Precatalysts: Using air-stable Pd(II) precatalysts that efficiently generate the active Pd(0) species in situ is often more reliable than using Pd(0) sources directly. Examples include Pd(OAc)₂, PdCl₂(dppf), and palladacycle precatalysts.[3][]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during Suzuki coupling with sulfonylphenylboronic acids.
Problem 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, consider the following flowchart to diagnose and solve the issue.
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Protodeboronation Byproduct
If your primary issue is the formation of the des-boronated arene, follow this troubleshooting path.
Caption: Troubleshooting workflow for protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Sulfonylphenylboronic Acid
This protocol provides a robust starting point for your experiments.
Materials:
-
Aryl halide (1.0 equiv)
-
Sulfonylphenylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, sulfonylphenylboronic acid, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine Adduct for Enhanced Stability
This procedure can be used to protect the boronic acid prior to the coupling reaction.[3][6]
Materials:
-
Sulfonylphenylboronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Dichloromethane
Procedure:
-
In a vial equipped with a stir bar, dissolve the sulfonylphenylboronic acid in a minimal amount of dichloromethane.
-
While stirring, add diethanolamine dropwise via pipette.
-
A precipitate will form. Continue stirring the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold dichloromethane and dry under vacuum.
-
The resulting diethanolamine adduct can be used directly in the Suzuki coupling reaction as described in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for a Model Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Protodeboronation (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 25 | 60 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 85 | <5 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 45 | 40 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | CsF (3) | THF | 80 | 92 | <2 |
Yields and side product percentages are representative and will vary depending on the specific substrates.
Visualizing the Catalytic Cycle and Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ChemHelpASAP. Suzuki cross-coupling reaction. [Link]
-
Chemical & Engineering News. Masking Boronic Acids for Suzuki Coupling. [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
-
MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
-
PubMed. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
-
ResearchGate. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
-
National Institutes of Health. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
PubMed. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
Preventing deboronation of 4-(Propylsulfonyl)phenylboronic acid
Welcome to the technical support resource for 4-(propylsulfonyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address the primary challenge associated with this reagent: its susceptibility to deboronation. Here, we provide expert-driven insights, troubleshooting protocols, and preventative strategies to ensure the successful application of this valuable building block in your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the stability and handling of this compound.
Q1: What is deboronation and why is it a significant issue for this specific boronic acid?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron (C-B) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] For this compound, this results in the formation of propylsulfonylbenzene, an inert byproduct that will not participate in subsequent coupling reactions, leading to lower yields and purification challenges. The strong electron-withdrawing nature of the propylsulfonyl group makes the aromatic ring particularly susceptible to this reaction, especially under basic conditions.[1][2]
Q2: How can I quickly determine if my sample of this compound has degraded?
A2: The most common analytical techniques to assess degradation are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
HPLC: A stability-indicating HPLC method will show a separate peak for the deboronated byproduct, propylsulfonylbenzene, allowing for quantification of the impurity.
-
¹H NMR: In the ¹H NMR spectrum, the disappearance of the aromatic signals corresponding to the boronic acid and the appearance of new signals for propylsulfonylbenzene are clear indicators of deboronation.
-
TLC: For a rapid qualitative check, a Thin-Layer Chromatography (TLC) staining method using a curcumin solution can be employed. Boronic acids form a red-colored complex with curcumin, so the absence or weakness of this spot can suggest degradation.[4]
Q3: What are the optimal long-term storage conditions for this reagent?
A3: Like many boronic acids, this compound should be stored in a cool, dark, and dry environment. It is a hygroscopic solid.[5] We recommend storing it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at 2-8°C. Avoid frequent opening of the container in a humid atmosphere.
Q4: I am planning a Suzuki-Miyaura coupling reaction, which requires basic aqueous conditions. Will this cause deboronation?
A4: Yes, this is a major concern. Conventional Suzuki-Miyaura conditions using strong aqueous bases (e.g., K₂CO₃, NaOH) can significantly accelerate the protodeboronation of electron-deficient arylboronic acids like this one.[6] The reaction is often fastest at high pH due to the formation of the more reactive arylboronate anion.[6] Careful selection of reaction conditions or modification of the boronic acid is crucial for success (see Troubleshooting Guide below).
Part 2: In-Depth Troubleshooting Guides
Issue 1: Low or No Yield in Cross-Coupling Reactions
You've set up a Suzuki-Miyaura or other cross-coupling reaction, but the yield of your desired product is disappointingly low, and you observe significant formation of the protodeboronated side-product, propylsulfonylbenzene.
The primary cause is the rate of protodeboronation competing with or exceeding the rate of the desired catalytic cycle (i.e., transmetalation). This is particularly prevalent under standard coupling conditions which involve heat and an aqueous base. The electron-withdrawing sulfonyl group destabilizes the C-B bond towards protonolysis under these conditions.[2][7]
Caption: Troubleshooting workflow for low cross-coupling yield.
-
Modify the Base and Solvent System: The presence of water is a key ingredient for protodeboronation.
-
Action: Switch from aqueous bases (like Na₂CO₃ or K₂CO₃ solutions) to anhydrous bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF). Run the reaction in strictly anhydrous solvents like toluene, 1,4-dioxane, or THF. This minimizes the proton source required for the side reaction.
-
-
Optimize Reaction Temperature: High temperatures can accelerate both the desired reaction and the undesired deboronation.[8]
-
Action: Determine the lowest possible temperature at which the catalytic cycle proceeds efficiently. A temperature screen (e.g., room temperature, 40 °C, 60 °C) is highly recommended. A milder reaction may take longer but can preserve the integrity of the boronic acid.
-
-
Convert to a More Stable Boronic Ester (Recommended): This is often the most robust solution. Boronic esters, such as pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) esters, exhibit significantly enhanced stability.[1][9] They act as "slow-release" reservoirs, providing a low concentration of the active boronic acid under the reaction conditions, which minimizes the opportunity for side reactions.[1][6]
-
Action: Follow the protocol below to convert the boronic acid to its pinacol ester derivative before use in the coupling reaction.
-
Issue 2: Inconsistent Purity Results by HPLC
You are analyzing a sample that you believe to be high purity, but the HPLC chromatogram shows a significant peak for the deboronated impurity, and the results are not reproducible.
This issue often points to on-column degradation or degradation in the sample diluent. Boronic acids can be unstable in common reversed-phase diluents (like acetonitrile/water mixtures) and the acidic pH of typical mobile phases can sometimes promote hydrolysis, a precursor to deboronation.[3][10]
-
Use Aprotic Diluent: Dissolve the sample in an aprotic solvent like pure acetonitrile or tetrahydrofuran (THF) immediately before injection. This minimizes hydrolysis prior to analysis.[3]
-
Minimize Analysis Time: Use a shorter column or a faster gradient to reduce the residence time of the analyte on the column, limiting the opportunity for on-column degradation.[3]
-
Mobile Phase Optimization: For some boronic acids, highly basic mobile phases (pH > 10) have been used to stabilize the analyte. However, given the susceptibility of this compound to base-catalyzed deboronation, this should be approached with caution. A screen of different pH conditions is advisable.
Part 3: Key Experimental Protocols
Protocol 1: Quantitative Monitoring of Deboronation by HPLC
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Recommendation | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent. |
| Gradient | 10% B to 90% B over 5 minutes | A typical screening gradient to ensure elution of both the polar boronic acid and the less polar deboronated product. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Both the boronic acid and the deboronated product should have a strong chromophore. |
| Sample Diluent | Acetonitrile (ACN) | Critical: Avoid aqueous diluents to prevent pre-injection degradation.[3] |
Protocol 2: Synthesis of this compound pinacol ester
This procedure converts the boronic acid into a more stable derivative suitable for challenging cross-coupling reactions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Solvent: Add a solvent capable of forming an azeotrope with water, such as toluene or heptane (approx. 0.1 M concentration).
-
Dehydration: Equip the flask with a Dean-Stark apparatus and a condenser.
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or HPLC until the starting boronic acid is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can often be used directly or purified by recrystallization or rapid silica gel chromatography if necessary. Aryl boronic esters are generally more stable on silica gel than their corresponding acids.[9]
Part 4: Mechanistic Insights
Understanding the mechanism of deboronation is key to preventing it. For electron-deficient arylboronic acids like this compound, the base-catalyzed pathway is dominant.
Caption: Base-catalyzed protodeboronation mechanism.[2][6]
The process begins with a rapid equilibrium between the boronic acid and hydroxide to form the tetrahedral boronate anion.[2] This species is more electron-rich and primed for the rate-limiting step: the cleavage of the C-B bond to generate a transient, highly reactive aryl anion. This anion is then quickly quenched by a proton source (like water) to yield the final deboronated product.[2] Our preventative strategies are designed to interrupt this pathway, either by limiting the concentration of hydroxide or by protecting the boronic acid moiety as a less reactive ester.
References
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (n.d.). ResearchGate. [Link]
-
Protodeboronation. (n.d.). Wikipedia. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Vallejo, J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). ResearchGate. [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Popisil, T., et al. (2015). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]
-
do Carmo, A. C. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2022). Organic Letters. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). ResearchGate. [Link]
-
Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]
-
Phenylboronic acid. (n.d.). Wikipedia. [Link]
-
Leśnik, U., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]
-
Development of Organic Transformations Based on Protodeboronation. (2016). ACS Publications. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. (2016). Semantic Scholar. [Link]
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. (2008). PMC. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. [Link]
-
Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. (2008). PubMed. [Link]
-
Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. carlroth.com [carlroth.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of 4-(Propylsulfonyl)phenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 4-(propylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. As an electron-deficient boronic acid, this reagent presents unique challenges that require careful optimization to minimize side reactions and maximize product yield. This document is structured to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to make informed decisions in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: I am observing a significant amount of a byproduct with a mass corresponding to benzene substituted with a propylsulfonyl group. What is happening and how can I prevent it?
A1: This is a classic case of protodeboronation, a common side reaction with electron-deficient arylboronic acids. [1] The strong electron-withdrawing nature of the propylsulfonyl group makes the carbon-boron bond more susceptible to cleavage by a proton source, which is often water or alcohol present in the reaction mixture.
Causality: The mechanism of base-catalyzed protodeboronation involves the formation of a boronate anion, which can then be protonated, leading to the cleavage of the C-B bond.[2] High temperatures and strong bases can accelerate this undesired reaction.
Mitigation Strategies for Protodeboronation:
-
Choice of Base: Employ milder bases. While strong bases like NaOH are often used, they can promote protodeboronation. Consider using potassium phosphate (K₃PO₄) or potassium fluoride (KF), which are effective in activating the boronic acid for transmetalation without excessively accelerating the protodeboronation.[3]
-
Solvent System: Use anhydrous solvents to minimize the primary proton source. While some water is often necessary for the Suzuki-Miyaura reaction to proceed, excessive amounts can be detrimental.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly active catalyst systems, it may be possible to perform the coupling at room temperature.
-
"Slow-Release" Strategies: Convert the boronic acid to a more stable derivative, such as a diethanolamine adduct or a MIDA boronate ester.[3][4] These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of side reactions.[2]
Experimental Protocol: Conversion to a Diethanolamine Adduct for Improved Stability
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Addition: While stirring, add 1.0 equivalent of diethanolamine dropwise.
-
Precipitation and Isolation: A precipitate will form. Stir the resulting slurry for 15-20 minutes.
-
Filtration and Drying: Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Usage: This stable adduct can be used directly in the Suzuki coupling reaction, preferably with a protic solvent in the reaction mixture to facilitate the release of the free boronic acid.[4]
Q2: My main byproduct is a symmetrical biaryl, 4,4'-bis(propylsulfonyl)biphenyl. What is causing this homocoupling and how do I suppress it?
A2: The formation of a symmetrical biaryl is due to the homocoupling of the boronic acid. This side reaction is often promoted by the presence of oxygen and can be particularly problematic with electron-deficient boronic acids.[5][6]
Causality: Homocoupling can occur through the reaction of the boronic acid with palladium(II) species.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product.
Mitigation Strategies for Homocoupling:
-
Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
-
Catalyst Choice: Use a high-quality Pd(0) source or a precatalyst that is efficiently reduced to Pd(0) in situ.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), which can promote the desired cross-coupling pathway and suppress side reactions.
-
Reaction Conditions: Running the reaction at room temperature, if possible, can also minimize homocoupling.
Troubleshooting Flowchart for Homocoupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Competing Side Reaction Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reactions with 4-(Propylsulfonyl)phenylboronic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-(Propylsulfonyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges and opportunities presented by this electron-deficient building block. We will move beyond standard protocols to explore the chemical causality behind common issues, providing you with the expertise to troubleshoot and optimize your reaction yields effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The main difficulty arises from the chemical nature of the molecule itself. The potent electron-withdrawing effect of the propylsulfonyl group significantly reduces the nucleophilicity of the boronic acid. This directly impacts key steps in catalytic cycles, most notably the transmetalation step in Suzuki-Miyaura coupling, which often becomes the rate-limiting step.[1][2] Consequently, reactions may be sluggish, require forcing conditions, or result in low yields if not properly optimized. Furthermore, like many boronic acids, it is susceptible to competitive side reactions such as protodeboronation.[2][3]
Q2: How does the "electron-deficient" nature of this boronic acid affect its reactivity in Suzuki-Miyaura coupling?
The propylsulfonyl group (-SO₂Pr) pulls electron density away from the phenyl ring and, consequently, from the boron atom. In the Suzuki-Miyaura cycle, the transmetalation step involves the transfer of the aryl group from the boron atom (as a boronate complex) to the palladium center.[4] For this to occur efficiently, the aryl group needs to be sufficiently electron-rich (nucleophilic). Because the sulfonyl group deactivates the phenyl ring, this transfer is slow compared to reactions with electron-rich or electron-neutral boronic acids. This sluggish reactivity can lead to incomplete conversion and allows side reactions to become more prominent.[1]
Q3: What are the most common side reactions, and how can they be identified?
The two most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, converting the boronic acid into propyl(phenyl)sulfone.[5] This is often mediated by residual water or acidic/basic conditions and can be exacerbated by prolonged reaction times and high temperatures.[2] It is a major cause of reduced yield as the key reagent is consumed non-productively.
-
Homocoupling: This involves the coupling of two molecules of your coupling partner (e.g., an aryl halide) to form a symmetrical biaryl. This byproduct can complicate purification. Low yields of the desired product are often accompanied by the formation of homocoupled products.[6]
These side products can be identified by standard analytical techniques such as LC-MS and NMR by comparing the observed masses and spectra to the expected product and starting materials.
Q4: How should this compound be stored and handled?
Boronic acids can be sensitive to air and moisture, which can lead to oxidation and the formation of boroxines (cyclic anhydrides).[2][7] While the electron-withdrawing group in this compound can diminish electron density on the boron atom, potentially enhancing oxidative stability compared to some electron-rich analogs, proper handling is still crucial.[8][9]
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place away from light.
-
Handling: Use under an inert atmosphere whenever possible. Avoid prolonged exposure to ambient air and moisture. For critical reactions, consider using a freshly opened bottle or material that has been dried under vacuum.
Troubleshooting Guide for Low Yields
This section addresses specific experimental failures in a problem-solution format, providing actionable protocols and the scientific rationale behind them.
Problem 1: My Suzuki-Miyaura reaction shows low or no conversion.
-
Question: I am attempting a Suzuki-Miyaura coupling with an aryl bromide and this compound, but I'm getting poor conversion even after extended heating. What are the most likely causes and how can I improve the yield?
-
Answer: This is a classic issue stemming from the electron-deficient nature of your boronic acid. The problem likely lies in an inefficient catalytic system, particularly the transmetalation or oxidative addition steps.
The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[4] An inadequate base or solvent will fail to generate this complex efficiently.
Solution Strategy:
-
Strengthen the Base: Weak bases like Na₂CO₃ may be insufficient. Switch to a stronger base to promote the formation of the boronate species.
-
Solvent Choice: The solvent must facilitate the interaction of all components. A polar aprotic solvent, often with a small amount of water, is typically effective.
-
Systematic Screening: If initial changes fail, a systematic screen of base/solvent combinations is recommended.
| Parameter | Recommended Conditions for Electron-Deficient Boronic Acids | Rationale | | :--- | :--- | :--- | | Base | K₃PO₄, Cs₂CO₃, KOtBu, NaOH | These stronger bases more effectively generate the reactive tetracoordinate boronate complex required for transmetalation.[10][11] | | Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | Aprotic solvents solubilize the organic partners and catalyst, while water aids in dissolving the inorganic base and facilitates boronate formation.[6][11] | | Temperature | 80 - 110 °C | Higher temperatures are often needed to overcome the activation energy barrier for the sluggish transmetalation step.[11] |
The standard Pd(PPh₃)₄ catalyst may not be active enough for this challenging substrate. The ligand plays a crucial role in modulating the electron density and steric environment of the palladium center.
Solution Strategy: For electron-deficient boronic acids coupled with electron-rich or neutral aryl halides, the catalyst system must be highly active. Use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[2][10]
| Catalyst/Ligand | Recommended Loading | Rationale | | :--- | :--- | :--- | | Pd₂(dba)₃ + SPhos | 1-2 mol% Pd, 2-4 mol% Ligand | SPhos is a highly active, bulky, and electron-rich Buchwald ligand, proven to be effective for challenging couplings.[12] | | Pd(OAc)₂ + XPhos | 1-2 mol% Pd, 2-4 mol% Ligand | XPhos is another powerful Buchwald ligand that often succeeds where others fail, especially with sterically hindered partners. | | Pd(dppf)Cl₂ | 2-5 mol% | A reliable and commercially available pre-catalyst that is often effective, though may require higher temperatures.[13] |
Use the following decision tree to guide your optimization efforts.
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions. -
Problem 2: My reaction is plagued by protodeboronation.
-
Question: My LC-MS analysis shows a major peak corresponding to propyl(phenyl)sulfone, indicating my starting boronic acid is being consumed. How can I prevent this?
-
Answer: Protodeboronation is a common failure mode for many boronic acids, especially when reaction kinetics are slow.[3][5] The best strategy is to enhance the stability of the boron moiety.
Solution Strategy: Use a Boronate Ester Converting the boronic acid to a boronate ester, such as a pinacol ester, significantly increases its stability towards protodeboronation and improves shelf-life.[7] These esters are generally more robust under reaction conditions and hydrolyze in situ to generate the active boronic acid species as needed for the catalytic cycle.
This protocol provides a method to protect the boronic acid, enhancing its stability.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq), pinacol (1.1 eq), and a suitable anhydrous solvent (e.g., Toluene or THF).
-
Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and a condenser.
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion. Water will be collected in the Dean-Stark trap.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, purify by column chromatography on silica gel.[14]
-
Problem 3: My Chan-Lam C-N coupling is not working.
-
Question: I am trying to couple this compound with a primary amine using Chan-Lam conditions (Cu(OAc)₂, base, air), but the reaction is not proceeding. What should I change?
-
Answer: The Chan-Lam reaction is mechanistically distinct from the Suzuki coupling and has its own set of requirements. While also sensitive to the electronics of the boronic acid, the key parameters to optimize are the copper source, ligands, and reaction atmosphere.
Solution Strategy:
-
Copper Source: While Cu(OAc)₂ is common, other copper salts like CuCl or CuI can exhibit different reactivity and may be more effective.[15][16]
-
Add a Ligand: The reaction often benefits from a nitrogen-based ligand, such as pyridine or 1,10-phenanthroline, which can stabilize the copper intermediates and facilitate the C-N bond formation.[17][18]
-
Control the Atmosphere: The Chan-Lam coupling is an oxidative process. While an open flask (air) is often sufficient, in some cases, bubbling dry air or O₂ through the reaction mixture can improve yields. Conversely, if oxidative degradation is an issue, a more controlled oxidant may be needed.
-
Base and Solvent: A non-coordinating organic base like triethylamine or a mild inorganic base may be required. The reaction is often run in solvents like methanol or dichloromethane.[15][19]
-
Setup: To a flask open to the air, add the amine (1.0 eq), this compound (1.5 eq), CuCl (10 mol%), and anhydrous methanol.[16]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS over 2-12 hours.
-
Optimization: If the reaction is slow or incomplete, consider adding a ligand (e.g., 1,10-phenanthroline, 20 mol%) or gently heating the mixture (40-60 °C).
-
Visualizing the Mechanistic Challenge
Understanding the catalytic cycle provides insight into why electron-deficient boronic acids are challenging. The diagram below illustrates the Suzuki-Miyaura cycle, highlighting the critical, and often slow, transmetalation step.
Sources
- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Selection for 4-(Propylsulfonyl)phenylboronic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and process development professionals working with 4-(propylsulfonyl)phenylboronic acid. This electron-deficient boronic acid presents unique challenges that require careful optimization of catalytic systems for successful outcomes. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and rationalize your experimental choices.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound so sluggish or failing completely?
A1: The primary reason is the electronic nature of your boronic acid. The potent electron-withdrawing effect of the propylsulfonyl group (—SO₂Pr) significantly reduces the nucleophilicity of the boronic acid. This slowdown critically impacts the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[1][2] In this step, the organic group from the boron atom is transferred to the palladium center.[1][3] When the boronic acid is electron-deficient, this transfer is energetically less favorable, requiring a more reactive catalytic system to proceed efficiently.
Q2: I see a significant amount of a byproduct corresponding to benzene-1-sulfonylpropane. What is happening?
A2: You are observing protodeboronation (or protodeborylation), the most common and problematic side reaction with electron-deficient and heteroaromatic boronic acids.[4][5] In this process, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, consuming your starting material.[4] This side reaction is often accelerated by high temperatures, extended reaction times, and the presence of water, especially under basic conditions that generate the reactive boronate anion ([ArB(OH)₃]⁻).[4]
Q3: Can I use a standard catalyst like Pd(PPh₃)₄ (tetrakis)?
A3: While Pd(PPh₃)₄ is a classic catalyst, it is often suboptimal for this specific substrate. The triphenylphosphine (PPh₃) ligands are not electron-rich enough to form a sufficiently activated palladium(0) species needed to overcome the high activation barrier of transmetalation with an electron-deficient partner.[1] You will likely experience low conversion and may need to resort to high catalyst loadings and temperatures, which in turn can increase the rate of protodeboronation.[4]
Q4: What is a "precatalyst," and why is it recommended?
A4: A precatalyst is a stable, air- and moisture-tolerant palladium(II) complex that is readily converted into the active, but unstable, palladium(0) catalytic species under the reaction conditions.[6][7] Using modern precatalysts, such as those developed by Buchwald, is highly advantageous because they ensure a rapid and controlled generation of the active catalyst.[8][9][10] This is crucial for challenging substrates like this compound, as it allows the desired cross-coupling to occur quickly, outcompeting the slower decomposition pathways like protodeboronation.[8][9]
Troubleshooting Guide: Catalyst & Condition Selection
This section provides a systematic approach to resolving common issues encountered during the coupling of this compound.
Issue 1: Low to No Conversion of Starting Materials
The root cause is almost always an insufficiently active catalytic system or catalyst deactivation.
Troubleshooting Steps:
-
Ligand Selection is Critical: Your primary lever for improvement is the choice of phosphine ligand. For electron-deficient boronic acids, you need bulky, electron-donating ligands. These ligands create a more electron-rich palladium center, which accelerates both the initial oxidative addition and the critical transmetalation step.[1][11]
-
Upgrade Your Palladium Source: Move from traditional sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) to well-defined precatalysts. This provides a more reliable and rapid initiation of the catalytic cycle.
-
Base and Solvent Optimization: The base is not just a spectator; it activates the boronic acid by forming the more nucleophilic boronate species.[12][13]
-
Bases: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is generally an excellent choice for these systems.[8] Cesium carbonate (Cs₂CO₃) can also be effective, though it is more expensive. Avoid weaker bases like sodium carbonate (Na₂CO₃) unless milder conditions are explicitly required.[14]
-
Solvents: Anhydrous polar aprotic solvents are preferred. Dioxane, 2-MeTHF, or toluene are common choices. A mixture of an organic solvent with a small amount of water (e.g., dioxane/H₂O 10:1) can sometimes accelerate the reaction, but be mindful that excess water can promote protodeboronation.[15]
-
Data Summary: Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Boronic Acid | This compound | Electron-deficient substrate |
| Aryl Halide | Ar-Br or Ar-Cl | Aryl bromides are more reactive than chlorides |
| Pd Precatalyst | XPhos-Pd-G3 (1-2 mol%) | Rapidly forms active Pd(0) with a highly effective ligand |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-donating ligand accelerates transmetalation |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | Strong base, effectively forms the boronate species |
| Solvent | 2-MeTHF or Dioxane (anhydrous) | Polar aprotic, good for solubility and stability |
| Temperature | 80 - 110 °C | Start lower and increase if needed to balance rate vs. decomposition |
Issue 2: Significant Protodeboronation Observed
This indicates that the rate of boronic acid decomposition is competitive with or faster than the rate of cross-coupling.
Troubleshooting Steps:
-
Accelerate the Catalytic Cycle: The most effective strategy is to make the desired reaction faster.
-
Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).
-
Ensure you are using a highly active ligand/precatalyst system as described above (e.g., XPhos-Pd-G3). A faster catalyst will consume the boronic acid before it has time to decompose.[8]
-
-
Lower the Reaction Temperature: High temperatures significantly accelerate protodeboronation.[4] If you are using a highly active catalyst system, you can often run the reaction at a lower temperature (e.g., 60-80 °C) while still achieving a reasonable reaction rate.
-
Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water provides a proton source for protodeboronation. Ensure your solvent is dry and consider using an anhydrous base like K₃PO₄.
-
Consider a Boronic Acid Surrogate: If protodeboronation remains intractable, you can mask the boronic acid functionality.
-
Pinacol Esters (BPin): Converting the boronic acid to its corresponding pinacol boronate ester can increase its stability. The ester slowly hydrolyzes under the reaction conditions to release the boronic acid, keeping its standing concentration low.[16]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are robust to many reaction conditions but can be used directly in Suzuki couplings, where they slowly release the boronic acid.[8]
-
Trifluoroborate Salts (BF₃K): Potassium aryltrifluoroborate salts are another stable alternative that can suppress protodeboronation.[8]
-
Logical Workflow for Catalyst Selection
The following diagram illustrates a decision-making process for optimizing your reaction.
Caption: Catalyst selection workflow for challenging Suzuki couplings.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a small-scale reaction for rapidly screening catalyst systems.
-
Reagent Preparation:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv., e.g., 0.1 mmol), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the vial with a septum-containing cap.
-
Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Oxygen can lead to catalyst decomposition and unwanted side reactions.[11]
-
-
Catalyst and Solvent Addition:
-
In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., XPhos-Pd-G3) in anhydrous solvent (e.g., 2-MeTHF) to ensure accurate addition.
-
Add the anhydrous solvent (to achieve a 0.1 M concentration with respect to the aryl halide) to the reaction vial via syringe.
-
Add the required amount of the catalyst stock solution (e.g., to achieve 2 mol%) to the reaction mixture.
-
-
Reaction:
-
Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80 °C).
-
Stir the reaction vigorously for the specified time (e.g., 2-12 hours). Monitor progress by taking small aliquots and analyzing via TLC or LC-MS.
-
-
Workup and Analysis:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude material by ¹H NMR or LC-MS to determine the conversion and identify major byproducts.
-
Simplified Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism helps in troubleshooting. The key challenge with this compound is accelerating the Transmetalation step.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science, 2(11), 806-815. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
-
Johnson Matthey. Palladium coupling precatalysts PdL2X2. Johnson Matthey. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 50(15), 3362-3365. [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(25), 9344-9350. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Reddit r/Chempros. (2024). For the pro's (Suzuki). Reddit. [Link]
-
Amatore, C., Le Duc, G., & Jutand, A. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(9), 2492-2503. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. [Link]
-
ResearchGate. (2015). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
ResearchGate. (2019). Optimization of coupling of phenylboronic acid (1a) and 4-iodoanisole. ResearchGate. [Link]
-
Sobi.bio. Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Sobi.bio. [Link]
-
Saha, A., & Ranu, B. C. (2013). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. RSC Advances, 3(39), 17928-17972. [Link]
-
ResearchGate. (2012). The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
Chen, Y., et al. (2018). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry, 16(24), 4469-4473. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium coupling precatalysts PdL2X2 | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates with 4-(Propylsulfonyl)phenylboronic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-(Propylsulfonyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the strong electron-withdrawing propylsulfonyl group imparts unique electronic properties to the molecule but can also introduce specific challenges, most notably a predisposition towards low conversion rates if reaction conditions are not carefully optimized.
This document provides in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions to help you navigate these challenges and achieve high-yielding, reproducible results.
Troubleshooting Guide: Overcoming Low Conversion
This section addresses the most common issues encountered when using this compound in Suzuki-Miyaura couplings. The question-and-answer format is designed to help you quickly diagnose and solve specific experimental problems.
Q1: My Suzuki coupling reaction has stalled or shows very low conversion. What are the primary factors to investigate?
A1: When a Suzuki-Miyaura reaction fails to proceed to completion, the root cause can typically be traced to one of four areas: catalyst integrity, boronic acid stability, reaction environment, or reagent quality. The electron-withdrawing sulfonyl group on this compound makes it particularly sensitive to certain failure modes.
Here is a systematic checklist to begin your troubleshooting:
-
Catalyst Activity & Choice: The active Pd(0) species is the engine of the catalytic cycle. Its formation and stability are paramount.[1]
-
In-situ Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced to Pd(0) to initiate the cycle.[2] Inefficient reduction can be a major bottleneck.
-
Decomposition: The active catalyst can decompose, often visibly indicated by the formation of palladium black.[1] This is commonly caused by oxygen contamination or an insufficient ligand-to-metal ratio.[1][2]
-
Ligand Selection: The strongly electron-withdrawing nature of the propylsulfonyl group can slow the reductive elimination step. Using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is often critical to accelerate this final step and improve turnover.[2][3]
-
-
Boronic Acid Stability (Protodeboronation): This is the most common side reaction for electron-deficient arylboronic acids.[4][5] Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which effectively destroys your starting material.[4][6] This process is often accelerated by aqueous bases and elevated temperatures.[7][8]
-
Reaction Environment (Oxygen & Moisture):
-
Oxygen: The presence of oxygen is highly detrimental. It can lead to the oxidative degradation of phosphine ligands and the homocoupling of the boronic acid, both of which consume reagents and reduce the yield of the desired product.[2]
-
Moisture: While Suzuki couplings are known for their tolerance to water, excess water can promote protodeboronation, especially with sensitive substrates like this one.[6][9] Ensure solvents are appropriately dried if using anhydrous conditions.
-
-
Reagent Purity & Stoichiometry:
-
Boronic Acid Quality: Commercially available boronic acids can contain significant amounts of their cyclic anhydride trimer, known as a boroxime.[10] Boroximes are generally less reactive in the coupling cycle and can lead to lower-than-expected yields.[10]
-
Base Selection & Stoichiometry: The base plays a crucial role in activating the boronic acid to form the boronate species necessary for transmetalation.[11][12] The choice and amount of base are critical. For this substrate, stronger, non-nucleophilic bases are often preferred.[13]
-
Below is a workflow to guide your initial troubleshooting efforts.
Q2: I suspect protodeboronation is consuming my boronic acid. How can I confirm this and what are the best strategies to prevent it?
A2: Your suspicion is well-founded, as protodeboronation is the primary decomposition pathway for electron-deficient boronic acids.[5][6]
Confirmation: The byproduct of protodeboronation is propylsulfonylbenzene. The most effective way to confirm its presence is to analyze a sample of your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to the loss of the B(OH)₂ group and the addition of a proton.
Causality & Prevention: Protodeboronation can be catalyzed by both acid and base, but under the basic conditions of a Suzuki coupling, the base-catalyzed pathway is most relevant.[4][7] The mechanism involves the formation of the boronate anion, which can then be protonated by a proton source (e.g., water, alcohol).
Prevention Strategies:
-
Use a Boronate Ester: This is the most robust method to prevent protodeboronation. Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), protects the C-B bond from hydrolysis.[14] These esters are significantly more stable under basic reaction conditions but are still sufficiently reactive to participate in the catalytic cycle.[5] See Protocol 2 for a detailed procedure.
-
Employ Anhydrous Conditions: Since water is often the proton source for this side reaction, switching to rigorously dried solvents and reagents can significantly suppress it.[9]
-
Modify Base and Solvent System: The choice of base and solvent can have a significant impact.[17][18] Stronger bases like NaOH or Ba(OH)₂ in aqueous DME have been shown to accelerate the desired coupling, potentially outcompeting the rate of protodeboronation for some substrates.[19] However, for a substrate this prone to decomposition, anhydrous conditions are generally a safer starting point.
-
Lower the Reaction Temperature: Protodeboronation is often accelerated at higher temperatures. If your catalytic system is active enough, running the reaction at a lower temperature (e.g., room temperature to 60 °C) can minimize the side reaction.[9][20] This requires a highly active catalyst/ligand combination.
Q3: The reaction is clean but slow, leading to incomplete conversion. How can I optimize the catalytic system for this electron-deficient substrate?
A3: A clean but slow reaction points towards a kinetic bottleneck in the catalytic cycle rather than reagent decomposition. For an electron-deficient boronic acid coupled with a typical aryl halide, the rate-limiting step could be oxidative addition or reductive elimination. Optimizing the catalyst, ligand, and base is key.
Catalyst and Ligand Selection: The goal is to use a system that promotes both rapid oxidative addition and reductive elimination.[3]
-
Ligands: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote oxidative addition, and, most importantly, accelerate the difficult reductive elimination step.[2][3]
-
Precatalysts: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed to rapidly and reliably generate the active monoligated Pd(0) species, which is often the most active catalyst.[14] This avoids issues with inefficient reduction of Pd(II) sources.
| Catalyst / Ligand System | Key Features & Application |
| XPhos / XPhos Pd G3 | Highly active for a broad range of substrates, including electron-deficient partners. Excellent for accelerating reductive elimination.[2][3] |
| SPhos / SPhos Pd G2 | Another highly effective Buchwald ligand, often used for sterically hindered and heteroaromatic substrates.[3] |
| RuPhos / RuPhos Pd G3 | Particularly effective for sterically demanding couplings.[3] |
| P(t-Bu)₃ | A simple but highly effective electron-rich, bulky ligand. Often used with Pd₂(dba)₃.[19] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable and active catalysts, particularly effective for aryl chlorides.[3] |
Base Selection: The base activates the boronic acid for transmetalation.[11][13] For challenging substrates, the choice of base is critical.
| Base | Solvent System | Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene | A strong, effective base. Often provides a good balance of reactivity while minimizing base-labile side reactions.[2][19] |
| Cs₂CO₃ | Dioxane, DMF, THF | A highly effective base, often used when others fail. Its solubility in organic solvents can be advantageous.[16] |
| K₂CO₃ | Toluene/H₂O, EtOH/H₂O | A standard, cost-effective base. May be sufficient for more reactive coupling partners but can be less effective for this substrate.[16] |
| KF | THF, Dioxane | A milder base, useful if your substrate has base-sensitive functional groups.[15] |
Temperature and Concentration: If the reaction is slow, increasing the temperature can help overcome the activation barrier.[20] However, this must be balanced against the risk of promoting protodeboronation. A stepwise increase from 80 °C to 100-110 °C (for solvents like dioxane or toluene) is a reasonable approach. Increasing the concentration can also sometimes accelerate the reaction.
Experimental Protocols & Best Practices
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a robust starting point for coupling with electron-neutral or electron-rich aryl bromides.
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
XPhos Pd G3 (1–3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv) to an oven-dried Schlenk flask containing a stir bar.
-
Inerting: Seal the flask, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1–0.2 M with respect to the aryl bromide.
-
Degassing (Sparging): Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure the solvent is thoroughly degassed.
-
Reaction: Heat the reaction mixture to 90–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The reaction is typically complete within 4–12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Preparation of this compound pinacol ester
This procedure converts the boronic acid to its more stable pinacol ester, which is highly recommended if protodeboronation is a persistent issue.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or Hexane
-
Round-bottom flask with Dean-Stark apparatus
-
Magnetic stir bar
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add toluene to the flask (enough to fill the Dean-Stark trap and suspend the reagents).
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting solid is typically the desired pinacol ester of high purity.
-
Verification: The product can be verified by ¹H NMR spectroscopy (disappearance of the B(OH)₂ signal and appearance of the pinacol methyl singlet at ~1.3 ppm) and used directly in the Suzuki coupling reaction (Protocol 1) without further purification.
Frequently Asked Questions (FAQs)
Q: What is the recommended method for storing and handling this compound? A: It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere. Long-term exposure to atmospheric moisture can lead to hydration and potentially the formation of boroxime.
Q: How can I assess the purity of my this compound? What is a boroxime and is it a problem? A: The purity can be assessed by ¹H NMR in dry DMSO-d₆. The B(OH)₂ protons typically appear as a broad singlet. The presence of the boroxime, a cyclic anhydride formed from three molecules of the boronic acid, can be detected by characteristic signals in the NMR spectrum and can lead to lower reactivity.[10] If you suspect high boroxime content, you can often convert it back to the boronic acid by recrystallizing from hot water, followed by thorough drying.[10]
Q: Which analytical techniques are best for monitoring reaction progress? A: Thin Layer Chromatography (TLC) is useful for a quick qualitative check, but Liquid Chromatography-Mass Spectrometry (LC-MS) is superior. LC-MS allows you to track the consumption of starting materials and the formation of the product, while also identifying key byproducts like the protodeboronated starting material and homocoupled products.
Q: Can I use aqueous solvent systems for this reaction? A: While many Suzuki couplings use aqueous bases and co-solvents, it is generally not recommended as a starting point for this compound due to the high risk of protodeboronation.[6][20] If you must use an aqueous system, use a highly active catalyst at the lowest possible temperature to ensure the desired coupling is significantly faster than the decomposition pathway. Anhydrous conditions are a much safer and more reliable choice for this specific substrate.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- ACS Publications. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
- Benchchem. (n.d.). Troubleshooting low conversion rates in reactions with 4'-Bromo-2,2-dimethylbutyrophenone.
- Wikipedia. (n.d.). Protodeboronation.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid.
- ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- PubMed. (2022, May 3). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Benchchem. (n.d.). catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Organic Syntheses. (n.d.). 4.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Suzuki Coupling [organic-chemistry.org]
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- 14. reddit.com [reddit.com]
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- 16. researchgate.net [researchgate.net]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aidic.it [aidic.it]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Minimizing Homocoupling of 4-(Propylsulfonyl)phenylboronic acid
For immediate assistance, please refer to the guides below. This center provides in-depth troubleshooting, preventative strategies, and validated protocols for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of this compound. Our focus is to mitigate the formation of the common byproduct, 4,4'-bis(propylsulfonyl)biphenyl, ensuring high yield and purity of the desired cross-coupled product.
Section 1: Understanding the Problem - The "Why"
This section addresses the fundamental chemical principles behind the undesired homocoupling side reaction.
Q1: What is homocoupling, and why is it a problem with this compound?
A1: Homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical dimer—in this case, 4,4'-bis(propylsulfonyl)biphenyl.[1][2] This process consumes your boronic acid, reduces the yield of your target molecule, and introduces a significant impurity that can be difficult to separate from the desired product. This compound is particularly susceptible because electron-deficient arylboronic acids are known to be prone to this side reaction.[3][4]
Q2: What is the primary cause of boronic acid homocoupling?
A2: The most frequent cause is the presence of oxygen in the reaction system.[2][5][6] The palladium catalyst, particularly in its active Pd(0) state, can react with dissolved oxygen to form a palladium peroxo complex.[7][8][9] This complex readily reacts with two molecules of the boronic acid, leading to the homocoupled product and regenerating a Pd(0) species, which can continue the undesired cycle.[7][9][10]
Q3: Can the palladium precatalyst itself cause homocoupling?
A3: Yes. When using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced to the catalytically active Pd(0). This reduction can be accomplished by various species in the reaction, including phosphine ligands or the boronic acid itself.[11] If the boronic acid acts as the reductant, it results in the formation of the homocoupled dimer as a byproduct.[11][12][13]
Q4: Do the base and solvent play a role in promoting homocoupling?
A4: Absolutely. The choice of base and solvent creates the environment for the catalytic cycle and can influence side reactions. While the base is essential for activating the boronic acid for the desired transmetalation step, certain base/solvent combinations can inadvertently promote pathways leading to homocoupling or other side reactions like protodeboronation.[14][15][16] For instance, the base can interact with the palladium center or the boronic acid in several ways, and the kinetics of these interactions can influence which reaction pathway dominates.[12]
Section 2: Troubleshooting Guide - The "How to Fix"
This Q&A section provides direct solutions to common experimental issues.
Q1: My LC-MS analysis shows a major peak corresponding to the homocoupled dimer. What is my first troubleshooting step?
A1: Your immediate focus should be on oxygen exclusion.[6][17] Inadequate degassing of solvents and failure to maintain a positive inert atmosphere (argon or nitrogen) are the most common culprits.[5][17] Review your procedure for inert gas sparging; ensure you are bubbling the gas through the solvent for a sufficient time (e.g., 20-30 minutes) before and after adding reagents and that the reaction flask is kept under a positive pressure of inert gas throughout the experiment.[1][2]
Q2: I've rigorously degassed my solvents, but homocoupling persists. Could my catalyst be the issue?
A2: Yes. If you are using a Pd(II) precatalyst, it may be promoting homocoupling during its initial reduction. Consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this initial reduction step.[2] Alternatively, using modern palladacycle precatalysts (e.g., from Buchwald) can be effective as they are designed to generate the active Pd(0) species cleanly and efficiently under mild conditions, often minimizing side reactions.[13]
Q3: I'm still seeing the dimer byproduct. What other reaction parameters should I adjust?
A3: Your next steps should be to evaluate the base, ligand, and temperature.
-
Base: Strong bases can sometimes accelerate side reactions. If you are using a strong base like NaOH, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃.[18] Finely powdered, dry bases are crucial for reproducibility.[17]
-
Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient boronic acids, using bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the desired reductive elimination step over side reactions.[3]
-
Temperature: Higher temperatures can sometimes increase the rate of side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
Q4: Is there a chemical additive I can use to suppress homocoupling?
A4: Yes, the addition of a mild reducing agent has been shown to be effective. Potassium formate (HCO₂K) can be added to the reaction mixture.[6][19] It is thought to help ensure any Pd(II) species are rapidly and cleanly reduced to Pd(0) without consuming the boronic acid, thereby suppressing the homocoupling pathway.[6]
Section 3: Proactive Prevention & Optimization
Designing your experiment to prevent homocoupling from the start is the most efficient strategy.
Visualizing the Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle versus the competing oxygen-induced homocoupling pathway. The key to success is to implement conditions that favor the pathway on the left.
Component Selection Guide
The choice of reagents is critical for a successful, low-impurity coupling reaction. Use the table below to guide your experimental design.
| Component | Standard Conditions | Optimized for Minimizing Homocoupling | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, Pd(PPh₃)₄, or Buchwald Precatalysts (e.g., SPhos G3) | Starts with or cleanly generates the active Pd(0) catalyst, avoiding the boronic acid-mediated reduction of Pd(II) which produces the homocoupled dimer.[2][13] |
| Ligand | PPh₃ | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | These ligands accelerate the final reductive elimination step to form the desired product, which helps outcompete the pathways leading to side reactions.[3][14] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, CsF | Milder bases are often sufficient for the reaction and can reduce the incidence of side reactions. Carbonates can sometimes be too strong or lead to poor reproducibility.[14][18] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Anhydrous Toluene, THF, or Dioxane | While some water is often necessary, using rigorously degassed anhydrous aprotic solvents minimizes dissolved oxygen, the primary driver of homocoupling.[20][21][22] |
| Atmosphere | Nitrogen/Argon Balloon | Subsurface Sparge with N₂/Ar, Freeze-Pump-Thaw Cycles | Aggressive removal of dissolved oxygen is the single most important factor in preventing homocoupling.[2][6] A simple balloon may not be sufficient. |
| Additive | None | Potassium Formate (HCO₂K) | Acts as a clean reductant for any adventitious Pd(II), preventing the boronic acid from being consumed in this role.[6][19] |
Section 4: Validated Experimental Protocols
Protocol 1: Optimized General Procedure for Minimizing Homocoupling
This protocol incorporates best practices for minimizing the formation of 4,4'-bis(propylsulfonyl)biphenyl.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 equiv)
-
Anhydrous, Degassed Toluene
Procedure:
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and SPhos (0.035 mmol) to the reaction flask equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Degassing: With vigorous stirring, bubble inert gas through the reaction mixture via a long needle for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Flowchart
If you encounter issues, follow this logical workflow to diagnose the problem.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Dependent Trends in the Reductive Elimination of Biaryl Compounds from Palladium(II). Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]
-
Leinauer, J. et al. (2021). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 86(15), 10365–10376. Available at: [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. Available at: [Link]
-
Ciofini, I., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(23), 5274–5281. Available at: [Link]
-
ResearchGate. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved January 21, 2026, from [Link]
-
de Souza, A. C., et al. (2022). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 12(15), 9405–9413. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Chapter 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis. Royal Society of Chemistry. Available at: [Link]
-
PubMed. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 21, 2026, from [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. Available at: [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2020). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved January 21, 2026, from [Link]
-
Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296–2304. Available at: [Link]
-
ResearchGate. (2011). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Retrieved January 21, 2026, from [Link]
-
Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(12), 4732–4737. Available at: [Link]
-
Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 16(12), 1599-1606. Available at: [Link]
-
Lee, C.-Y., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(9), 2969–2980. Available at: [Link]
Sources
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- 9. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Yoneda Labs [yonedalabs.com]
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- 14. Suzuki Coupling [organic-chemistry.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-(Propylsulfonyl)phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Boronic Acids in Modern Drug Discovery
4-(Propylsulfonyl)phenylboronic acid and its derivatives represent a class of synthetic intermediates gaining significant traction in pharmaceutical development. Their utility primarily stems from their application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the construction of complex biaryl structures found in numerous drug candidates. The sulfonyl group, in particular, can modulate the physicochemical properties of the final molecule, influencing its solubility, metabolic stability, and target engagement.
Given their pivotal role as building blocks, the rigorous and comprehensive characterization of these boronic acid derivatives is not merely a procedural formality but a critical determinant of the quality, reproducibility, and safety of the final active pharmaceutical ingredient (API). Impurities or structural ambiguities in these starting materials can propagate through a synthetic sequence, leading to downstream complications, including altered biological activity and the introduction of potentially genotoxic byproducts.[1][2][3]
This guide provides an in-depth comparison of the primary analytical methodologies for the characterization of this compound derivatives. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering not just procedural outlines but also the underlying scientific rationale for experimental choices. Our focus is to equip researchers with the knowledge to select the most appropriate analytical strategy, interpret the resulting data with confidence, and ensure the integrity of their research and development endeavors.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability Assessment
HPLC is an indispensable tool for assessing the purity of this compound derivatives and monitoring their stability.[4] However, the unique chemical nature of boronic acids presents specific challenges that must be addressed through careful method development.
The Challenge of Boronic Acid Analysis by HPLC
Boronic acids exist in equilibrium with their cyclic anhydrides, known as boroxines, especially in aprotic organic solvents or upon heating. Furthermore, they are susceptible to protodeboronation, a process where the C-B bond is cleaved. These potential transformations necessitate HPLC methods that can accurately quantify the parent boronic acid while also separating and identifying these key impurities.
Comparative HPLC Methodologies
A variety of HPLC modes can be employed for the analysis of sulfonyl-substituted phenylboronic acids. The choice of method depends on the specific analytical goal, whether it be routine purity assessment, stability testing, or the analysis of complex reaction mixtures.
| HPLC Method | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase (RP-HPLC) | C18, C8 | Acetonitrile/Water with acid modifier (e.g., formic acid, TFA) | Ubiquitous, good for separating non-polar impurities. | Poor retention of highly polar boronic acids; potential for on-column hydrolysis.[5] |
| Reversed-Phase with Ion Pairing | C18, C8 | Acetonitrile/Water with an ion-pairing reagent (e.g., TBAHS) | Improved retention of the boronic acid.[5] | Can complicate MS detection; longer column equilibration times. |
| Mixed-Mode Chromatography | e.g., Primesep P (cation-exchange/reversed-phase) | Acetonitrile/Water with buffer (e.g., H2SO4) | Offers multiple modes of interaction (hydrophobic, ion-exchange, pi-pi), enhancing separation of complex mixtures.[6] | Column selection is critical and may require more extensive method development. |
| Post-Column Derivatization | C18 | Standard RP mobile phases | Highly selective detection of boronic acids by forming fluorescent complexes with reagents like alizarin.[7][8] | Requires additional hardware (reagent pump, reaction coil); not suitable for preparative work. |
Experimental Protocol: A Robust RP-HPLC Method for Purity Assessment
This protocol outlines a general-purpose reversed-phase HPLC method suitable for the purity analysis of this compound and its derivatives.
Instrumentation:
-
HPLC or UHPLC system with a PDA or UV detector.
-
Column: A C18 stationary phase with low silanol activity (e.g., Waters XSelect™ Premier HSS T3, Agilent Zorbax Eclipse XDB C18) is recommended to minimize on-column hydrolysis.[9]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the boronic acid derivative in a suitable diluent. A mixture of acetonitrile and water is often a good starting point. To minimize boroxine formation, avoid purely aprotic diluents if possible.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 2.5 µm
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1-5 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Rationale for Experimental Choices:
-
The use of a C18 column with low silanol activity is crucial to minimize interactions that can catalyze the hydrolysis of boronic acids.
-
A formic acid modifier in the mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape and retention.
-
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is the cornerstone for the definitive structural identification of this compound derivatives. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of the molecule's connectivity and electronic environment.
¹H and ¹³C NMR: Mapping the Carbon Skeleton
-
¹H NMR: The proton NMR spectrum will reveal the substitution pattern on the phenyl ring. For a 4-substituted derivative, two doublets in the aromatic region are expected, corresponding to the protons ortho and meta to the sulfonyl group. The propyl group will exhibit characteristic multiplets: a triplet for the terminal methyl group, a sextet for the adjacent methylene, and a triplet for the methylene attached to the sulfur.
-
¹³C NMR: The carbon NMR spectrum complements the ¹H data, providing the number of unique carbon environments. The carbon atom attached to the boron will be significantly deshielded. Two-dimensional NMR techniques such as HSQC and HMBC can be used to unambiguously assign all proton and carbon signals.[10]
¹¹B NMR: A Direct Probe of the Boron Environment
¹¹B NMR is a powerful, though less commonly used, technique that directly probes the boron atom.[8][11]
-
The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination state. A trigonal planar (sp²) boronic acid will typically show a broad signal around 28-34 ppm.
-
Upon formation of a tetrahedral (sp³) boronate ester (e.g., by reaction with a diol or in the presence of a Lewis base), the ¹¹B signal will shift upfield to around 5-15 ppm. This makes ¹¹B NMR an excellent tool for studying the reactivity and binding of boronic acids.
Illustrative NMR Data for a Related Compound: 4-(Methylsulfonyl)phenylboronic Acid
| Nucleus | Expected Chemical Shifts (ppm) | Key Features |
| ¹H NMR | ~8.2 (d), ~7.9 (d), ~3.2 (s) | Two doublets in the aromatic region, singlet for the methylsulfonyl group. |
| ¹³C NMR | ~145-125 (aromatic), ~44 (methyl) | Four aromatic signals, one methyl signal. |
| ¹¹B NMR | ~30 | Broad signal characteristic of a trigonal boronic acid. |
Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the target compound and to identify and quantify trace impurities.[2] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for purity assessment.[4]
Ionization Techniques for Boronic Acids
Electrospray ionization (ESI) is the most common ionization technique for the analysis of boronic acids. It is a soft ionization method that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
Fragmentation Patterns and Common Adducts
Under typical MS conditions, boronic acids can undergo in-source reactions, leading to the formation of various ions that can complicate spectral interpretation.
-
Boroxine Formation: The most common transformation is the dehydration of three boronic acid molecules to form a cyclic boroxine. This will appear in the mass spectrum as [3M-3H₂O+H]⁺.
-
Solvent Adducts: Boronic acids can also form adducts with solvents, such as acetonitrile, which will appear as [M+CH₃CN+H]⁺.
Experimental Protocol: LC-MS for Molecular Weight Confirmation
Instrumentation:
-
LC-MS system with an ESI source.
Procedure:
-
Sample Infusion or LC Introduction: The sample can be introduced directly into the mass spectrometer via infusion or separated by HPLC prior to MS analysis. The latter is preferred for complex mixtures.
-
MS Parameters:
-
Ionization Mode: Positive and negative ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (optimization may be required to minimize in-source fragmentation).
-
Expected Ions for this compound (MW = 228.07 g/mol ):
-
[M+H]⁺: m/z 229.08
-
[M-H]⁻: m/z 227.06
-
[M+Na]⁺: m/z 251.06
-
Boroxine [3M-3H₂O+H]⁺: m/z 631.18
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.[13] For this compound derivatives, this technique can reveal important information about intermolecular interactions, such as hydrogen bonding involving the boronic acid and sulfonyl groups, which can influence the compound's physical properties.
Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray crystallography.
Interpreting the Crystal Structure
The crystal structure of a this compound derivative would be expected to show:
-
Hydrogen Bonding: The boronic acid moieties are likely to form hydrogen-bonded dimers or extended networks.[14][15]
-
π-π Stacking: The phenyl rings may engage in π-π stacking interactions, influencing the crystal packing.
-
Sulfonyl Group Interactions: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.
The conformation of the propylsulfonyl group and the planarity of the phenylboronic acid moiety will also be precisely determined.
Comparative Summary and Recommendations
The choice of analytical method for characterizing this compound derivatives should be guided by the specific information required.
| Analytical Goal | Primary Technique | Secondary/Confirmatory Technique(s) |
| Identity Confirmation | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry |
| Purity Assessment | HPLC-UV | LC-MS |
| Structural Elucidation | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, ¹¹B) |
| Quantification of Impurities | HPLC-UV (with standards) | LC-MS |
| Studying Reactivity/Binding | ¹¹B NMR | Affinity Capillary Electrophoresis[9] |
Recommendation: For routine characterization and quality control, a combination of HPLC-UV for purity assessment and ¹H NMR for identity confirmation is typically sufficient. For novel derivatives or when investigating unexpected reactivity, a more comprehensive approach including LC-MS for impurity identification and, if possible, single-crystal X-ray crystallography for definitive structural proof is highly recommended.
References
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Li, Y., et al. (2014). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 47(10), 3046-3055. Available at: [Link]
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Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. Available at: [Link]
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(4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid. PubChem. Available at: [Link]
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Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o838–o839. Available at: [Link]
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Boronic acid. Wikipedia. Available at: [Link]
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Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Minerals, 11(2), 219. Available at: [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1953-1968. Available at: [Link]
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Does any one have a general idea about Boronic acids HPLC methods?. ResearchGate. Available at: [Link]
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Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. Available at: [Link]
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Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 26(15), 4483. Available at: [Link]
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The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Crystals, 13(3), 478. Available at: [Link]
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A Comparative Guide to HPLC-Based Purity Analysis of 4-(Propylsulfonyl)phenylboronic acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and synthetic chemistry, the purity of starting materials and intermediates is paramount. 4-(Propylsulfonyl)phenylboronic acid, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity directly impacts the yield, impurity profile, and overall quality of the final drug substance. This guide provides a comprehensive examination of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, offering a detailed methodology, validation insights, and a comparative analysis with other relevant analytical techniques.
The Analytical Challenge: Understanding this compound and its Impurities
This compound is a polar aromatic compound. Its synthesis, typically involving the borylation of a corresponding aryl halide or the oxidation of an aryl boronate ester, can lead to several process-related impurities. A critical understanding of these potential impurities is the cornerstone of developing a robust analytical method.
Potential Impurities:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Compounds formed through side reactions.
-
Degradants: Impurities formed during storage or handling. A common issue with boronic acids is the formation of cyclic anhydrides, known as boroxines, through dehydration.[1]
-
Homocoupling Products: Dimers of the starting aryl compound.
The inherent polarity of the sulfone and boronic acid functional groups presents a challenge for traditional reversed-phase HPLC, often resulting in poor retention.
HPLC Method Development: A Strategy for Robust Purity Analysis
A well-designed HPLC method is crucial for the accurate and reliable determination of the purity of this compound. The following sections detail a recommended HPLC method, developed based on the analysis of analogous compounds and general principles of chromatography.
Experimental Protocol: Reversed-Phase HPLC with Enhanced Polar Retention
This method is designed to provide adequate retention and separation of the polar analyte from its potential impurities.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 column with enhanced polar retention (e.g., Acquity BEH C18) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale for Method Parameters:
-
Column: A C18 column with enhanced polar retention is selected to counteract the low retention of the polar analyte on traditional C18 phases.
-
Mobile Phase: A buffered mobile phase (Ammonium Acetate) is used to ensure consistent peak shapes and retention times. Acetonitrile is a common organic modifier in reversed-phase HPLC.
-
Gradient Elution: A gradient is employed to effectively elute both the polar analyte and any less polar impurities that may be present.
-
Detection: The aromatic nature of the compound allows for sensitive UV detection. The wavelength of 230 nm is chosen to provide a good response for the main component and potential aromatic impurities.
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is a critical step to ensure the developed HPLC method is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from potential impurities and by performing forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. The sample should be subjected to stress conditions to induce degradation.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105 °C
-
Photolytic Degradation: Exposure to UV light
The chromatograms from the stressed samples should be examined for any new peaks, and the purity of the main peak should be assessed using a photodiode array (PDA) detector.
Visualizing the HPLC Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the purity analysis of this compound. The choice of technique depends on the specific requirements of the analysis.
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative accuracy, well-established and validated methods. | May require method development for polar compounds, potential for on-column degradation of sensitive analytes. | Excellent: The recommended method for routine quality control and purity determination. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[5][6][7][8] | Excellent retention of very polar compounds.[5][6][7][8] | Can be less robust than reversed-phase, requires careful mobile phase preparation. | Very Good: A strong alternative to reversed-phase HPLC, especially if retention is a major issue. |
| Ion Chromatography (IC) | Separation of ions based on their interaction with a charged stationary phase.[9][10][11][12][13] | Excellent for the analysis of ionic species.[9][10][11][12][13] | Not suitable for non-ionic impurities, may require specialized equipment. | Good: Can be used to quantify the boronic acid as an anion, but less versatile for a full impurity profile. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[1][14][15][16][17] | High efficiency, small sample volume, fast analysis times.[1][14][15][16][17] | Lower sensitivity compared to HPLC-UV, can be less robust for quantitative analysis. | Moderate: Useful for rapid screening and analysis of the main component, but may not be suitable for trace impurity analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for absolute quantification (qNMR).[18][19][20][21][22] | Lower sensitivity than chromatographic methods, complex mixtures can be difficult to analyze. | Good: Excellent for structural confirmation and identification of impurities if present at sufficient levels. qNMR can provide a highly accurate purity value without the need for a reference standard of the analyte. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and selectivity, provides molecular weight information.[23][24][25][26][27] | Can suffer from matrix effects, quantification may require stable isotope-labeled internal standards. | Excellent (as a detector for LC): LC-MS is a powerful tool for the identification of unknown impurities and for providing orthogonal data to UV detection. |
Conclusion: A Multi-faceted Approach to Purity Assurance
For the routine purity analysis of this compound, a well-validated reversed-phase HPLC method with enhanced polar retention offers the best combination of resolution, sensitivity, and reliability. However, a comprehensive purity assessment should not rely on a single technique. Orthogonal methods, such as HILIC for polar impurities, and spectroscopic techniques like NMR and MS for structural elucidation and confirmation, provide a more complete picture of the compound's purity profile. By adopting a multi-faceted analytical strategy, researchers and drug development professionals can ensure the quality and consistency of this critical building block, ultimately contributing to the development of safe and effective medicines.
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Diduco. (n.d.). Separation of organic acids by ion-exclusion chromatography. Retrieved from [Link]
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ICA. (n.d.). Organic Acids. Retrieved from [Link]
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Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). The determination of organic acids using suppressed conductivity ion chromatography. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Oakwood Chemical. (n.d.). (4-(Isopropylsulfonyl)phenyl)boronic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44119327, 4-(Isopropylsulphonyl)benzeneboronic acid. Retrieved from [Link].
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A Senior Application Scientist's Guide to ¹H and ¹³C NMR Analysis of 4-(Propylsulfonyl)phenylboronic Acid and Its Analogs
Introduction
4-(Propylsulfonyl)phenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Its utility stems from the dual functionality of the boronic acid moiety, which participates in the catalytic cycle, and the electron-withdrawing sulfonyl group, which modulates the electronic properties and reactivity of the phenyl ring. For researchers in medicinal chemistry and materials science, rigorous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing unambiguous structural elucidation through the analysis of ¹H and ¹³C nuclei.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and compare NMR data for this class of compounds. We will explore the underlying principles, provide a field-tested experimental protocol, and conduct a comparative analysis with structurally related analogs to highlight key spectral differences that arise from subtle molecular changes.
The Science of NMR for Arylboronic Acids: Key Considerations
Analyzing arylboronic acids by NMR presents unique challenges and requires specific experimental considerations. The causality behind our protocol choices is rooted in the inherent chemical properties of these molecules.
-
The Boronic Acid Moiety: The protons of the boronic acid group (-B(OH)₂) are acidic and exchange rapidly with trace amounts of water or hydroxyl groups in the solvent. This typically results in a broad, often unobservable, signal in the ¹H NMR spectrum.[4] Their presence is usually confirmed by other means or inferred from the shifts of neighboring nuclei.
-
Boroxine Formation: A significant challenge in the NMR analysis of phenylboronic acids is their tendency to undergo dehydration to form a trimeric anhydride known as a boroxine.[5] This equilibrium between the monomeric acid and the trimer can lead to signal broadening or the appearance of multiple sets of signals, complicating spectral interpretation.[5] The choice of NMR solvent is critical to mitigate this issue. Protic solvents like methanol-d₄ or the use of DMSO-d₆, which can disrupt the hydrogen bonding network required for trimerization, are highly effective at ensuring the compound is analyzed in its monomeric form.[4]
-
Influence of the Sulfonyl Group: The propylsulfonyl group (-SO₂CH₂CH₂CH₃) is strongly electron-withdrawing. This property significantly influences the chemical shifts of the aromatic protons and carbons. Protons and carbons ortho and para to this group are deshielded, causing their signals to appear at a higher chemical shift (further downfield) compared to an unsubstituted benzene ring.[6]
Experimental Workflow for NMR Analysis
The following diagram outlines the logical flow from sample preparation to final data analysis, ensuring reproducible and high-quality results.
Caption: Structures of sulfonylphenylboronic acid analogs.
The primary differences will be observed in the alkyl region of the spectra. The aromatic region will remain largely unchanged, as the electronic effect of the sulfonyl group is not significantly altered by the length of the attached alkyl chain.
Comparative NMR Data Table
| Compound | Alkyl Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 4-(Methylsulfonyl)- [6] | -SO₂CH₃ | ~3.20 | Singlet | ~43.5 |
| 4-(Ethylsulfonyl)- [7][8] | -SO₂CH₂ CH₃ | ~3.25 | Quartet | ~50.0 |
| -SO₂CH₂CH₃ | ~1.15 | Triplet | ~7.0 | |
| 4-(Propylsulfonyl)- | -SO₂CH₂ CH₂CH₃ | ~3.25 | Triplet | ~56.0 |
| -SO₂CH₂CH₂ CH₃ | ~1.70 | Sextet | ~17.0 | |
| -SO₂CH₂CH₂CH₃ | ~0.95 | Triplet | ~13.0 |
Data for methyl and ethyl analogs are based on literature values and established chemical shift predictions.
Analysis of Spectral Differences
-
¹H NMR: The most telling difference is the splitting pattern and chemical shift of the protons on the alkyl chain. The methyl analog shows a simple singlet. [6]The ethyl analog displays a characteristic quartet and triplet. The propyl analog shows the more complex triplet and sextet, allowing for unambiguous identification of the chain length. The chemical shift of the α-methylene protons (-SO₂-CH₂ -) remains relatively constant across the ethyl and propyl derivatives, as they experience a similar deshielding environment.
-
¹³C NMR: The carbon shifts provide a clear fingerprint for each analog. The α-carbon (-SO₂-C H₂-) shifts progressively downfield from the ethyl to the propyl analog due to the beta-substituent effect. The appearance of one, two, or three distinct signals in the alkyl region is a definitive indicator of the specific homolog present.
Conclusion
The comprehensive ¹H and ¹³C NMR analysis provides an irrefutable structural confirmation of this compound. By understanding the influence of the boronic acid and sulfonyl functional groups, and by employing a robust experimental protocol designed to prevent common artifacts like boroxine formation, researchers can obtain high-quality, interpretable spectra. The comparative analysis with methyl and ethyl homologs demonstrates that while the aromatic regions are nearly identical, the alkyl regions of both ¹H and ¹³C NMR spectra serve as a definitive fingerprint to distinguish between these closely related but functionally distinct reagents. This guide equips scientists with the necessary expertise to confidently characterize these valuable building blocks, ensuring the integrity and success of their synthetic endeavors.
References
-
Journal of Organic Chemistry. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
-
Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. [Link]
-
RSC Medicinal Chemistry. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). (Top) The equilibriums involved when mixing phenylboronic acid 1 with.... [Link]
-
Organic Letters. (2016). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. ACS Publications. [Link]
-
The Journal of Organic Chemistry. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]
-
Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]
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ChemCD. (n.d.). 4-(ethylsulfonyl)phenylboronic acid. [Link]
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RSC Publishing. (2013). 17O NMR studies of boronic acids and their derivatives. [Link]
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PubChem. (n.d.). 4-(Methanesulfonyl)phenylboronic acid. [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
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MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
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ResearchGate. (n.d.). Recycling results of Suzuki coupling reaction of phenylboronic acid.... [Link]
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RSC Publishing. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
Theranostics. (n.d.). Supporting Information. [Link]
-
Chegg. (2017). Solved c) In the 'HNMR spectrum for 4-methylphenylboronic.... [Link]
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Comparing reactivity of 4-(propylsulfonyl)phenylboronic acid vs 4-(methylsulfonyl)phenylboronic acid
An In-Depth Comparative Guide to the Reactivity of 4-(Propylsulfonyl)phenylboronic Acid and 4-(Methylsulfonyl)phenylboronic Acid in Cross-Coupling Reactions
In the landscape of modern medicinal chemistry and materials science, the synthesis of biaryl scaffolds remains a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose, valued for its functional group tolerance and reliability.[1][2] Within the vast catalog of building blocks, phenylboronic acids bearing strongly electron-withdrawing groups are crucial for accessing a unique chemical space. However, they often present significant synthetic challenges.
This guide provides a detailed comparison of two such reagents: 4-(methylsulfonyl)phenylboronic acid and this compound. We will dissect the subtle yet impactful differences in their electronic and steric profiles, analyze how these characteristics govern their reactivity in the Suzuki-Miyaura coupling, and provide field-proven protocols to achieve success with these challenging substrates.
Molecular Profile: A Tale of Two Sulfones
At first glance, the two molecules are close structural analogs, differing only by an ethylene unit in the alkyl chain of the sulfonyl group. This seemingly minor change, however, has implications for the steric environment around the reactive boronic acid moiety.
| Feature | 4-(Methylsulfonyl)phenylboronic Acid | This compound |
| Structure | ||
| CAS Number | 149104-88-1 | 850589-56-9 |
| Molecular Formula | C₇H₉BO₄S | C₉H₁₃BO₄S |
| Molecular Weight | 200.02 g/mol | 228.07 g/mol |
The Decisive Factors: Electronic and Steric Effects
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily dictated by its ability to undergo the rate-limiting transmetalation step. This step is highly sensitive to both the electronic character and the steric hindrance of the boronic acid.
Electronic Profile: The Dominance of the Sulfonyl Group
Both the methylsulfonyl (-SO₂CH₃) and propylsulfonyl (-SO₂C₃H₇) groups are powerful electron-withdrawing groups (EWGs). This is due to the strong inductive effect of the two oxygen atoms on the sulfur, which polarizes the S-C bond and withdraws electron density from the phenyl ring.
This electron-withdrawing nature has two key consequences:
-
Increased Acidity: The Lewis acidity of the boron center is increased. This lowers the pKa of the boronic acid compared to unsubstituted phenylboronic acid (pKa ~8.8), facilitating the formation of the reactive boronate species in the presence of a base.[3][4][5]
-
Slower Transmetalation: The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center.[6][7] An electron-deficient phenyl ring is less nucleophilic, which inherently slows down this transfer. This makes sulfonyl-substituted phenylboronic acids "challenging" substrates that often require more forcing conditions or highly active catalyst systems.[8]
The electronic difference between a methyl and a propyl group is minimal in this context. The primary electron-withdrawing character comes from the sulfonyl moiety itself. The Hammett constant (σₚ), a measure of the electronic effect of a substituent, for the methylsulfonyl group is strongly positive (σₚ ≈ +0.73), indicating significant electron withdrawal.[9][10] The value for the propylsulfonyl group is not as widely documented but is expected to be very similar, as the alkyl chain length has only a minor influence on the overall inductive and resonance effects.
Steric Profile: The Subtle but Critical Difference
Herein lies the key distinction. While both substituents are at the para position and thus distant from the boronic acid, the overall size of the substituent can influence the approach of the bulky palladium complex during the transmetalation step.
-
Methylsulfonyl Group: Relatively small and compact.
-
Propylsulfonyl Group: Significantly larger due to the three-carbon chain. The free rotation of the C-C bonds means the propyl group can sweep out a larger volume, presenting greater steric hindrance.
While direct steric clash at the boron atom is unlikely, increased bulk on the boronic acid can disfavor the formation of the necessary pre-transmetalation complexes with the palladium center, thereby reducing the overall reaction rate.[11][12]
Hypothesis: Due to its greater steric bulk, This compound is expected to be slightly less reactive than 4-(methylsulfonyl)phenylboronic acid under identical reaction conditions. This may manifest as lower yields, longer required reaction times, or the need for a more active catalyst system to achieve comparable results.
Experimental Protocol: A Self-Validating System for Challenging Couplings
Given the electron-deficient nature of these substrates, a robust and highly active catalytic system is required. Standard Pd(PPh₃)₄ or PdCl₂(dppf) systems may prove sluggish. Modern catalyst systems employing bulky, electron-rich phosphine ligands are the key to success.
This protocol describes a validated method for the Suzuki-Miyaura coupling of 4-(methylsulfonyl)phenylboronic acid with a representative aryl bromide.
Objective: Synthesize 4-methoxy-4'-(methylsulfonyl)-1,1'-biphenyl.
Reagents & Equipment:
-
4-Bromoanisole (1.0 equiv)
-
4-(Methylsulfonyl)phenylboronic acid (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 187 mg) and 4-(methylsulfonyl)phenylboronic acid (1.2 mmol, 240 mg).
-
Causality: Using an excess of the boronic acid helps to drive the reaction to completion and compensates for any potential protodeboronation side reactions.
-
-
Catalyst and Base Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol, 16.9 mg) and potassium phosphate (3.0 mmol, 637 mg).
-
Causality: XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand that promotes the oxidative addition and reductive elimination steps. The G3 precatalyst is air-stable and efficiently generates the active Pd(0) species in solution.[13] K₃PO₄ is a sufficiently strong base to promote the formation of the reactive boronate species from the electron-deficient boronic acid without causing significant catalyst decomposition.[11]
-
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe. Degas the resulting suspension by bubbling Argon through it for 15 minutes.
-
Causality: Oxygen must be rigorously excluded as it can oxidize the active Pd(0) catalyst, rendering it inactive. The small amount of water can be beneficial, helping to dissolve the base and facilitate the formation of the palladium-hydroxo species, which is often involved in the transmetalation pathway.[7]
-
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Visualization of Key Processes
Diagrams are essential for conceptualizing the complex interactions in catalysis and experimental design.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Conclusion and Recommendations
Both 4-(methylsulfonyl)phenylboronic acid and this compound are valuable yet challenging reagents for Suzuki-Miyaura cross-coupling due to the strong electron-withdrawing nature of the sulfonyl group.
-
Primary Driver of Reactivity: The electronic effect of the sulfonyl group is the dominant factor, rendering both compounds less reactive than their electron-neutral or electron-rich counterparts.
-
Key Differentiator: The greater steric bulk of the propyl group in this compound is predicted to result in slightly lower reactivity compared to the methylsulfonyl analog.
-
Path to Success: For both substrates, successful coupling hinges on the use of modern, highly active catalyst systems. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) paired with a suitable palladium precatalyst and a strong base are highly recommended. Reaction temperature and time may need to be optimized, with the propylsulfonyl derivative potentially requiring slightly more forcing conditions to achieve yields comparable to the methylsulfonyl derivative.
Researchers should approach these substrates with the expectation that optimization may be necessary, but with the right catalytic tools, they can be effectively incorporated into complex molecular architectures.
References
- Benchchem.
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Accessed January 20, 2026.
- ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Accessed January 20, 2026.
- Skrydstrup, T., et al. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 2014.
- ResearchGate. Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). Accessed January 20, 2026.
- Hazra, A., et al. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
- DTIC. RESONANCE INTERACTIONS OF METHYLSULFONYL, METHYLTHIO AND RELATED GROUPINGS AS REVEALED BY HAMMETT SIGMA CONSTANTS.
- Wulff, W. D., et al.
- Organic Chemistry Portal. Suzuki Coupling. Accessed January 20, 2026.
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- Advanced ChemBlocks. [4-[(propylamino)sulfonyl]phenyl]Boronic acid. Accessed January 20, 2026.
- ChemSpider. Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. Accessed January 20, 2026.
- Oestreich, M., et al. Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines.
- Fluorochem. (4-(Cyclopropylsulfonyl)phenyl)boronic acid. Accessed January 20, 2026.
- Columbia University.
- PubChem. 4-(Isopropylsulphonyl)benzeneboronic acid. Accessed January 20, 2026.
- von Sonntag, C., et al. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution.
- Wikipedia.
- Frenking, G., et al.
- ResearchGate. Pretransmetalation Intermediates in Suzuki–Miyaura C–C and Carbonylative Cross‐Couplings: Synthesis and Structural Authentication of Aryl- and Aroylnickel(II)
- Benchchem. A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid. Accessed January 20, 2026.
- Organic Synthesis. Suzuki-Miyaura Coupling. Accessed January 20, 2026.
- MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- Ferreira, I., et al.
- Suzuki, A., Miyaura, N. Organoborane coupling reactions (Suzuki coupling). PMC - NIH, 2004.
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- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 20, 2026.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Sigman, M. S., et al. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central, 2024.
- Sporzyński, A., et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI, 2022.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Accessed January 20, 2026.
- Zhu, C., et al. Three‐Component Radical Cross‐Coupling: Asymmetric Vicinal Sulfonyl‐Esterification of Alkenes Involving Sulfur Dioxide. PMC - NIH.
- Denmark, S. E. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- Denmark, S. E., et al. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process.
- Guldi, D. M., et al. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central.
- ResearchGate. The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
- ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- Buchwald, S. L., et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC, 2020.
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A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Moving Beyond 4-(Propylsulfonyl)phenylboronic Acid
Introduction: The Enduring Quest for Precise C-C Bond Formation
The biaryl motif is a cornerstone of modern molecular design, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the preeminent strategy for forging these critical C(sp²)-C(sp²) bonds, celebrated for its functional group tolerance and reliability.[3][4][5] Within the vast arsenal of organoboron reagents, specific building blocks like 4-(propylsulfonyl)phenylboronic acid are frequently employed to introduce electron-deficient moieties, a common tactic in tuning the electronic and pharmacokinetic properties of target molecules.
However, the very nature of boronic acids—their propensity for side reactions like protodeboronation and trimerization into boroxines—presents challenges in stability, storage, and reaction reproducibility. This guide provides a comparative analysis of robust and versatile alternatives to traditional boronic acids, focusing on boronic esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium organotrifluoroborates. We will delve into the mechanistic rationale for their use, present comparative data, and provide actionable experimental protocols to empower researchers in selecting the optimal reagent for their specific synthetic challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura reaction mechanism is essential for rational reagent selection and reaction optimization.[6] The process is a catalytic cycle revolving around a palladium center, which shuttles between Pd(0) and Pd(II) oxidation states.[3][6]
-
Oxidative Addition: The cycle initiates with the insertion of a catalytically active Pd(0) complex into the carbon-halide bond of the aryl electrophile (Ar¹-X), forming a Pd(II) intermediate.[3][4]
-
Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex, which readily exchanges its organic moiety with the halide on the Pd(II) center.[7]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the new Ar¹-Ar² carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Alternative Boron Reagents
The choice of boron reagent profoundly impacts reaction efficiency, substrate stability, and purification strategy. While this compound is effective, its alternatives offer significant advantages in handling and application scope.
Caption: Structural comparison of common organoboron reagents used in biaryl synthesis.
Boronic Esters (Pinacol, Neopentyl Glycol)
Boronic esters are formed by the condensation of a boronic acid with a diol, most commonly pinacol or neopentyl glycol. This structural modification imparts significantly enhanced stability.
-
Expertise & Experience: Boronic acids, particularly those with electron-withdrawing or heterocyclic groups, are prone to decomposition via protodeboronation.[8] Converting them to pinacol esters masks the reactive B(OH)₂ group, rendering the compound stable to silica gel chromatography and long-term storage. This is a critical advantage for complex, multi-step syntheses where an intermediate must be purified before the coupling step. While pinacol esters are most common, recent studies have shown neopentyl glycol esters to exhibit enhanced reactivity in some anhydrous coupling systems.[8]
-
Trustworthiness: The primary trade-off for increased stability is often a decrease in reactivity compared to the parent boronic acid.[8] The reaction mechanism is believed to involve the slow, base-mediated hydrolysis of the ester back to the more reactive boronic acid in situ, although direct transmetalation from the ester is also possible.[9]
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in handling and utilizing sensitive organoboron reagents. The MIDA ligand forms a stable, tetracoordinate complex with the boron atom.
-
Expertise & Experience: MIDA boronates are free-flowing, crystalline solids that are exceptionally stable to air, moisture, and chromatography.[8] This stability makes them unreactive under standard anhydrous Suzuki conditions. Their utility is unlocked by a "slow-release" principle: under mild aqueous basic conditions (e.g., K₃PO₄), the MIDA ligand is slowly hydrolyzed, liberating the reactive boronic acid in a controlled manner. This is invaluable for coupling notoriously unstable building blocks, such as many 2-heterocyclic boronic acids, which would otherwise decompose under standard reaction conditions before coupling can occur.
-
Trustworthiness: The ability to "switch on" reactivity allows for powerful applications in iterative cross-coupling. A molecule bearing both a boronic ester and a MIDA boronate can be selectively coupled at the ester position under anhydrous conditions, followed by purification and a second coupling at the MIDA position by simply introducing aqueous base.
Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborate salts are another class of highly stable and user-friendly alternatives. They are easily prepared from boronic acids and potassium hydrogen fluoride (KHF₂).
-
Expertise & Experience: Like MIDA boronates, organotrifluoroborates are generally air- and moisture-stable crystalline solids.[10][11] Their enhanced stability and distinct reactivity profile make them excellent coupling partners, often succeeding where the corresponding boronic acids fail. They are particularly effective in couplings with challenging substrates like aryl chlorides.[10]
-
Trustworthiness: The mechanism of activation is distinct from boronic acids. It is proposed that under basic conditions, a partial hydrolysis occurs to form a highly reactive R-BF₂(OH)⁻ species, which readily participates in the transmetalation step. Their low toxicity and the generation of inorganic fluoride salts as byproducts make them an environmentally conscious choice.[10]
Performance Comparison of Boron Reagents
| Feature | Boronic Acids | Boronic Esters (Pinacol) | MIDA Boronates | Potassium Organotrifluoroborates |
| Stability | Low to Moderate | High | Exceptional | High |
| Handling | Often requires inert atmosphere; can be difficult to purify. | Easy; chromatographable, bench-stable solids or oils. | Easy; free-flowing, bench-stable, crystalline solids. | Easy; crystalline solids, bench-stable. |
| Reactivity | High (if stable) | Moderate to High (requires hydrolysis) | None (anhydrous); High (aqueous base) | High |
| Key Advantage | High atom economy, direct use. | Stability, ease of purification. | Enables iterative coupling, "slow-release" of unstable boronic acids. | High stability, unique reactivity profile, effective with aryl chlorides. |
| Limitation | Prone to protodeboronation and trimerization. | Slower reaction rates, extra synthetic step. | Requires deprotection step for reactivity. | Can have substrate-dependent reactivity. |
Beyond Boron: Alternative Nucleophiles for Biaryl Synthesis
While boron reagents dominate the field, other organometallic species offer alternative pathways to biaryl structures, each with unique mechanistic features.
-
Organosilicon Reagents (Hiyama Coupling): This palladium-catalyzed reaction couples organosilanes (e.g., aryltrimethoxysilanes) with organic halides. A key advantage is the low toxicity and environmental benignity of silicon byproducts.[12][13] Activation with a fluoride source (e.g., TBAF) is typically required to generate a hypervalent silicate species for transmetalation.
-
Organosulfur Reagents (Desulfitative Coupling): A novel and greener approach utilizes arylsulfonyl hydrazides as aryl sources.[1] In this palladium-catalyzed transformation, the sulfonyl hydrazide group is extruded as nitrogen (N₂) and sulfur dioxide (SO₂), making it an attractive method from a waste-reduction standpoint.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the coupling of an aryl bromide with a boronic acid.
-
Rationale: A palladium(II) precatalyst like Pd(OAc)₂ is often used with a phosphine ligand; in the presence of a base and solvent, it is reduced in situ to the active Pd(0) species.[] Potassium phosphate (K₃PO₄) is a moderately strong base effective for activating the boronic acid without causing degradation of sensitive functional groups.[15] A dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.[4]
-
Reagent Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the tube.
-
Solvent Addition & Degassing: Add a deoxygenated solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Iterative Coupling via "Slow-Release" from a MIDA Boronate
This protocol demonstrates the selective coupling of a substrate containing both a pinacol ester and a MIDA boronate.
-
Rationale: The key to selectivity is controlling the presence of water. The first step is run under strictly anhydrous conditions, where only the boronic ester is reactive. The second step introduces water and a suitable base to hydrolyze the MIDA group and initiate the second coupling.
Caption: Workflow for selective, iterative Suzuki-Miyaura cross-coupling using MIDA boronates.
-
Step 1 (Anhydrous Coupling):
-
To an oven-dried flask under Argon, add the dual-functionalized substrate (1.0 equiv.), the first aryl halide (1.1 equiv.), an anhydrous base (e.g., CsF), and a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).
-
Add anhydrous solvent (e.g., toluene or THF) and heat the reaction until the starting material is consumed.
-
Perform an aqueous work-up and purify the mono-coupled intermediate by column chromatography.
-
-
Step 2 (MIDA Coupling):
-
To the purified intermediate from Step 1, add the second aryl halide (1.1 equiv.), an aqueous base (e.g., K₃PO₄), and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Add a dioxane/water (4:1) solvent mixture, degas, and heat until the reaction is complete.
-
Perform a standard aqueous work-up and purify to yield the final, di-arylated product.
-
Conclusion and Future Outlook
While this compound and its analogs are valuable reagents, the landscape of biaryl synthesis has evolved to offer more stable, versatile, and user-friendly alternatives. Boronic esters provide a straightforward solution to stability and purification challenges. Potassium organotrifluoroborates offer a robust and often more reactive alternative, particularly for difficult substrates. MIDA boronates stand out for their exceptional stability and their unique capacity for enabling iterative, controlled cross-coupling reactions. The selection of the "best" reagent is not a one-size-fits-all decision; it is a strategic choice based on the substrate's stability, the complexity of the synthetic route, and the desired final architecture. As the field continues to advance, the development of even more efficient catalysts and novel, sustainable coupling partners will further expand the synthetic chemist's toolbox for constructing these vital molecular scaffolds.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. [Link]
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Rostami, A., & Gholipour, B. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]
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Whiting, A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. [Link]
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Mi, C., et al. (2024). C−Si/C−H cross coupling arylation approaches to biaryls. ResearchGate. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link]
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Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
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Appukkuttan, S., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ACS Publications. [Link]
-
Appukkuttan, S., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ResearchGate. [Link]
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Gil, J., & Procter, D. J. (2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews. [Link]
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ResearchGate. (2020). Common strategies used for the synthesis of biaryls. [Link]
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. NIH Public Access. [Link]
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Molander, G. A., & Elia, M. D. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. NIH Public Access. [Link]
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Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
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Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. [Link]
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Karam, A., et al. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]
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Dzięgielewski, M., & Ziółkowski, M. (2012). General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. NIH Public Access. [Link]
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Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). NIH Public Access. [Link]
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A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Propylsulfonyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, proving essential for creating a diverse range of bioactive molecules and functional materials.[2][3] The choice of palladium catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of this transformation. This guide provides an in-depth comparison of the performance of various palladium catalysts in the context of a challenging substrate: 4-(propylsulfonyl)phenylboronic acid.
The electron-withdrawing nature of the propylsulfonyl group makes this boronic acid a valuable building block in medicinal chemistry, yet it can present unique challenges in cross-coupling reactions. This guide will objectively compare the performance of different classes of palladium catalysts with this substrate, supported by established principles and experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic strategies.
Understanding the Catalytic Landscape: Homogeneous vs. Heterogeneous Catalysis
Palladium catalysts for Suzuki-Miyaura coupling can be broadly categorized into two main classes: homogeneous and heterogeneous.
-
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the catalytic species. However, the removal of the catalyst from the final product can be challenging and costly, which is a significant consideration in pharmaceutical synthesis.
-
Heterogeneous catalysts , in contrast, are in a different phase from the reaction mixture, typically a solid.[4] This facilitates easy separation and recycling of the catalyst, offering economic and environmental advantages.[5] While historically associated with lower activity compared to their homogeneous counterparts, recent advancements have led to the development of highly active and robust heterogeneous palladium catalysts.[6][7]
The choice between a homogeneous and heterogeneous system often depends on the specific application, scale of the reaction, and the required purity of the final product.
A Comparative Analysis of Key Palladium Catalysts
The performance of a palladium catalyst in the Suzuki-Miyaura coupling of this compound is heavily influenced by the nature of the ligands coordinated to the palladium center. These ligands play a crucial role in stabilizing the active catalytic species and modulating its reactivity.
| Catalyst System | Catalyst Nature | Typical Catalyst Loading | Reaction Conditions | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Air-sensitive, pre-formed Pd(0) complex | 1-5 mol% | Often requires higher temperatures (80-120 °C) and longer reaction times.[8] | Relatively inexpensive and widely available. | Lower activity for challenging substrates, especially aryl chlorides.[8] |
| Buchwald Catalysts | Air-stable Pd(II) or Pd(0) pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[8] | 0.5-2 mol% | Generally milder conditions and shorter reaction times.[8] | Broader substrate scope, including unactivated aryl chlorides. High activity and efficiency.[8] | Ligands can be expensive, though lower catalyst loadings can offset the cost.[8] |
| Heterogeneous Pd/C | Palladium on activated carbon support. | 1-10 mol% | Can require higher temperatures and longer reaction times. | Easy to separate and recycle. Low cost. | Can exhibit lower activity and selectivity compared to homogeneous catalysts. Potential for metal leaching. |
| Heterogeneous Pd-Zeolite | Palladium supported on a zeolite framework. | Low Pd loading | Can operate under ambient conditions.[3] | High activity and recyclability. Shape selectivity.[3] | Can be more expensive than Pd/C. |
Note: The performance data presented here is a generalized representation based on literature reports for similar electron-deficient boronic acids and may vary depending on the specific reaction partners and conditions.[8]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.
Experimental Protocol: A Generalized Procedure for Comparative Catalyst Screening
This protocol provides a standardized workflow for evaluating the performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with an aryl halide.
Caption: A generalized experimental workflow for catalyst screening.
Detailed Steps:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[8]
-
Catalyst Addition: Under a positive pressure of an inert gas (e.g., Argon), add the selected palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (4:1, 5 mL).[9]
-
Inert Atmosphere: Purge the reaction vessel with the inert gas for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product and characterize it by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Conclusion and Future Outlook
The selection of an appropriate palladium catalyst is a critical determinant for the success of the Suzuki-Miyaura cross-coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems, particularly those employing bulky, electron-rich phosphine ligands (Buchwald-type catalysts), often provide superior performance in terms of reaction rates, yields, and substrate scope, especially for challenging couplings.[8] The emergence of highly active and recyclable heterogeneous catalysts also presents a compelling alternative for large-scale and environmentally conscious synthesis.[3][6]
The principles and the generalized experimental protocol outlined in this guide provide a solid foundation for researchers to systematically evaluate and optimize the catalytic system for their specific synthetic targets. As the field of catalysis continues to evolve, the development of even more efficient, robust, and sustainable palladium catalysts will undoubtedly further expand the horizons of the Suzuki-Miyaura cross-coupling reaction in drug discovery and materials science.
References
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... - ResearchGate. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. [Link]
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]
-
(PDF) Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides - ResearchGate. [Link]
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Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed. [Link]
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Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]
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Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]
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Suzuki cross-coupling reaction - YouTube. [Link]
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MIT Open Access Articles Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - DSpace@MIT. [Link]
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Copyright Undertaking - PolyU Electronic Theses. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. [Link]
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A Senior Application Scientist's Guide to the Validation of Suzuki Coupling Products Using Mass Spectrometry
Introduction: Beyond Synthesis, Towards Certainty
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its remarkable ability to efficiently forge carbon-carbon bonds has accelerated the discovery and development of novel therapeutics and functional materials.[1] However, the successful synthesis of a target molecule is only the first chapter of the story. The subsequent, and arguably more critical, chapter is validation: a rigorous process to confirm the identity and purity of the synthesized product.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the validation of Suzuki coupling products. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating analytical workflows. We will explore how to leverage the power of mass spectrometry not just to confirm success, but to understand the intricate details of your reaction, from identifying elusive byproducts to quantifying product yield with confidence.
The Suzuki Coupling Reaction: An Analytical Perspective
To effectively validate a reaction's outcome, one must first understand its mechanism and potential pitfalls. The Suzuki coupling is a palladium-catalyzed reaction that couples an organoboron species with an organohalide or triflate.[1] The catalytic cycle, a beautifully orchestrated sequence of chemical events, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
// Inputs and Outputs node [shape=none, fillcolor=none]; Reactants [label="Reactants:\nR¹-X (Organohalide)\nR²-B(OR)₂ (Organoboron)"]; Product_Out [label="Desired Product:\nR¹-R²"];
Reactants -> OxAdd [style=invis]; RedElim -> Product_Out [style=invis]; } endom Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
While this cycle is highly efficient, side reactions can occur, leading to impurities that complicate downstream applications. From an analytical standpoint, we must be prepared to detect not only our desired product (R¹-R²) but also common byproducts:
-
Homocoupling: The coupling of two organohalide (R¹-R¹) or two organoboron (R²-R²) species.
-
Protodeborylation: The replacement of the boronic acid group with a hydrogen atom, leading to a byproduct derived from the starting material (R²-H).[3]
-
Residual Starting Materials: Unreacted R¹-X and R²-B(OR)₂.
A robust validation method must be able to distinguish and ideally quantify all these species within the complex reaction mixture.
The Analytical Toolkit: A Comparative Overview
Several techniques can be employed to monitor a Suzuki reaction and validate its products. The choice of method depends on the specific information required, the available instrumentation, and the desired throughput.
| Technique | Primary Use | Sensitivity | Specificity | Speed | Key Insights |
| TLC | Reaction Progress | Low | Low | Very Fast | Qualitative check for spot formation/disappearance. |
| GC-MS | Product ID & Purity | High | High | Moderate | For volatile/thermally stable products; provides MW and fragmentation. |
| HPLC-UV | Quantification & Purity | Moderate | Moderate | Moderate | Separates components, quantification via UV response. Identification is based on retention time. |
| NMR | Structure Elucidation | Low | Very High | Slow | Unambiguous structural confirmation of isolated products. |
| LC-MS | ID, Purity & Quantification | Very High | Very High | Fast | The "Gold Standard": Separates components and provides precise molecular weight for each. |
As the table illustrates, while each technique has its merits, Liquid Chromatography-Mass Spectrometry (LC-MS) offers the most comprehensive solution, combining the powerful separation capabilities of HPLC with the sensitive and specific detection of MS.[4]
Mass Spectrometry: The Definitive Choice for Validation
The superiority of mass spectrometry lies in its direct measurement of the molecular weight (MW) of the analytes, providing a much higher degree of certainty in identification than retention time or Rƒ values alone.
Why Mass Spectrometry Excels:
-
Unambiguous Confirmation: Detecting an ion with the precise mass-to-charge ratio (m/z) of the expected product is the fastest and most definitive way to confirm its formation.
-
Sensitivity: MS can detect products and byproducts at picogram to femtogram levels, making it ideal for identifying low-level impurities that other techniques might miss.
-
Impurity Profiling: By scanning a full mass range, MS can simultaneously detect the expected product, unreacted starting materials, and common byproducts like homocoupled species in a single run.
-
High Throughput: Modern autosamplers and fast chromatography methods enable the analysis of entire 96-well plates of reactions in a matter of hours, dramatically accelerating reaction optimization.[3][5]
Selecting the Right Mass Spectrometry Approach
The versatility of MS allows for several different workflows, each tailored to a specific analytical need. The choice of which to use is a critical experimental decision.
Experimental Protocols: From Reaction Vial to Validated Result
Here, we present validated, step-by-step protocols for the analysis of Suzuki coupling products. The causality behind each step is explained to ensure a self-validating system.
Protocol 1: Rapid Reaction Screening with TLC-MS
This method is ideal for quickly confirming the presence of product without extensive sample preparation, leveraging the speed of TLC for separation and the specificity of MS for detection.[6]
Objective: To rapidly confirm the formation of the desired product directly from a TLC plate.
Methodology:
-
Reaction Sampling: At a designated time point, withdraw a small aliquot (~2 µL) from the reaction mixture using a capillary spotter.
-
TLC Development: Spot the aliquot onto a silica gel TLC plate. Develop the plate using an appropriate solvent system (e.g., a hexane/ethyl acetate mixture) that provides good separation between the starting materials and the expected product spot.
-
Visualization: Observe the developed plate under UV light (254 nm) to locate the spots corresponding to reactants and the newly formed product.[6]
-
TLC-MS Analysis:
-
Rationale: Instead of manually scraping and extracting spots, a dedicated interface automates the process, ensuring reproducibility and preventing contamination.[7]
-
Procedure: Utilize a TLC-MS interface, such as the Advion Plate Express™, coupled to a compact mass spectrometer (CMS).[6]
-
Position the developed TLC plate in the interface.
-
Align the extraction head over the product spot of interest.
-
Initiate the extraction. A solvent (e.g., 0.1% formic acid in methanol) will elute the analyte directly from the silica into the mass spectrometer's ion source.[6]
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that encompasses the molecular weights of all expected species.
-
Validation: Confirm the presence of an ion corresponding to the protonated molecule [M+H]⁺ of your desired product. For example, in the synthesis of 4-aminobiphenyl (MW = 169.22), a prominent ion at m/z 170.1 would be expected.[6]
Protocol 2: Comprehensive Quantitative Analysis by LC-MS
This is the definitive workflow for obtaining a complete profile of the reaction mixture, enabling both identification and quantification of all components.
Objective: To separate, identify, and quantify the product, starting materials, and major byproducts.
Methodology:
-
Sample Preparation (Critical Step):
-
Rationale: Proper quenching and dilution are essential to stop the reaction, prevent catalyst precipitation, and ensure the sample concentration is within the linear range of the detector.
-
Procedure:
-
Withdraw 10 µL of the reaction mixture.
-
Immediately quench it in 990 µL of a 1:1 acetonitrile/water solution. This provides a 100x dilution and stops the catalytic process.
-
Vortex thoroughly and transfer to an autosampler vial.
-
-
-
Liquid Chromatography (LC) Method:
-
Rationale: A reverse-phase C18 column is generally effective for the separation of the relatively nonpolar aromatic compounds typical of Suzuki products. A gradient elution ensures that both early-eluting polar compounds and late-eluting nonpolar compounds are resolved efficiently.
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
-
Mass Spectrometry (MS) Method:
-
Rationale: Electrospray Ionization (ESI) is the most common and effective ionization technique for the polar to semi-polar molecules synthesized via Suzuki coupling.[7] Positive ion mode is typically used as many organic molecules readily accept a proton.
-
Parameters:
-
Ionization Source: ESI, Positive Mode
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
-
Data Interpretation: Translating Spectra into Knowledge
The true power of MS is realized during data analysis. A typical LC-MS dataset for a Suzuki reaction will contain chromatographic peaks for multiple species.
Example Analysis: Coupling 4-bromoaniline (MW ≈ 172/174) with phenylboronic acid (MW = 121.93) to form 4-aminobiphenyl (MW = 169.22).
| Analyte | Expected [M+H]⁺ (m/z) | Key Identifier |
| 4-bromoaniline (Reactant) | 171.9 / 173.9 | Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[6] |
| Phenylboronic acid (Reactant) | 122.9 | Often ionizes poorly; may not be observed. |
| 4-aminobiphenyl (Product) | 170.1 | Target ion; absence of Br isotope pattern. [6] |
| Biphenyl (Protodeborylation) | 155.1 | R²-H byproduct. |
| 4,4'-Diaminobiphenyl (Homocoupling) | 185.2 | R¹-R¹ homocoupling byproduct. |
By extracting the ion chromatograms (XICs) for these specific m/z values, you can instantly visualize the presence and relative abundance of each component. The disappearance of the reactant XIC (m/z 171.9) concurrent with the appearance of the product XIC (m/z 170.1) provides definitive evidence of a successful reaction.[6]
Conclusion: Embracing Certainty in Chemical Synthesis
In the high-stakes environment of research and drug development, analytical certainty is not a luxury—it is a necessity. While a spot on a TLC plate or a peak on an HPLC trace may suggest success, only mass spectrometry provides the definitive molecular weight confirmation required for true product validation. By integrating techniques like TLC-MS for rapid screening and LC-MS for comprehensive profiling, scientists can accelerate their discovery workflows with a high degree of confidence. Adopting these robust, MS-centric validation strategies is a critical step towards ensuring the integrity, reproducibility, and ultimate success of synthetic chemistry endeavors.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link][2]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link][8]
-
Advion, Inc. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Application Note. Retrieved from [Link][6]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][3]
-
ResearchGate. (n.d.). Figure 3. Mass spectra for the Suzuki cross-coupling reaction between.... Retrieved from [Link][5]
-
National Institutes of Health. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC. Retrieved from [Link][9]
-
Taylor & Francis Online. (n.d.). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Retrieved from [Link][4]
-
Wiley Analytical Science. (2019, October 8). Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. Retrieved from [Link][7]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link][1]
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Comparative Study of Electron-Withdrawing Groups on Phenylboronic Acid Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted phenylboronic acids is critical for optimizing synthetic strategies and designing novel molecular entities. This guide provides an in-depth comparative analysis of the effects of electron-withdrawing groups (EWGs) on the reactivity of phenylboronic acids, supported by experimental data and mechanistic insights.
The Pivotal Role of Substituents in Phenylboronic Acid Chemistry
Phenylboronic acids are indispensable tools in modern organic chemistry, renowned for their versatility in carbon-carbon bond formation, particularly in the Suzuki-Miyaura cross-coupling reaction.[1][2] The electronic properties of substituents on the phenyl ring profoundly influence the reactivity of the boronic acid moiety. Electron-withdrawing groups, in particular, play a crucial role in modulating the Lewis acidity of the boron center, which in turn affects reaction kinetics and product yields.[3][4]
Boronic acids exhibit a dual character, acting as Lewis acids that can accept a pair of electrons.[5][6] This Lewis acidity is a key factor in their chemical behavior. The presence of electron-withdrawing substituents on the phenyl ring enhances this acidity by stabilizing the resulting boronate anion.[3] This modulation of electronic properties provides a powerful handle for fine-tuning the reactivity of phenylboronic acids in various chemical transformations.
A Comparative Analysis of Common Electron-Withdrawing Groups
The impact of an EWG on phenylboronic acid reactivity is a function of its inductive and resonance effects. This section provides a comparative overview of several common EWGs and their influence on the Suzuki-Miyaura cross-coupling reaction.
Halogen Substituents (F, Cl)
Fluorine and chlorine are frequently incorporated into pharmaceutical and agrochemical compounds. Their primary influence on phenylboronic acid reactivity is through a strong inductive effect.
-
Effect on Acidity: The introduction of a fluorine atom increases the acidity of phenylboronic acid.[4] This effect is dependent on the position of the substituent, with the ortho position generally leading to a more pronounced increase in acidity, potentially due to intramolecular hydrogen bonding.[4]
-
Reactivity in Suzuki-Miyaura Coupling: While increased Lewis acidity can be advantageous, the overall effect on the Suzuki-Miyaura reaction can be complex. The rate of transmetalation, a key step in the catalytic cycle, is influenced by the nucleophilicity of the organic group being transferred from boron to palladium.[3] Strongly electron-withdrawing groups can sometimes decrease the rate of this step.[3]
Trifluoromethyl (CF₃) and Trifluoromethoxy (OCF₃) Groups
The CF₃ and OCF₃ groups are potent electron-withdrawing substituents due to the high electronegativity of fluorine.
-
Effect on Acidity: Phenylboronic acids bearing CF₃ and OCF₃ groups exhibit significantly higher acidity compared to their non-fluorinated counterparts.[4] This increased acidity is consistent with the values of their Hammett constants.[4]
-
Reactivity Profile: The enhanced Lewis acidity can facilitate the formation of the active boronate species, which is crucial for the transmetalation step. However, the overall reaction outcome is a delicate balance of various factors, including the electronics of both coupling partners and the specific reaction conditions.[3]
Nitro (NO₂) and Cyano (CN) Groups
The nitro and cyano groups are strong EWGs that exert their influence through both inductive and resonance effects.
-
Effect on Acidity: These groups significantly increase the acidity of phenylboronic acids, leading to lower pKa values.[3] For example, the pKa of para-nitrophenylboronic acid is approximately 7.2, considerably lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.83).[3][7]
-
Performance in Suzuki-Miyaura Coupling: The increased acidity generally translates to enhanced reactivity in Suzuki-Miyaura reactions, particularly when the formation of the boronate is the rate-determining step. However, very strong EWGs can also lead to side reactions like protodeboronation, especially under acidic conditions.[8]
Summary of Substituent Effects on Acidity
| Substituent (para-position) | Electronic Nature | Approximate pKa |
| -H | Neutral | 8.83[3][7] |
| -F | Weak Electron-Withdrawing | 8.27[3] |
| -Cl | Electron-Withdrawing | ~8.2[3] |
| -CF₃ | Strong Electron-Withdrawing | ~7.7[3] |
| -COOH | Strong Electron-Withdrawing | ~7.8[3] |
| -CN | Strong Electron-Withdrawing | ~7.5[3] |
| -NO₂ | Strong Electron-Withdrawing | ~7.2[3] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Electron-withdrawing groups on the phenylboronic acid primarily influence the transmetalation step. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9][10][11] The enhanced Lewis acidity of EWG-substituted phenylboronic acids can facilitate the formation of this active boronate, thereby influencing the overall reaction rate.
Experimental Protocol: A Comparative Reactivity Study
This protocol outlines a general procedure for comparing the reactivity of various substituted phenylboronic acids in a Suzuki-Miyaura cross-coupling reaction.
Objective: To determine the relative reaction rates of different electron-withdrawing group-substituted phenylboronic acids in the coupling with a standard aryl bromide.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Phenylboronic acid (unsubstituted)
-
Substituted phenylboronic acids (e.g., 4-fluorophenylboronic acid, 4-trifluoromethylphenylboronic acid, 4-nitrophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/H₂O)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vials, magnetic stir bars
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In a series of identical reaction vials, add the aryl bromide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard in the solvent.
-
Catalyst Addition: To each vial, add the palladium catalyst (e.g., 1 mol%).
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 80 °C) and take aliquots at regular time intervals.
-
Sample Preparation: Quench each aliquot with water and extract with an organic solvent (e.g., ethyl acetate).
-
GC Analysis: Analyze the organic extracts by GC-FID to determine the conversion of the aryl bromide to the biaryl product.
-
Data Analysis: Plot the product yield as a function of time for each phenylboronic acid. The initial slope of these plots will provide a measure of the relative reaction rates.
Caption: Workflow for the comparative kinetic study.
Conclusion
The strategic placement of electron-withdrawing groups on phenylboronic acids offers a powerful means to modulate their reactivity. A deeper understanding of the interplay between substituent electronic effects, Lewis acidity, and the intricacies of the reaction mechanism is essential for the rational design of efficient synthetic methodologies. This guide provides a foundational framework for researchers to navigate the complexities of substituted phenylboronic acid chemistry and harness their full potential in organic synthesis and drug discovery.
References
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Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 2022. [Link]
-
Brønsted versus Lewis Acid Type Anion Recognition by Arylboronic Acids. The Journal of Organic Chemistry, 2015. [Link]
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Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 2022. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 2022. [Link]
-
Effect of substituents on SuzukieMiyaura reactions. a. ResearchGate, 2013. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2012. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 2020. [Link]
-
The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate, 2013. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2019. [Link]
-
Pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. IDEALS, 2012. [Link]
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Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 2022. [Link]
-
Phenylboronic acid. Wikipedia, 2023. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2004. [Link]
-
Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate, 2014. [Link]
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 2021. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 2017. [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 2022. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate, 2018. [Link]
-
Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 2002. [Link]
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A Senior Application Scientist's Guide to Chromatographic Separation of 4-(Propylsulfonyl)phenylboronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. The compound 4-(propylsulfonyl)phenylboronic acid, a key building block in organic synthesis, often presents in isomeric forms that demand robust analytical separation techniques for accurate characterization and quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the resolution of positional and potential chiral isomers of this compound, grounded in established scientific principles and supported by experimental data from closely related molecules.
The Challenge: Resolving Structurally Similar Isomers
The primary challenge in separating isomers of this compound lies in their subtle structural differences. Positional isomers, where the propylsulfonyl and boronic acid groups are at different locations on the phenyl ring (ortho, meta, para), exhibit very similar physicochemical properties, making their separation by conventional chromatographic methods difficult. Furthermore, if the propyl group is branched (e.g., isopropyl), a chiral center is introduced, necessitating enantioselective separation techniques.
This guide will explore the nuances of method development for both achiral (positional isomer) and chiral separations, offering a comparative analysis of HPLC and SFC to empower researchers to select the optimal technique for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reversed-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[1] For the separation of aromatic boronic acids, RP-HPLC offers several advantages. The choice of stationary phase and mobile phase composition is critical to achieving the desired selectivity.
Key Considerations for HPLC Method Development:
-
Stationary Phase Selection: Standard C18 columns are a good starting point, but for challenging isomer separations, alternative stationary phases can provide unique selectivity. Phenyl-based columns can offer beneficial π-π interactions with the aromatic ring of the analyte, enhancing the separation of positional isomers.[2] Columns with low silanol activity are also recommended to minimize undesirable interactions with the boronic acid moiety.[3]
-
Mobile Phase Optimization: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, plays a crucial role. The pH of the aqueous phase can significantly impact the retention and peak shape of the acidic boronic acid group. The use of acidic modifiers like formic acid or phosphoric acid is common for the analysis of boronic acids.[4]
-
Detection: UV detection is generally suitable for these aromatic compounds. For enhanced selectivity and sensitivity, especially when dealing with complex matrices, post-column derivatization with reagents like alizarin can be employed to form fluorescent complexes with boronic acids.[5][6]
Experimental Protocol: Proposed RP-HPLC Method for Positional Isomer Separation
This protocol is a starting point based on established methods for similar aromatic boronic acids.[3][4][7]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm) | Provides alternative selectivity through π-π interactions, often beneficial for aromatic positional isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure consistent ionization state of the boronic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 20% to 80% B over 15 minutes | A generic gradient to scout for optimal elution conditions. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection | UV at 230 nm | Wavelength at which the phenyl ring exhibits strong absorbance. |
| Injection Volume | 5 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 0.5 mg/mL.
Method Validation Parameters to Consider:
-
Specificity (separation from potential impurities)
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful technique for both chiral and achiral separations in the pharmaceutical industry.[8] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and unique selectivity.[9][10]
Why Consider SFC for Isomer Separations?
-
Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to RP-HPLC, making it a valuable tool when HPLC methods fail to resolve critical pairs.[10]
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates without generating excessive backpressure, leading to significantly faster separations.
-
Chiral Separations: SFC is particularly well-suited for chiral separations, often providing superior resolution and speed compared to chiral HPLC.[9] Polysaccharide-based chiral stationary phases are commonly used.
-
Green Chemistry: The use of CO2 as the main mobile phase drastically reduces the consumption of hazardous organic solvents.
Experimental Protocol: Proposed SFC Method for Chiral Separation (Hypothetical Isopropyl Isomer)
This protocol is based on general principles of chiral SFC for acidic compounds and sulfonamides.[11]
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Polysaccharide-based chiral column (e.g., Amylose or Cellulose-based, 4.6 x 150 mm, 5 µm) | Proven track record for a wide range of chiral separations. |
| Mobile Phase A | Supercritical CO2 | Primary mobile phase. |
| Mobile Phase B (Modifier) | Methanol with 0.1% Trifluoroacetic Acid (TFA) | Polar organic modifier to increase elution strength. TFA is a common additive for acidic compounds. |
| Gradient/Isocratic | Isocratic with 20% Modifier | A good starting point for chiral method development. |
| Flow Rate | 3.0 mL/min | Higher flow rates are typical in SFC. |
| Back Pressure | 150 bar | Maintained to keep CO2 in its supercritical state. |
| Column Temperature | 40 °C | Can influence selectivity and efficiency. |
| Detection | UV at 230 nm | As with HPLC. |
| Injection Volume | 2 µL | Smaller injection volumes are common in SFC. |
Comparative Performance: HPLC vs. SFC
The choice between HPLC and SFC depends on the specific separation challenge, desired throughput, and available instrumentation.
| Feature | HPLC (Reversed-Phase) | SFC |
| Selectivity | Primarily based on hydrophobicity. Different stationary phases offer varied selectivities. | Often orthogonal to RP-HPLC, based on polarity and specific interactions with the stationary phase. |
| Speed | Typically longer run times due to higher mobile phase viscosity. | Significantly faster separations due to the low viscosity of supercritical CO2 allowing for higher flow rates.[9] |
| Solvent Consumption | High consumption of aqueous and organic solvents. | Drastically reduced organic solvent usage, replaced by environmentally benign CO2. |
| Chiral Separations | Established technique, but can have long run times. | Often the preferred method for chiral separations due to superior speed and resolution.[9] |
| Instrumentation | Widely available in most analytical laboratories. | More specialized instrumentation, but becoming increasingly common in the pharmaceutical industry.[8] |
| Sample Preparation | Straightforward, with samples dissolved in the mobile phase. | Requires careful selection of injection solvent to ensure compatibility with the supercritical fluid mobile phase. |
Supporting Experimental Data (from related compound separations):
While specific data for this compound is not publicly available, studies on similar compounds demonstrate the potential of these techniques. For instance, a study on the separation of aromatic sulfone isomers by RP-HPLC showed successful resolution using a methanol/water mobile phase.[12] Another study comparing HPLC and SFC for the separation of a wide range of diastereomers found that SFC often provided better or complementary separations.[13]
Visualizing the Workflow
A systematic approach to method development is crucial for efficiently achieving the desired separation.
Caption: A generalized workflow for achiral and chiral method development.
Conclusion and Recommendations
Both HPLC and SFC are powerful techniques for the separation of isomers of this compound.
-
For achiral (positional) isomer separations , RP-HPLC is a robust and widely accessible starting point. The use of a phenyl-based stationary phase is highly recommended to exploit alternative selectivity mechanisms.
-
For chiral separations , SFC is often the superior choice, offering faster analysis times and excellent enantioselectivity on polysaccharide-based chiral stationary phases.
Ultimately, a thorough screening of both techniques with a variety of stationary phases and mobile phase conditions is the most effective strategy to identify the optimal method for a given separation challenge. The principles and protocols outlined in this guide provide a solid foundation for researchers to develop and validate robust and reliable chromatographic methods for the analysis of this compound isomers, ensuring the quality and safety of pharmaceutical products.
References
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1996. Available from: [Link]
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Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Available from: [Link]
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Available from: [Link]
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SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available from: [Link]
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De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). A comparison of HPLC and SFC chiral method development screening approaches for compounds of pharmaceutical interest. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-90. Available from: [Link]
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Pikul, P., & Kwiecień, A. (2002). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Acta Chromatographica, (12), 126-135. Available from: [Link]
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Li, Y., & Wu, N. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1134. Available from: [Link]
-
Wang, Q., et al. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 6(11), 9133-9139. Available from: [Link]
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Ganzera, M., & Sturm, S. (2015). Supercritical fluid chromatography for the separation of isoflavones. Journal of Pharmaceutical and Biomedical Analysis, 107, 168-173. Available from: [Link]
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MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available from: [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Available from: [Link]
-
Ebinger, K., & Weller, H. N. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Presented at the HPLC 2011 conference. Available from: [Link]
-
Lee, J. Y., et al. (2021). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 1(1), 57-64. Available from: [Link]
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Dong, M. W. (2018). A Practical Approach to Modelling of Reversed-Phase Liquid Chromatographic Separations: Advantages, Principles, and Possible Pitfalls. LCGC Europe, 31(3), 136-147. Available from: [Link]
-
Harikrishna, U., et al. (2016). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Analytical Science and Technology, 7(1), 1-9. Available from: [Link]
-
Noggle, F. B., & DeRuiter, J. (2019). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. Molecules, 24(13), 2465. Available from: [Link]
-
Lesellier, E., & West, C. (2007). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. Journal of Chromatography A, 1157(1-2), 183-195. Available from: [Link]
-
Roy, D., & Farooq, M. Q. (2024). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. Available from: [Link]
-
MAC-MOD Analytical. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available from: [Link]
-
Jones, A., et al. (2015). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a Pharmaceutical Compound. Waters Corporation. Available from: [Link]
-
"separation of positional isomers". Chromatography Forum. (2017, December 14). Available from: [Link]
-
Chen, R., & Lefler, J. (2012). Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. Waters Corporation. Available from: [Link]
-
Sun, D., et al. (2021). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. Journal of Chromatography A, 1652, 462309. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Propylsulfonyl)phenylboronic Acid
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper waste disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Propylsulfonyl)phenylboronic acid, grounding procedural guidance in established scientific principles and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, while a valuable reagent, possesses a specific hazard profile that dictates its handling and disposal requirements.
Chemical Identity and Known Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The boronic acid functional group itself is a key consideration. Boronic acids and their derivatives have been identified as a potential class of bacterial mutagens, necessitating careful handling to minimize exposure.[3]
Incompatible Materials:
To prevent dangerous reactions, this compound should be kept away from:
A summary of the key hazard information is presented in the table below.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | GHS07 (Exclamation Mark) | P264: Wash hands thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[1] | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of all laboratory chemical waste is governed by federal and state regulations. The primary federal bodies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Environmental Protection Agency): The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste. For academic and research laboratories, Subpart K of 40 CFR Part 262 offers alternative, more flexible requirements for managing hazardous waste.[5] Key tenets include mandatory hazardous waste determinations by trained professionals and removal of waste from the laboratory within twelve months.[5]
-
OSHA (Occupational Safety and Health Administration): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), are designed to ensure worker safety.[4][6] This includes requirements for training, personal protective equipment (PPE), and safe handling procedures.[7]
It is imperative that all disposal activities are conducted in strict accordance with a current Laboratory Management Plan, as mandated by the EPA for facilities operating under Subpart K.[5]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound and its associated waste streams.
3.1. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Tight-sealing safety goggles.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
3.2. Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unreacted this compound and any contaminated solid materials (e.g., weighing paper, contaminated paper towels) in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The container should be stored in a secondary containment bin to prevent spills.
-
Label the container with "Hazardous Waste," the full chemical name, and the solvent system (e.g., "this compound in Methanol").
-
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container.
-
3.3. Decontamination of Glassware and Surfaces
-
Rinse contaminated glassware and surfaces with a suitable solvent (e.g., acetone, ethanol) to remove residual this compound.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial rinse, wash the glassware with soap and water.
3.4. Waste Storage and Final Disposal
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in accordance with your institution's policies and EPA regulations.[8]
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.[9]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4] Laboratories must have an identified waste broker to assist in profiling and manifesting waste for shipment.[10]
The decision-making process for the disposal of this compound is illustrated in the workflow diagram below.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
